Monodocosahexaenoin
説明
特性
IUPAC Name |
2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHORDRFVRZPP-KUBAVDMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Significance of Monodocosahexaenoin Derivatives in Neuronal Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes and a precursor to a class of bioactive lipid mediators with profound effects on neuronal function. This technical guide focuses on the biological significance of key mono-acylated derivatives of DHA, herein referred to as monodocosahexaenoins, with a primary focus on N-docosahexaenoylethanolamine (synaptamide) and a secondary focus on N-docosahexaenoyl dopamine (B1211576) (N-DDA). These endogenous molecules play pivotal roles in neurogenesis, synaptogenesis, neuroinflammation, and neuroprotection. This document provides an in-depth overview of their synthesis, signaling pathways, and quantitative effects on neuronal cells. Detailed experimental protocols for the study of these compounds and their effects are also provided to facilitate further research and drug development in the field of neurodegenerative and neuroinflammatory diseases.
Introduction: The Emerging Role of Monodocosahexaenoins in Neuroscience
Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is integral to the structure and function of neuronal membranes.[1] Beyond its structural role, DHA is metabolized into a variety of signaling molecules that actively modulate neuronal health and disease. Among these are the monodocosahexaenoins, a class of lipids where a single DHA molecule is attached to a functional headgroup, such as ethanolamine (B43304) in synaptamide (B1662480) or dopamine in N-DDA.
Synaptamide, an endocannabinoid-like lipid, has been identified as a potent signaling molecule that promotes the development and function of neurons.[2] It exerts its effects through a specific G-protein coupled receptor, GPR110, initiating a signaling cascade that enhances neurite outgrowth, synapse formation, and neuronal differentiation.[3][4] Furthermore, synaptamide exhibits significant anti-inflammatory properties in the central nervous system.[5]
N-docosahexaenoyl dopamine (N-DDA) is another neuroactive DHA conjugate that combines the properties of DHA with the neurotransmitter dopamine. N-DDA has demonstrated antioxidant and neuroprotective effects, suggesting its potential as a therapeutic agent in oxidative stress-related neurodegenerative disorders.[6][7]
This guide will provide a comprehensive technical overview of the current understanding of these monodocosahexaenoin derivatives in neuronal cells, with a focus on their molecular mechanisms, quantitative biological activities, and the experimental methodologies used to elucidate their functions.
Biosynthesis of this compound Derivatives
The primary this compound, synaptamide, is synthesized in neuronal cells from unesterified DHA.[7] The biosynthesis is a multi-step process that involves the formation of an intermediate, N-docosahexaenoylphosphatidylethanolamine (NDoPE). Unesterified DHA is more effective than DHA-lysophosphatidylcholine as a precursor for synaptamide synthesis.[8] The synthesis of N-DDA is less well-characterized but is presumed to involve the conjugation of DHA to dopamine.
dot
References
- 1. criver.com [criver.com]
- 2. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N-Arachidonoyl Dopamine and N-Docosahexaenoyl Dopamine on the Expression of Neurotrophic Factors in Neuronal Differentiated Cultures of Human Induced Pluripotent Stem Cells under Conditions of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and neuroprotective properties of N-docosahexaenoyl dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Presence of Monodocosahexaenoin (Synaptamide) in Mammalian Tissues: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Monodocosahexaenoin, more commonly known as N-docosahexaenoylethanolamine (DHEA) or synaptamide (B1662480), is an endogenous lipid signaling molecule synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). Structurally similar to the endocannabinoid anandamide (B1667382), synaptamide exerts its biological effects through distinct, cannabinoid receptor-independent pathways. It is increasingly recognized as a potent bioactive metabolite that plays crucial roles in neurodevelopment, neuroprotection, and inflammation. This technical guide provides a comprehensive overview of the endogenous presence of synaptamide in mammalian tissues, detailing its biosynthesis and degradation, physiological concentrations, key signaling pathways, and the experimental protocols for its quantification. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.
Introduction
N-docosahexaenoylethanolamine (synaptamide) is an N-acylethanolamine (NAE) endogenously produced in mammalian tissues, particularly in the brain.[1][2] Its precursor, docosahexaenoic acid (DHA), is the most abundant omega-3 polyunsaturated fatty acid in the central nervous system, essential for proper brain function.[2][3] Unlike its structural analog anandamide, synaptamide exhibits weak binding to cannabinoid receptors and instead functions primarily through the G-protein coupled receptor 110 (GPR110), also known as ADGRF1.[4][5] Activation of this receptor initiates signaling cascades that promote neurite outgrowth, synaptogenesis, and neurogenesis, leading to its designation as "synaptamide".[1][6] It also possesses significant anti-inflammatory and neuroprotective properties.[6][7] This document serves as a technical resource, consolidating current knowledge on the quantitative presence, metabolic pathways, and analytical methodologies pertaining to this important lipid mediator.
Quantitative Presence in Mammalian Tissues
Synaptamide has been detected and quantified in several mammalian tissues and fluids. Its concentration is closely linked to the availability of its precursor, DHA.[1][8] The following tables summarize the reported endogenous levels of synaptamide.
Table 1: Endogenous Synaptamide Levels in Brain Tissue
| Species | Tissue | Concentration | Method | Reference |
| Mouse | Whole Brain | 3.77 ± 0.66 ng/g | LC-MS/MS | [1] |
| Mouse (DHA supplemented) | Whole Brain | 4.62 ± 0.74 ng/g | LC-MS/MS | [1] |
| Rat (E-18 Fetus) | Hippocampus | 155 ± 35 fmol/µmol fatty acid | LC-MS/MS | [1] |
| Rat (E-18 Fetus) | Hippocampus | 11.5 ± 2.3 fmol/hippocampus | LC-MS/MS | [1] |
Table 2: Endogenous Synaptamide Levels in Other Tissues and Biofluids
| Species | Sample | Concentration | Method | Reference |
| Human | Breast Milk | 44 - 257 fmol/mL | LC-MS/MS | [9] |
| Human | Cerebrospinal Fluid (CSF) | Limit of Detection: 0.28 - 61.2 pM | nano LC-ESI-MS/MS | [6] |
Note: While synaptamide is known to be synthesized in the retina and its precursor DHA is highly abundant in the testes, specific quantitative data on endogenous synaptamide concentrations in these tissues are not yet well-established in the literature.[9][10][11]
Metabolism: Biosynthesis and Degradation
The metabolic pathways for synaptamide are analogous to those of other well-characterized N-acylethanolamines, such as anandamide.
Biosynthesis
The primary route for synaptamide synthesis is a two-step enzymatic process known as the N-acylation phosphodiesterase pathway.[2][4]
-
Formation of N-Docosahexaenoyl-phosphatidylethanolamine (NDoPE): A docosahexaenoyl group is transferred from a donor phospholipid (e.g., phosphatidylcholine) to the primary amine of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca²⁺-dependent or -independent N-acyltransferase (NAT).[1]
-
Hydrolysis of NDoPE: The NDoPE intermediate is then hydrolyzed by a specific N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release synaptamide and phosphatidic acid.[4][11]
Alternative, NAPE-PLD-independent pathways have also been proposed, which may involve enzymes such as α/β-hydrolase 4 (ABH4) and glycerophosphodiesterase 1 (GDE1).[1]
Degradation
The primary catabolic enzyme responsible for regulating synaptamide levels is Fatty Acid Amide Hydrolase (FAAH).[1][8]
-
Hydrolysis by FAAH: FAAH is a serine hydrolase that breaks the amide bond of synaptamide, releasing docosahexaenoic acid (DHA) and ethanolamine (B43304).[1][7] Inhibition of FAAH has been shown to increase endogenous synaptamide levels.[12]
-
Oxidative Metabolism: Synaptamide can also be converted to various oxygenated metabolites by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, although this pathway is less characterized than FAAH-mediated hydrolysis.[1]
Signaling Pathways
Synaptamide exerts its neurogenic and anti-inflammatory effects primarily through the GPR110 receptor signaling cascade.
-
Receptor Binding: Synaptamide binds to the extracellular domain of GPR110, an adhesion G-protein coupled receptor.[4]
-
G-Protein Activation: This binding activates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex.
-
Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4][5]
-
PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][8]
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor.[4][12]
-
Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription to promote neurogenesis, synaptogenesis, and suppress inflammation.[4][5]
Experimental Protocols
The quantification of synaptamide in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
General Workflow for Synaptamide Quantification
Detailed Methodology: LC-MS/MS Quantification from Brain Tissue
This protocol is a synthesized representation based on common methodologies.[3][4][5][13] Optimization is required for specific instrumentation and matrices.
-
Tissue Preparation and Homogenization:
-
Accurately weigh frozen brain tissue (~50-100 mg).
-
To the tissue, add a known amount of a deuterated internal standard (e.g., DHEA-d4) to correct for extraction losses and matrix effects.
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize the tissue thoroughly on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Agitate the homogenate for 20-30 minutes at 4°C.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex vigorously for 1 minute and centrifuge at ~2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen gas. Store the dried extract at -80°C until analysis.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent, typically the initial mobile phase of the LC method (e.g., acetonitrile/water, 1:1, v/v).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at ~50-60% B, increasing to 100% B over 5-10 minutes, holding for 2-3 minutes, and then re-equilibrating at initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized by infusing a pure standard of synaptamide. The transition typically involves the protonated molecule [M+H]⁺ as the precursor ion and a characteristic fragment ion (e.g., the ethanolamine head group) as the product ion. A similar transition is monitored for the deuterated internal standard.
-
Example Transition (to be optimized): m/z 372.3 → m/z 62.1
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, gas flow rates, and collision energy to maximize signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a synaptamide analytical standard, each containing the same fixed amount of the internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.
-
Determine the concentration of synaptamide in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Express the final concentration as ng/g or pmol/mg of tissue.
-
Conclusion
This compound (synaptamide) is an endogenously produced lipid mediator with significant implications for neuronal health and function. Its presence in the brain is well-documented, and its levels are directly influenced by the availability of dietary DHA. The primary signaling pathway through GPR110, cAMP, and CREB provides a clear mechanism for its neurogenic and synaptogenic effects. While robust LC-MS/MS methods exist for its quantification, further research is needed to establish its definitive concentration in human cerebrospinal fluid and to quantify its presence in other DHA-rich tissues like the retina and testes. A deeper understanding of synaptamide's tissue-specific roles and regulation will be critical for harnessing its therapeutic potential in neurological disorders and developmental medicine.
References
- 1. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Synaptamide in the Peripheral Nervous System in a Model of Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitters in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical markers for puberty in the monkey testis: desmosterol and docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid supplementation fully restores fertility and spermatogenesis in male delta-6 desaturase-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Monodocosahexaenoin and Lipid Raft Domains: A Technical Guide to Understanding Their Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the interaction between monodocosahexaenoin and lipid raft domains. While direct experimental data on this compound is limited, this document extrapolates from the extensive research on docosahexaenoic acid (DHA) and its effects on the biophysical properties of cell membranes. This guide summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and visualizes the implicated signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this unique monoacylglycerol may modulate cellular functions through its influence on lipid raft organization and signaling platforms.
Introduction to this compound and Lipid Rafts
This compound: Structure and Properties
This compound is a monoacylglycerol consisting of a glycerol (B35011) backbone esterified to a single molecule of docosahexaenoic acid (DHA)[1][2][3][4]. DHA is a 22-carbon omega-3 polyunsaturated fatty acid with six cis double bonds, making it one of the most unsaturated fatty acids found in cell membranes[5]. The unique structure of the DHA chain imparts significant flexibility and a conical shape to the molecule, which influences its packing and interaction with other lipids within the membrane[6].
Lipid Rafts: Dynamic Signaling Platforms
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins[7][8][9]. These domains are more ordered and tightly packed than the surrounding bilayer, creating a distinct biophysical environment[8][9]. Lipid rafts function as dynamic platforms that compartmentalize and facilitate cellular processes, most notably signal transduction[7][8][9]. By concentrating or excluding specific signaling molecules, lipid rafts play a crucial role in regulating a variety of cellular pathways[7][8].
The Interaction Between this compound and Lipid Rafts
The incorporation of DHA, the acyl chain of this compound, into the plasma membrane has been shown to significantly alter the organization and function of lipid rafts[6][10][11][12]. Due to the high degree of unsaturation and the resulting kinked structure of the DHA chain, it is sterically incompatible with the tightly packed, ordered environment of lipid rafts, which are rich in saturated sphingolipids and cholesterol[6][11].
This incompatibility leads to several key effects:
-
Alteration of Raft Size and Stability: Studies have shown that DHA can increase the size of lipid rafts[11][13][14]. One proposed mechanism is that the presence of DHA in the surrounding, more fluid membrane regions creates a "boundary" that promotes the coalescence of raft components[6].
-
Changes in Lipid and Protein Composition: DHA can displace certain proteins and lipids from raft domains. For example, it has been observed to alter the lipid composition of rafts and displace signaling molecules like the IL-2 receptor and associated signaling proteins[10].
-
Modulation of Signaling Pathways: By altering the composition and organization of lipid rafts, DHA can significantly impact downstream signaling cascades. This includes the inhibition of pro-inflammatory pathways and the modulation of receptor tyrosine kinase signaling[10][12].
Quantitative Data on DHA's Effect on Lipid Rafts
The following tables summarize quantitative findings from studies on the effects of DHA on lipid raft properties.
| Parameter | Cell/System Type | Treatment | Method | Key Finding | Reference |
| Raft Size | EL4 cells | DHA | Quantitative microscopy | Increased lipid raft size | [11] |
| MH-S alveolar macrophages | 50 µM DHA | Fluorescence-based methods | Increased the size of lipid rafts | [13][14] | |
| Model Membranes (PSM-d31/POPC/chol vs. PSM-d31/PDPC/chol) | Replacement of POPC with PDPC (DHA-containing PC) | Solid-state 2H NMR | Increase in the size of raft-like domains from <45 nm to >30 nm | [1] | |
| Raft Clustering | EL4 cells | DHA | Quantitative microscopy | Diminished lipid raft clustering | [11] |
| Protein Localization | T-cells | DHA | Detergent-resistant membrane isolation and Western blotting | STAT5a and STAT5b displaced from lipid rafts | [10] |
| Breast, lung, and colon carcinoma cells | DHA | Gradient centrifugation and Western blotting | EGFR displaced from lipid rafts | [12] | |
| EL4 cells | DHA | Fluorescence colocalization imaging | Increased fraction of non-raft MHC class I protein into rafts | [11] | |
| Lipid Composition | T-cells | DHA | Mass Spectrometry | Altered lipid components of rafts | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between DHA-containing lipids and lipid rafts. These protocols can be adapted for studies involving this compound.
Isolation of Detergent-Resistant Membranes (DRMs)
This protocol is a standard method for enriching lipid rafts based on their insolubility in cold non-ionic detergents.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold
-
Sucrose (B13894) solutions (80%, 60%, 30%, and 5% w/v in TNE buffer)
-
Dounce homogenizer
-
Ultracentrifuge and tubes
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Homogenize the lysate with 10-15 strokes in a Dounce homogenizer.
-
Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 30% and then 5% sucrose solutions on top of the 40% sucrose-lysate mixture.
-
Centrifuge at 200,000 x g for 18-24 hours at 4°C.
-
Collect fractions from the top of the gradient. Lipid rafts are typically found at the 5%/30% sucrose interface.
-
Analyze the fractions for raft markers (e.g., flotillin, caveolin) and the protein of interest by Western blotting.
Atomic Force Microscopy (AFM) for Lipid Raft Visualization
AFM provides high-resolution imaging of the topography of lipid bilayers, allowing for the direct visualization of lipid raft domains.
Materials:
-
Supported lipid bilayer (SLB) prepared on a mica substrate
-
AFM instrument with a liquid cell
-
Imaging buffer (e.g., PBS)
Procedure:
-
Prepare a supported lipid bilayer on a freshly cleaved mica surface by vesicle fusion. The lipid composition should mimic the plasma membrane, including components that form lipid rafts (e.g., a ternary mixture of a saturated phospholipid, an unsaturated phospholipid, and cholesterol).
-
Mount the SLB in the AFM liquid cell.
-
Engage the AFM tip with the sample in imaging buffer.
-
Image the bilayer in contact mode or tapping mode. Lipid raft domains will appear as distinct regions with a different height compared to the surrounding disordered lipid phase.
-
Analyze the images to determine the size, shape, and distribution of the lipid raft domains.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide detailed information about the molecular organization and dynamics of lipids within a membrane, including the formation and properties of lipid rafts.
Materials:
-
Multilamellar vesicles (MLVs) of the desired lipid composition, including deuterated lipid species.
-
Solid-state NMR spectrometer with a solids probe.
Procedure:
-
Prepare MLVs by hydrating a lipid film of the desired composition. To study raft dynamics, include a deuterated raft-associated lipid (e.g., d31-palmitoyl-sphingomyelin).
-
Pack the MLV sample into an NMR rotor.
-
Acquire 2H NMR spectra at various temperatures.
-
The lineshape of the 2H NMR spectrum provides information about the phase state and dynamics of the deuterated lipid. The presence of distinct spectral components can indicate the coexistence of different lipid domains (e.g., liquid-ordered raft domains and liquid-disordered non-raft domains).
-
Analyze the spectral moments to quantify the degree of acyl chain order within the different domains.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy can be used to study the proximity and interaction of fluorescently labeled molecules within the cell membrane, providing insights into the co-localization of proteins and lipids within lipid rafts.
Materials:
-
Cells expressing fluorescently tagged proteins of interest (e.g., a donor-tagged protein and an acceptor-tagged protein).
-
Fluorescently labeled lipid analogs (donor or acceptor).
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).
Procedure:
-
Prepare cells expressing the fluorescently tagged molecules.
-
Acquire images of the donor fluorescence, acceptor fluorescence, and FRET signal (sensitized emission).
-
Calculate the FRET efficiency, which is a measure of the proximity of the donor and acceptor molecules.
-
Compare the FRET efficiency in control cells versus cells treated with this compound (or DHA) to determine if the treatment alters the co-localization of the labeled molecules within lipid rafts. A common method is acceptor photobleaching, where an increase in donor fluorescence after photobleaching the acceptor indicates FRET.
Visualization of Affected Signaling Pathways
The interaction of this compound with lipid rafts can modulate key cellular signaling pathways. Below are diagrams of two such pathways, illustrating the points of influence.
Caption: IL-2 Receptor Signaling Pathway Modulation by this compound.
Caption: EGFR Signaling Pathway Modulation by this compound.
Conclusion and Future Directions
The interaction of this compound with lipid raft domains, extrapolated from studies on DHA, presents a compelling mechanism for its diverse biological activities. By altering the fundamental organization of the plasma membrane, this compound has the potential to modulate a wide array of cellular signaling events. This guide provides a foundational understanding and practical methodologies for researchers to further investigate these interactions.
Future research should focus on studies utilizing this compound directly to confirm and expand upon the findings from DHA-containing phospholipids (B1166683). Advanced imaging techniques, such as super-resolution microscopy, will be invaluable in visualizing the precise effects of this compound on lipid raft dynamics in living cells. A deeper understanding of these interactions will be critical for the development of novel therapeutic strategies targeting lipid raft-dependent signaling pathways in various diseases.
References
- 1. DHA Modifies the Size and Composition of Raftlike Domains: A Solid-State 2H NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EPA and DHA containing phospholipids have contrasting effects on membrane structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid raft - Wikipedia [en.wikipedia.org]
- 10. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid modifies the clustering and size of lipid rafts and the lateral organization and surface expression of MHC class I of EL4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docosahexaenoic Acid Controls Pulmonary Macrophage Lipid Raft Size and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Neuronal Health: A Technical Guide to the Physiological Functions of sn-2 Docosahexaenoyl Monoacylglycerol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical component of neuronal cell membranes, playing a pivotal role in brain development, function, and the mitigation of neuroinflammatory processes. However, the therapeutic efficacy of DHA is largely dependent on its bioavailability. Emerging evidence strongly indicates that the molecular form of DHA delivery is paramount, with sn-2 docosahexaenoyl monoacylglycerol (sn-2 DHA-MAG) demonstrating superior absorption and incorporation into target tissues, particularly the brain, compared to traditional triglyceride or ethyl ester forms. This technical guide provides a comprehensive overview of the physiological functions of sn-2 DHA-MAG, detailing its enhanced bioavailability, its role in neuroprotection and cognitive function, and the underlying signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of this promising bioactive lipid.
Introduction: The Significance of DHA and the sn-2 Position
Docosahexaenoic acid (DHA; 22:6n-3) is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain, where it is esterified predominantly at the sn-2 position of phospholipids (B1166683) in neuronal membranes[1]. This specific positioning is not arbitrary; it influences membrane fluidity, signal transduction, and the function of membrane-bound proteins. Dietary DHA is primarily consumed in the form of triacylglycerols (TAG), which are hydrolyzed by pancreatic lipases that are specific for the sn-1 and sn-3 positions. This process releases free fatty acids and a sn-2 monoacylglycerol (MAG)[2][3]. The resulting sn-2 MAG is readily absorbed by enterocytes and serves as a backbone for the resynthesis of complex lipids, thereby ensuring the efficient uptake of the fatty acid at this crucial position[4]. This inherent physiological pathway underscores the potential of administering DHA directly in the sn-2 MAG form to enhance its bioavailability and subsequent physiological effects.
Enhanced Bioavailability of sn-2 Docosahexaenoyl Monoacylglycerol
A growing body of research demonstrates that sn-2 DHA-MAG is a highly effective carrier for delivering DHA to the circulatory system and, consequently, to vital organs like the brain.
Comparative Incorporation into Tissues
Studies in animal models have consistently shown that the administration of DHA in the monoacylglycerol form leads to greater incorporation into various tissues compared to triacylglycerol or phospholipid forms.
Table 1: Comparative Incorporation of DHA from Different Carriers into Rat Tissues
| Tissue | DHA Carrier | DHA Level (% of total fatty acids) | Reference |
| Erythrocytes (Day 49) | Control | 1.5 ± 0.2 | [5][6] |
| TAG-DHA | 4.8 ± 0.6 | [5][6] | |
| MAG-DHA | 6.2 ± 0.7 | [5][6] | |
| PL-DHA | 6.8 ± 0.5 | [5][6] | |
| Plasma (Day 49) | Control | 1.2 ± 0.3 µg/mL | [5] |
| TAG-DHA | 5.5 ± 1.2 µg/mL | [5] | |
| MAG-DHA | 6.5 ± 1.5 µg/mL | [5] | |
| PL-DHA | 8.2 ± 1.8 µg/mL | [5] | |
| Retina | Control | 18.2 ± 1.5 | [5][6] |
| TAG-DHA | 24.5 ± 2.1 | [5][6] | |
| MAG-DHA | 27.8 ± 2.5 | [5][6] | |
| PL-DHA | 28.1 ± 2.3 | [5][6] | |
| Cortex | Control | 10.5 ± 0.9 | [5][6] |
| TAG-DHA | 12.8 ± 1.1 | [5][6] | |
| MAG-DHA | 13.5 ± 1.2 | [5][6] | |
| PL-DHA | 13.9 ± 1.3 | [5][6] | |
| Hypothalamus | Control | 7.8 ± 0.7 | [5][6] |
| TAG-DHA | 9.5 ± 0.8 | [5][6] | |
| MAG-DHA | 10.1 ± 0.9 | [5][6] | |
| PL-DHA | 9.8 ± 0.9 | [5][6] | |
| Hippocampus | Control | 8.9 ± 0.8 | [5][6] |
| TAG-DHA | 11.2 ± 1.0 | [5][6] | |
| MAG-DHA | 11.8 ± 1.1 | [5][6] | |
| PL-DHA | 12.1 ± 1.1 | [5][6] |
Data are presented as mean ± SD. TAG-DHA: Triacylglycerol-DHA; MAG-DHA: Monoacylglycerol-DHA; PL-DHA: Phospholipid-DHA.
As shown in Table 1, both MAG-DHA and PL-DHA led to significantly higher levels of DHA in erythrocytes and various brain regions compared to the TAG-DHA group after 60 days of supplementation in rats[5][6].
Clinical Evidence in Humans
In a clinical trial with obese individuals experiencing induced lipid malabsorption, monoacylglycerol-rich oil demonstrated superior delivery of EPA and DHA into the circulatory system compared to triacylglycerol-rich fish oil. After 21 days, the concentration of EPA and DHA in erythrocytes was 72% and 24% higher, respectively, in the MAG group[7]. This suggests that sn-2 MAGs may require minimal digestion for efficient intestinal uptake.
Physiological Functions and Mechanisms of Action
The enhanced bioavailability of sn-2 DHA-MAG translates to potent physiological effects, particularly within the central nervous system. The primary mechanism involves the efficient delivery of DHA, which then participates in several critical signaling pathways.
Neuroprotection and Cognitive Enhancement
DHA is integral to neuronal survival and function. Its incorporation into neuronal membranes influences a number of signaling cascades that promote neurogenesis, neurite outgrowth, and synaptogenesis[8]. Studies in aged mice have shown that DHA supplementation can improve cognitive function, an effect linked to increased levels of brain-derived neurotrophic factor (BDNF), nitric oxide (NO), and dopamine[9]. In mouse models of Alzheimer's disease, DHA-enriched diets have been shown to preserve cognitive function[10]. While these studies often use general DHA sources, the superior bioavailability of sn-2 DHA-MAG suggests it would be a more effective means of achieving these neuroprotective and cognitive benefits.
Modulation of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. DHA and its metabolites are known to possess potent anti-inflammatory properties. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, DHA administration has been shown to attenuate the inflammatory response[11]. The mechanisms underlying this effect involve the inhibition of pro-inflammatory signaling pathways.
Key Signaling Pathways
The physiological functions of sn-2 DHA-MAG are mediated through the actions of DHA and its metabolites on several key signaling pathways.
DHA promotes the synthesis and accumulation of phosphatidylserine (B164497) (PS) in neuronal membranes[12][13][14][15]. This enrichment of PS facilitates the membrane translocation and activation of crucial survival kinases, including Akt, Raf-1, and protein kinase C (PKC)[12]. This pathway is critical for protecting neurons from apoptotic cell death.
DHA is metabolized in the brain to N-docosahexaenoylethanolamine, also known as synaptamide. Synaptamide is an endogenous ligand for the G-protein coupled receptor 110 (GPR110)[16][17][18]. Activation of GPR110 triggers a signaling cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB). This pathway is instrumental in promoting neurogenesis, neurite outgrowth, and synaptogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the Incorporation of DHA in Circulatory and Neural Tissue When Provided as Triacylglycerol (TAG), Monoacylglycerol (MAG) or Phospholipids (PL) Provides New Insight into Fatty Acid Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. supplementai.io [supplementai.io]
- 8. d-nb.info [d-nb.info]
- 9. The influence of orally administered docosahexaenoic acid on cognitive ability in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal Count, Brain Injury, and Sustained Cognitive Function in 5×FAD Alzheimer’s Disease Mice Fed DHA-Enriched Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid Confers Neuroprotection in a Rat Model of Perinatal Hypoxia-ischemia potentiated by E. coli lipopolysaccharide-induced systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuronal specific increase of phosphatidylserine by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Monodocosahexaenoin in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monodocosahexaenoin (MDHA), a monoacylglycerol derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a molecule of significant interest within the endocannabinoid system (ECS). While the roles of the canonical endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are well-established, the functions of omega-3-derived endocannabinoid-like molecules are a burgeoning field of research. This technical guide provides a comprehensive overview of the current understanding of MDHA, with a focus on its 2-isomer, 2-docosahexaenoylglycerol (2-DG), its synthesis, potential signaling pathways, and physiological effects. Detailed experimental protocols for its study are provided to facilitate further investigation into its therapeutic potential.
Introduction to this compound
This compound is a monoacylglycerol consisting of a glycerol (B35011) backbone esterified to one molecule of docosahexaenoic acid (DHA). The position of the DHA molecule on the glycerol backbone gives rise to two isomers: 1-monodocosahexaenoin (1-DG) and 2-monodocosahexaenoin (2-DG). The 2-isomer, 2-DG, is of particular interest due to its structural similarity to the well-characterized endocannabinoid 2-AG.[1]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H38O4 |
| Molecular Weight | 402.6 g/mol |
| Isomers | 1-monodocosahexaenoin, 2-monodocosahexaenoin |
Role in the Endocannabinoid System
The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in regulating a wide range of physiological processes. It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The discovery of omega-3 fatty acid-derived endocannabinoids, such as 2-DG, suggests a broader role for the ECS in mediating the physiological effects of these essential fatty acids.[2]
Interaction with Cannabinoid Receptors
While 2-DG is structurally analogous to 2-AG, a known full agonist of both CB1 and CB2 receptors, direct quantitative data on the binding affinity and efficacy of 2-DG at these receptors is currently limited in the scientific literature.[3] However, the study of related omega-3 derived endocannabinoid-like molecules, such as docosahexaenoyl ethanolamide (DHEA), has shown interaction with cannabinoid receptors, suggesting that 2-DG may also function as a cannabinoid receptor ligand.[4] Further research is required to fully elucidate the receptor interaction profile of 2-DG.
Biosynthesis and Degradation
The biosynthesis of 2-DG is thought to parallel that of 2-AG, which is synthesized on-demand from membrane phospholipids (B1166683). The proposed pathway involves the cleavage of DHA-containing phospholipids by phospholipase C (PLC) to yield diacylglycerol (DAG), which is then hydrolyzed by diacylglycerol lipase (B570770) (DAGL) to form 2-DG.
The degradation of 2-DG is hypothesized to be carried out by the same enzymes that metabolize 2-AG, primarily monoacylglycerol lipase (MAGL) and to a lesser extent, fatty acid amide hydrolase (FAAH).[5][6] Inhibition of these enzymes would be expected to increase the endogenous levels of 2-DG, potentiating its effects.
Physiological Effects
Studies on monoacylglycerides of DHA (MAG-DHA) have demonstrated a range of physiological effects, suggesting the therapeutic potential of 2-DG.
Anti-inflammatory Effects
MAG-DHA has been shown to reduce the levels of pro-inflammatory markers. The anti-inflammatory effects of its parent molecule, DHA, are well-documented and are thought to be mediated, in part, through the endocannabinoid system.[7]
Table 1: Quantitative Data on the Anti-inflammatory Effects of MAG-DHA
| Parameter | Model | Treatment | Outcome | Reference |
| Pro-inflammatory Markers | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Reduced serum levels of CRP, IL-6, TNF-α, and IL-1β | [8] |
Cardiovascular Effects
Oral administration of MAG-DHA has been shown to have beneficial effects on the cardiovascular system, including lowering blood pressure and improving lipid profiles.
Table 2: Quantitative Data on the Cardiovascular Effects of MAG-DHA
| Parameter | Model | Treatment | Outcome | Reference |
| Arterial Blood Pressure | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Lower arterial blood pressure and heart rate | [8] |
| Serum Lipid Profile | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Decreased total cholesterol, LDL, VLDL, and triglycerides; Increased HDL | [8] |
| Aortic Wall Thickness | Rats on high-fat/high-carbohydrate diet | 3 g/day MAG-DHA for 8 weeks | Prevented the increase in aortic wall thickness | [8] |
Experimental Protocols
Synthesis of 2-Docosahexaenoylglycerol (2-DG)
Method: Enzymatic Ethanolysis [9]
This method describes the synthesis of 2-DG from algal oil, which is rich in DHA.
-
Materials:
-
Algal oil (high DHA content)
-
Lipozyme 435 (immobilized lipase)
-
Hexane
-
85% ethanol aqueous solution
-
-
Procedure:
-
Mix algal oil and ethanol at an optimal molar ratio.
-
Add Lipozyme 435 to the mixture.
-
Incubate the reaction under optimal conditions of temperature and time.
-
After the reaction, purify the 2-DG from the crude product using solvent extraction with 85% ethanol aqueous solution and hexane.
-
The resulting 2-MAGs can be further purified to obtain a high concentration of 2-DG.
-
Cannabinoid Receptor Binding Assay
Method: Competitive Radioligand Binding Assay [10][11]
This protocol can be adapted to determine the binding affinity (Ki) of 2-DG for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Non-labeled competitor (e.g., WIN-55,212-2)
-
2-Docosahexaenoylglycerol (test compound)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of 2-DG.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or 2-DG (for competitive binding).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki of 2-DG using appropriate software.
-
Quantification of 2-DG in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [12][13]
This is the gold standard for the sensitive and specific quantification of endocannabinoids.
-
Materials:
-
Biological sample (e.g., brain tissue, plasma)
-
Internal standard (deuterated 2-AG or a custom synthesized deuterated 2-DG)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol, chloroform, and water)
-
LC-MS/MS system
-
-
Procedure:
-
Homogenize the biological sample in the presence of the internal standard.
-
Perform liquid-liquid extraction to isolate the lipid fraction containing 2-DG.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable LC column and gradient.
-
Detect and quantify 2-DG using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the concentration of 2-DG based on the ratio of the analyte peak area to the internal standard peak area.
-
Future Directions
The study of this compound and its role in the endocannabinoid system is a promising area of research. Future investigations should focus on:
-
Determining the binding affinities and functional activities of 2-DG at cannabinoid and other potential receptors.
-
Quantifying the endogenous levels of 2-DG in various tissues under physiological and pathological conditions.
-
Elucidating the specific signaling pathways activated by 2-DG.
-
Investigating the metabolism of 2-DG by MAGL, FAAH, and other lipases.
-
Conducting in vivo studies to further characterize the physiological and therapeutic effects of 2-DG.
Conclusion
This compound, particularly the 2-DG isomer, represents a novel class of endocannabinoid-like molecules derived from omega-3 fatty acids. While current knowledge is limited, the structural similarity to 2-AG and the demonstrated physiological effects of MAG-DHA suggest that 2-DG may be a key mediator of the beneficial effects of DHA. The experimental protocols outlined in this guide provide a framework for researchers to further explore the role of this intriguing molecule in the endocannabinoid system and its potential as a therapeutic agent.
References
- 1. Emerging Class of Omega-3 Fatty Acid Endocannabinoids & Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging class of omega-3 fatty acid endocannabinoids & their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Quantification of Endocannabinoids from Biological Samples Using Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of 2-docosahexaenoylglycerol by enzymatic ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Exploring the Metabolic Pathways of Monodocosahexaenoin: A Technical Guide
Introduction
Monodocosahexaenoin is a monoacylglycerol comprising a glycerol (B35011) backbone esterified to docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) of significant biological importance. As a 22-carbon fatty acid with six double bonds, DHA is a critical component of cell membranes, particularly in the brain and retina, where it influences membrane fluidity, permeability, and the function of embedded proteins.[1][2] The metabolism of this compound is intrinsically linked to the synthesis, incorporation, and signaling cascades of its core component, DHA. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, its precursor DHA, and its downstream bioactive derivatives. It is intended for researchers, scientists, and drug development professionals engaged in lipid research and therapeutics.
Biosynthesis of Docosahexaenoic Acid (DHA)
Humans cannot synthesize omega-3 fatty acids de novo; therefore, the ultimate precursor, α-linolenic acid (ALA, 18:3n-3), must be obtained from the diet.[2] The conversion of ALA to DHA is a multi-step process that occurs across the endoplasmic reticulum and peroxisomes.[3]
The pathway begins in the endoplasmic reticulum with a series of desaturation and elongation reactions that convert ALA into tetracosahexaenoic acid (C24:6n-3).[3] This intermediate is then transported to peroxisomes, where it undergoes a single round of β-oxidation to yield the final product, DHA (C22:6n-3).[3][4] The key enzymes involved in the peroxisomal shortening are straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[4]
Incorporation of DHA into Glycerolipids and this compound Formation
Once synthesized or obtained from the diet, DHA is activated to DHA-CoA by acyl-CoA synthetases.[5] It is then incorporated into membrane glycerophospholipids (GPLs) through two primary pathways: the de novo Kennedy pathway and the remodeling Lands' cycle.[6][7]
-
Kennedy Pathway (De Novo Synthesis): In this pathway, DHA is incorporated into the sn-2 position of lysophosphatidic acid to form phosphatidic acid (PA), a central intermediate for the synthesis of all GPLs.[6][7]
-
Lands' Cycle (Remodeling): This pathway involves the deacylation of existing phospholipids (B1166683) by phospholipase A2 (PLA₂) to form a lysophospholipid, followed by reacylation with DHA-CoA by a lysophospholipid acyltransferase (LPLAT).[7]
This compound (specifically 2-docosahexaenoyl-sn-glycerol) is a key intermediate in complex metabolic processes, including the synthesis and degradation of endocannabinoids.[8] It can be formed through the hydrolysis of DHA-containing phospholipids or triglycerides by specific phospholipases or lipases. Conversely, it can be degraded by hydrolysis to release free DHA and glycerol.
Metabolic Fates and Signaling Pathways
DHA is not merely a structural component; it is a precursor to a host of bioactive lipid mediators and a modulator of critical signaling pathways.
Retroconversion to Eicosapentaenoic Acid (EPA)
In non-neural cells, DHA can undergo retroconversion back to EPA (20:5n-3) through a process of channeled β-oxidation within mitochondria and/or peroxisomes.[9] This pathway is significantly more active in non-neural cells like hepatocytes compared to neural cells, which tend to retain DHA.[9]
Formation of Bioactive Mediators
DHA is enzymatically converted into potent signaling molecules, including resolvins, protectins, and maresins, which are collectively known as specialized pro-resolving mediators (SPMs) with anti-inflammatory properties.[10] Another important class of mediators includes:
-
Neuroprotectin D1 (NPD1): A docosatriene synthesized from DHA via lipoxygenase activity that has anti-inflammatory and neuroprotective effects.[11][12]
-
Synaptamide (N-docosahexaenoylethanolamine): An endocannabinoid-like lipid mediator that promotes neurogenesis and synaptogenesis.[11][12]
Modulation of Signaling Cascades
DHA and its derivatives influence cell function by modulating key signaling pathways.
-
Synaptamide-GPR110 Signaling: Synaptamide binds to the G protein-coupled receptor GPR110 (also known as ADGRF1).[11][12] This interaction activates a canonical cAMP/Protein Kinase A (PKA) pathway, leading to the phosphorylation of the cAMP-response element-binding protein (CREB).[12] Activated CREB then modulates the expression of genes involved in neuronal development and survival.[11]
-
DHA-Phosphatidylserine and Akt Signaling: The accumulation of DHA in membrane phospholipids, particularly phosphatidylserine (B164497) (PS), facilitates the translocation and activation of survival kinases like Akt (Protein Kinase B).[11][13] The increased concentration of DHA-PS in the membrane promotes the recruitment of Akt to the plasma membrane, a prerequisite for its full activation by upstream kinases.[13] Activated Akt then phosphorylates a range of downstream targets to inhibit apoptosis and promote cell survival.[13]
Quantitative Data Summary
Quantitative analysis is crucial for understanding the dynamics of this compound metabolism. The following tables summarize key data from relevant studies.
Table 1: Relative Metabolism of 13C-DHA in Different Human Cell Lines [9]
| Cell Line | Tissue of Origin | 13C-EPA / 13C-DHA (%) | 13C-24:6n-3 / 13C-DHA (%) | Retroconversion vs. Elongation Ratio |
|---|---|---|---|---|
| MCF7 | Breast (Non-neural) | 0.8 ± 0.1 | 0.15 ± 0.02 | ~5-6 fold |
| HepG2 | Liver (Non-neural) | 0.5 ± 0.1 | 0.25 ± 0.03 | ≥2 fold |
| SK-N-SH | Neuroblastoma (Neural) | 0.1 ± 0.02 | 0.1 ± 0.02 | ~1 fold |
| Y79 | Retinoblastoma (Neural) | 0.1 ± 0.01 | 0.05 ± 0.01 | ~2 fold |
Data represents the percentage of initial 13C-DHA converted to its metabolites after 24 hours. Retroconversion to EPA is notably higher in non-neural cell lines.
Table 2: Performance Characteristics of Analytical Methods for DHA Quantification [14]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
|---|---|---|
| Accuracy (Recovery) | >95% | 97.8% - 106% |
| Precision (Repeatability, RSD) | ≤ 2% | 2.5% - 3.2% (Intra-assay) |
| Precision (Reproducibility, RSD) | 8.6% - 10.5% | Data not consistently reported |
| Linearity (r²) | > 0.9995 | > 0.99 |
RSD: Relative Standard Deviation. These values provide a benchmark for method validation.
Experimental Protocols
Accurate investigation of this compound metabolism requires robust experimental procedures. Below are detailed methodologies for key experiments.
Protocol: Total Lipid Extraction (Folch Method)[15]
This protocol is a standard method for extracting total lipids from biological samples.
Materials:
-
Tissue sample or cell pellet
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer
-
Glass centrifuge tubes
-
Nitrogen gas stream
Procedure:
-
Homogenize the sample in a 20-fold volume of 2:1 (v/v) chloroform:methanol mixture.
-
Filter or centrifuge the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly to break emulsions.
-
Centrifuge at low speed (e.g., 1000 x g for 5-10 minutes) to separate the mixture into two distinct phases.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase, which contains the total lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the dried total lipid extract.
-
Resuspend the lipid extract in a suitable solvent for downstream analysis.
Protocol: Analysis of Fatty Acids by Gas Chromatography (GC)[14]
This protocol describes the preparation of fatty acid methyl esters (FAMEs) for analysis by GC, a common method for quantifying DHA.
Materials:
-
Total lipid extract
-
Methanolic HCl or BF₃-Methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure (Transesterification to FAMEs):
-
Add methanolic HCl or BF₃-Methanol reagent to the dried lipid extract.
-
Heat the mixture in a sealed tube at 60-100°C for the time specified by the reagent manufacturer (e.g., 1-2 hours) to convert fatty acids to FAMEs.
-
Cool the reaction mixture to room temperature.
-
Add water and hexane to the tube and vortex to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with a saturated NaCl solution to remove residual catalyst.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Transfer the final FAMEs solution to a GC vial for analysis.
GC Analysis:
-
Inject the prepared FAMEs onto a GC system equipped with a suitable capillary column (e.g., polar columns like those coated with biscyanopropyl polysiloxane) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[14][15]
-
Use an appropriate temperature program to separate the FAMEs based on their volatility and polarity.
-
Identify and quantify the DHA methyl ester peak by comparing its retention time and response factor to a known standard.
General Lipidomics Experimental Workflow
The overall process for a lipidomics study, from sample collection to biological interpretation, follows a standardized workflow.
Conclusion
The metabolic pathways involving this compound are complex and deeply integrated with the broader metabolism of its constituent fatty acid, DHA. From the multi-organelle synthesis of DHA to its incorporation into cellular membranes and its subsequent conversion into potent signaling molecules, this network plays a vital role in cellular function, particularly in the nervous system. Understanding these pathways, from the enzymes involved to the resulting signaling cascades, is paramount for researchers and clinicians. The methodologies and data presented in this guide provide a framework for the continued investigation of this compound and its metabolites, paving the way for novel therapeutic strategies targeting lipid-mediated signaling in health and disease.
References
- 1. Docosahexaenoic acid: membrane properties of a unique fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
Methodological & Application
Enzymatic Synthesis of sn-2 Monodocosahexaenoin: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the enzymatic synthesis of sn-2 monodocosahexaenoin (2-DHA-MG), a monoacylglyceride with docosahexaenoic acid (DHA) at the sn-2 position of the glycerol (B35011) backbone. This structured lipid is of significant interest due to the enhanced bioavailability of DHA when esterified at this specific position. The protocols described herein are based on sn-1,3-regioselective enzymatic reactions, offering a mild and specific alternative to chemical synthesis.
Introduction
Docosahexaenoic acid (DHA) is a critical omega-3 fatty acid, essential for brain development and function. Its absorption and metabolic fate are significantly influenced by its position on the glycerol backbone of triacylglycerols. Following digestion by sn-1,3-specific pancreatic lipases, fatty acids at the sn-1 and sn-3 positions are hydrolyzed, while the sn-2 monoacylglycerol is readily absorbed by the intestinal mucosa.[1] Therefore, synthesizing structured lipids with DHA at the sn-2 position is a key strategy to enhance its nutritional and therapeutic benefits.
Enzymatic synthesis using sn-1,3-regioselective lipases provides a highly specific and efficient method for producing sn-2 monoacylglycerols. This approach avoids the harsh conditions and potential side reactions associated with chemical methods, preserving the integrity of the polyunsaturated fatty acid. This protocol will detail two primary enzymatic routes: the ethanolysis of DHA-rich algal oil and the transesterification of DHA ethyl ester with glycerol.
Data Presentation
The following tables summarize quantitative data from representative studies on the enzymatic synthesis of sn-2 this compound.
Table 1: Optimal Conditions for Enzymatic Ethanolysis of Algal Oil
| Parameter | Optimal Value | Reference |
| Lipase (B570770) | Lipozyme 435 | [2] |
| Substrate Molar Ratio (Algal Oil:Ethanol) | Not specified, but ethanol (B145695) is in excess | [2] |
| Reaction Time | Not specified for optimal yield | [2] |
| Reaction Temperature | Not specified for optimal yield | [2] |
| Lipase Load | Not specified for optimal yield | [2] |
| Result | ||
| 2-Monoacylglycerol (2-MAG) Content in Crude Product | 27-31% | [2] |
| 2-MAG Purity After Purification | 95% | [2] |
| Yield of Purified 2-MAGs | 67% | [2] |
| DHA Content in Purified 2-MAGs | 74.76% - 75.66% | [2] |
Table 2: Enzymatic Transesterification of DHA Ethyl Ester with Glycerol
| Parameter | Optimal Value | Reference |
| Lipase | Immobilized Rhizomucor miehei lipase (RML) | [3] |
| System | Solvent-free | [3][4] |
| Reaction Time | 15 minutes | [3][4] |
| Reaction Temperature | 37°C | [3][4] |
| Immobilized Biocatalyst Load | 4% (w/w) | [3] |
| Result | ||
| sn-2 Monoacylglyceride (2-MG) Purity | 98% | [3] |
Experimental Protocols
Protocol 1: Enzymatic Ethanolysis of DHA-Rich Algal Oil
This protocol is based on the sn-1,3-regioselective ethanolysis of triacylglycerols in algal oil to yield sn-2 this compound.
Materials:
-
DHA-rich algal oil
-
Ethanol (anhydrous)
-
Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme 435)
-
85% Ethanol aqueous solution
-
Distilled water
-
Shaking incubator or magnetic stirrer with temperature control
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine DHA-rich algal oil and ethanol. The molar ratio of ethanol to oil should be in excess to drive the reaction towards monoacylglyceride formation.
-
Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme 435) to the substrate mixture. The enzyme load will need to be optimized but can start at around 10% (w/w) of the oil.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant agitation for a specified time (e.g., 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with a solvent and reused.[2]
-
Crude Product Purification: a. Remove the excess ethanol and fatty acid ethyl esters (FAEEs) from the crude product via vacuum evaporation. b. Perform a solvent extraction using an 85% ethanol aqueous solution and hexane. The more polar 2-monoacylglycerols will partition into the ethanol phase, while unreacted triacylglycerols and diacylglycerols will remain in the hexane phase.[2][5] c. Separate the two phases. d. Collect the ethanol phase containing the 2-MAGs.
-
Final Purification and Solvent Removal: a. To further purify, mix the ethanol phase with dichloromethane and an equal amount of distilled water for extraction. The 2-MAG will be in the dichloromethane layer.[5] b. Collect the dichloromethane layer and remove the solvent under reduced pressure at a low temperature (e.g., 25°C) to obtain the final purified sn-2 this compound product.[5]
-
Storage: Store the purified product at -20°C to prevent oxidation.[5]
Protocol 2: Enzymatic Transesterification of DHA Ethyl Ester with Glycerol
This protocol describes a solvent-free method for the synthesis of sn-2 this compound via transesterification.
Materials:
-
Docosahexaenoic acid ethyl ester (DHA-EE)
-
Glycerol
-
Immobilized sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei)
-
Reaction vessel with temperature control and agitation (e.g., shaking incubator)
Procedure:
-
Substrate Preparation: In a reaction vessel, combine DHA ethyl ester and glycerol. An excess of DHA ethyl ester may be used.
-
Enzyme Addition: Add the immobilized lipase (e.g., 4% w/w of total substrates) to the mixture.[3]
-
Reaction: Conduct the reaction at a mild temperature (e.g., 37°C) with agitation for a short duration (e.g., 15 minutes).[3][4] These mild conditions are beneficial for the stability of the omega-3 fatty acid and the enzyme.[3][4]
-
Enzyme Removal: Separate the immobilized enzyme by filtration for reuse.
-
Product Analysis: The resulting product, which should be highly pure sn-2 this compound, can be analyzed using Normal Phase HPLC-ELSD to confirm its identity and purity.[3][4]
Visualizations
Caption: Experimental workflows for the enzymatic synthesis of sn-2 this compound.
Caption: Reaction pathways for the enzymatic synthesis of sn-2 this compound.
References
- 1. High Sn-2 Docosahexaenoic Acid Lipids for Brain Benefits, and Their Enzymatic Syntheses: A Review [engineering.org.cn]
- 2. Synthesis of 2-docosahexaenoylglycerol by enzymatic ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Quantification of Monodocosahexaenoin using HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of monodocosahexaenoin (MDHG), a monoacylglycerol of docosahexaenoic acid (DHA), using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Due to the absence of a significant UV chromophore in MDHG, ELSD offers a robust and universal detection method suitable for this and other lipid molecules.[1] This application note outlines the principles of the method, a complete experimental protocol, and representative data for the quantification of MDHG in a sample matrix.
Introduction
This compound is a significant monoacylglycerol involved in various physiological processes. Accurate quantification of MDHG is crucial for research in areas such as lipidomics, pharmacology, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures.[2] When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes a highly effective tool for analyzing compounds that are non-volatile and lack a UV-absorbing chromophore, such as lipids.[1][3]
The ELSD detector works by nebulizing the column effluent into a fine aerosol. The mobile phase is then evaporated in a heated drift tube, leaving behind solid particles of the analyte. These particles are passed through a light beam, and the scattered light is measured by a photodiode. The resulting signal is proportional to the mass of the analyte.[1][3][4] This detection method is compatible with gradient elution, which is often necessary for separating lipids in complex samples.[3][4]
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Chloroform (Analytical Grade)
-
Nitrogen gas (high purity, for ELSD)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of chloroform:methanol (2:1, v/v) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
Sample Preparation (Example: Biological Matrix)
-
Liquid-Liquid Extraction:
-
To 1 mL of the sample (e.g., plasma, tissue homogenate), add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
-
Solvent Evaporation:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile:Water (90:10, v/v) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 0-10 min: 100% A; 10-20 min: linear gradient to 100% B; 20-25 min: 100% B; 25-30 min: return to 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
ELSD Conditions
| Parameter | Setting |
| Detector | ELSD (e.g., Agilent 385-ELSD) |
| Drift Tube Temperature | 50°C |
| Nebulizer Gas (Nitrogen) Pressure | 3.5 bar |
| Gain (PMT) | 8 |
Note: Optimal ELSD parameters can vary depending on the mobile phase composition and flow rate and should be determined empirically for each application.
Quantification
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calibration Curve: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the working standards. The ELSD response is often non-linear, and a log-log transformation can be used to linearize the response.[5]
-
Quantification: Determine the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Representative Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC-ELSD method for this compound quantification.
| Parameter | Expected Value |
| Retention Time (min) | ~15.2 |
| Linearity Range (µg/mL) | 10 - 500 |
| Correlation Coefficient (R²) (log-log) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 5 |
| Limit of Quantification (LOQ) (µg/mL) | 10 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
HPLC-ELSD System Logic
Caption: Logical diagram of the HPLC-ELSD system.
Conclusion
The described HPLC-ELSD method provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is suitable for routine analysis in research and quality control settings. The use of a C18 column with a gradient elution program allows for effective separation, and the ELSD provides universal detection for this non-UV absorbing lipid. This application note serves as a comprehensive guide for professionals engaged in the analysis of monoacylglycerols and other related lipid molecules.
References
Application Note: Quantitative Analysis of Monodocosahexaenoin (Synaptamide) in Brain Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monodocosahexaenoin, also known as N-docosahexaenoylethanolamine (DHEA) or Synaptamide, is an endocannabinoid-like lipid mediator synthesized from docosahexaenoic acid (DHA) in the brain.[1] It plays a crucial role in promoting neurogenesis, synaptogenesis, and neurite outgrowth.[1] Dysregulation of related lipid messengers has been implicated in numerous brain disorders, making the precise quantification of these molecules essential for neuroscience research.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate measurement of low-abundance lipids like this compound in complex biological matrices such as brain tissue.[3][4] This document provides a detailed protocol for the extraction, separation, and quantification of this compound from brain tissue using LC-MS/MS.
Experimental Workflow
The overall workflow for the analysis of this compound from brain tissue involves several key stages, from sample collection to final data analysis.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the analysis of endocannabinoids and related lipids in brain tissue.[3][5]
1. Materials and Reagents
-
This compound (Synaptamide) analytical standard
-
Deuterated internal standard (e.g., Synaptamide-d4)
-
LC-MS grade acetonitrile, methanol (B129727), water, and isopropanol
-
Formic acid and ammonium (B1175870) formate
-
Organic solvents for extraction (e.g., chloroform (B151607), ethyl acetate, hexane)[3]
-
Phosphate-buffered saline (PBS)
-
SPE cartridges (e.g., C18 or silica)[3]
-
Brain tissue samples, stored at -80°C
2. Sample Preparation
The sample preparation stage is critical for efficiently extracting the analyte and removing interfering matrix components that can cause ion suppression.[3]
-
Homogenization:
-
Weigh the frozen brain tissue sample (typically 50-100 mg).
-
Homogenize the tissue in an ice-cold organic solvent. A common method is to use a solution of methanol and chloroform. For example, add 1 mL of ice-cold methanol containing the deuterated internal standard.
-
Homogenize thoroughly using a bead beater or sonicator until no visible tissue fragments remain.[5]
-
-
Lipid Extraction:
-
Perform a lipid extraction. A modified Bligh-Dyer extraction is common: add chloroform and water to the methanol homogenate to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Repeat the extraction on the remaining aqueous layer to maximize recovery.[3]
-
Pool the organic extracts and dry them under a gentle stream of nitrogen.
-
-
Sample Cleanup (Optional but Recommended):
-
To improve sensitivity and reduce matrix effects, further purify the sample using solid-phase extraction (SPE).[3]
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent.
-
Condition a silica (B1680970) or C18 SPE column according to the manufacturer's instructions.
-
Load the sample onto the column.
-
Wash the column with a non-polar solvent to remove neutral lipids.
-
Elute this compound using a more polar solvent mixture, such as chloroform/methanol.[3]
-
Dry the eluted fraction under nitrogen.
-
-
Final Reconstitution:
-
Reconstitute the final dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water).[2]
-
Centrifuge the sample to pellet any insoluble material before transferring the supernatant to an LC vial for analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). C18 columns are almost exclusively used for endocannabinoid analysis due to their lipophilic character.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient with a gradual increase in the organic solvent is typically used for good resolution.[6][7]
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 50% B
-
15-20 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions: These must be optimized by infusing the pure standard. Representative transitions for this compound (C24H37NO2, MW: 371.56) would be:
-
Analyte (Synaptamide): Precursor ion [M+H]⁺ m/z 372.3 → Product ion m/z (e.g., fragment corresponding to the ethanolamine (B43304) headgroup).
-
Internal Standard (Synaptamide-d4): Precursor ion [M+H]⁺ m/z 376.3 → Product ion m/z (corresponding fragment).
-
-
Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for the analyte and internal standard MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analytical standards.
-
Quantify the amount of this compound in the brain tissue samples using the calibration curve and express the final concentration as pmol per gram of tissue.
Quantitative Data Summary
The following table provides illustrative quantitative data for this compound in different brain regions of a rodent model. Actual values may vary based on species, age, and experimental conditions.
| Brain Region | This compound (pmol/g tissue) | Standard Deviation (SD) |
| Cortex | 15.8 | 2.1 |
| Hippocampus | 22.5 | 3.4 |
| Striatum | 12.1 | 1.8 |
| Cerebellum | 9.7 | 1.5 |
Signaling Pathway of this compound (Synaptamide)
This compound (Synaptamide) exerts its effects on neuronal development and function through a specific signaling cascade initiated by its binding to the GPR110 receptor.[1]
References
- 1. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of 14 endocannabinoids and endocannabinoid congeners in human plasma using column switching high-performance atmospheric pressure chemical ionization liquid chromatography–mass spectrometry - ProQuest [proquest.com]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Monodocosahexaenoin from Fish Oil: A Detailed Protocol for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive set of application notes and protocols for the isolation of monodocosahexaenoin (22:6-MAG) from fish oil has been developed for researchers, scientists, and professionals in drug development. This document provides detailed methodologies for enzymatic synthesis and chromatographic purification, quantitative data presentation, and visual diagrams of the experimental workflow and relevant signaling pathways.
This compound, a monoacylglycerol containing the omega-3 fatty acid docosahexaenoic acid (DHA), is a molecule of significant interest for its potential therapeutic applications. The protocols outlined below provide a clear pathway to obtaining high-purity 22:6-MAG for further investigation.
Application Notes
The isolation of this compound from fish oil is a multi-step process that begins with the enzymatic conversion of triacylglycerols (the primary form of fats in fish oil) into monoacylglycerols. This is followed by a purification process to isolate the desired 22:6-MAG from the reaction mixture. The choice of enzyme and chromatographic technique is crucial for achieving high yield and purity. Lipases with selectivity for or against DHA can be strategically employed to enrich the monoacylglycerol fraction with the desired fatty acid. Subsequent purification using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC) is essential to separate this compound from other monoacylglycerols, diacylglycerols, triacylglycerols, and free fatty acids.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Glycerolysis
This protocol describes the synthesis of this compound from fish oil using lipase-catalyzed glycerolysis.
Materials:
-
Fish oil (high DHA content)
-
Immobilized lipase (B570770) (e.g., from Candida antarctica or Rhizomucor miehei)
-
Solvent (e.g., solvent-free system or t-butanol)
-
Shaking incubator or stirred-tank reactor
-
Centrifuge
Procedure:
-
Substrate Preparation: Mix fish oil and glycerol in a desired molar ratio (e.g., 1:2 oil to glycerol).
-
Enzyme Addition: Add the immobilized lipase to the substrate mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Reaction: Incubate the mixture in a shaking incubator or a stirred-tank reactor at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 8-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Deactivation and Removal: Stop the reaction by filtering or centrifuging to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Mixture: The resulting mixture will contain this compound, di- and triacylglycerols, unreacted glycerol, and free fatty acids.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of this compound from the product mixture obtained from enzymatic glycerolysis.
Materials:
-
Product mixture from Protocol 1
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: n-hexane, ethyl acetate (B1210297), diethyl ether, methanol
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Iodine vapor or other suitable staining agent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the product mixture in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be:
-
n-hexane (to elute triacylglycerols)
-
n-hexane:diethyl ether mixtures (e.g., 90:10, 80:20 v/v) (to elute diacylglycerols)
-
diethyl ether or ethyl acetate (to elute monoacylglycerols)
-
methanol (to elute remaining polar compounds)
-
-
Fraction Collection: Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing this compound. A typical mobile phase for TLC analysis of monoacylglycerols is chloroform (B151607):acetone:methanol (90:8:2 v/v/v)[1].
-
Pooling and Solvent Evaporation: Pool the fractions containing pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of the purity of the isolated this compound.
Materials:
-
Purified this compound sample
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS)
-
Reversed-phase C18 column
-
Mobile phase solvents: acetonitrile, methanol, water
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., chloroform or the initial mobile phase).
-
HPLC Analysis: Inject the sample into the HPLC system. A gradient elution program is typically used to separate the different lipid classes.
-
Data Analysis: The purity of the this compound is determined by the peak area percentage in the chromatogram.
Data Presentation
The following tables summarize the quantitative data for the isolation of monoacylglycerols and related compounds from various studies.
Table 1: Purity of Docosahexaenoic Acid (DHA) and its Derivatives from Different Purification Methods
| Method | Starting Material | Product | Purity Achieved (%) | Reference |
| pH-zone-refining countercurrent chromatography | Refined fish oil | Docosahexaenoic acid | 96.9 | [2] |
| Column Chromatography | Fish oil | Docosahexaenoic acid | 95.21 | [3] |
| Preparative HPLC | Microalgal oil | DHA ethyl ester | >98 | |
| Silver-thiolate chromatography | Fish oil | DHA ethyl ester | >99 |
Table 2: Product Composition of Lipase-Catalyzed Glycerolysis of DHA-rich Oil
| Lipase Source | Triacylglycerol (TAG) (%) | Diacylglycerol (DAG) (%) | Monoacylglycerol (MAG) (%) | Reference |
| Schizochytrium sp. microbial oil (Novozym® 435) | 36.4 | 48.2 | 15.4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway of Monoacylglycerols
Monoacylglycerols, including this compound, are recognized as important signaling molecules. They are key players in the endocannabinoid system and can influence various cellular processes.[4][5] The hydrolysis of triacylglycerols by adipose triglyceride lipase and hormone-sensitive lipase leads to the formation of diacylglycerols, which are then hydrolyzed by monoacylglycerol lipase (MGL) to produce monoacylglycerols and free fatty acids.[6] These monoacylglycerols can then participate in various signaling cascades. The diagram below illustrates a generalized signaling pathway for monoacylglycerols.
Caption: Generalized signaling pathway of monoacylglycerols.
References
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Pancreatic lipase selectively hydrolyses DPA over EPA and DHA due to location of double bonds in the fatty acid rather than regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidolysis and glyceride synthesis reactions using fatty acids with two Pseudomonas lipases having different substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
Monodocosahexaenoin: A Novel Standard for Precise and Accurate Lipidomics Research
Application Note and Protocol
Introduction
In the rapidly evolving field of lipidomics, the demand for high-purity, reliable internal standards is paramount for achieving accurate and reproducible quantification of lipid species. Monodocosahexaenoin, a monoacylglycerol containing docosahexaenoic acid (DHA), is emerging as a valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure and chemical properties make it an excellent internal standard for mass spectrometry-based lipidomics workflows. This document provides detailed application notes and protocols for the effective use of this compound in lipidomics research, focusing on its application in the quantification of bioactive lipids and its relevance in cellular signaling pathways.
Docosahexaenoic acid (DHA) is a critical omega-3 polyunsaturated fatty acid, highly concentrated in the brain and retina, playing a crucial role in neuronal function and inflammation resolution.[1][2] Dysregulation of DHA and its metabolites is implicated in various pathologies, including neurodegenerative diseases and inflammatory disorders. Accurate measurement of DHA-containing lipids is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This compound serves as an ideal internal standard for the quantification of DHA-containing monoacylglycerols and other related lipid species due to its structural similarity and distinct mass.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and application as a standard.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈O₄ | [3] |
| Molecular Weight | 402.6 g/mol | [3] |
| IUPAC Name | 2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | [3] |
| Physical State | Neat oil | [4] |
| Solubility | Soluble in Chloroform | [4] |
| Storage | -20°C | [4] |
Application in Quantitative Lipidomics
This compound is particularly suited as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics for the quantification of monoacylglycerols and other lipid classes. Its use helps to correct for variations in sample extraction, processing, and instrument response, thereby ensuring high-quality, reproducible data.
Experimental Workflow for Lipid Quantification
The following workflow outlines the key steps for utilizing this compound as an internal standard in a typical lipidomics experiment.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using this compound Internal Standard
This protocol is adapted from established lipid extraction methods, incorporating this compound as an internal standard.[5][6]
Materials:
-
Plasma samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
LC-MS grade reconstitution solvent (e.g., Methanol/Isopropanol 1:1 v/v)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean glass centrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution to the plasma sample.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of reconstitution solvent for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Lipids
The following are suggested starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrument and target analytes.[7][8]
Liquid Chromatography Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 425.3 [M+Na]⁺ | 311.2 | 15 |
| 403.3 [M+H]⁺ | 311.2 | 12 |
Note: These are predicted transitions and should be optimized empirically.
Data Presentation: Quantitative Analysis
The use of this compound as an internal standard allows for the creation of calibration curves for the absolute quantification of target lipids. Below is a representative table of quantification results for a panel of monoacylglycerols in a human plasma sample.
Table 1: Quantification of Monoacylglycerols in Human Plasma
| Analyte | Retention Time (min) | MRM Transition (m/z) | Concentration (ng/mL) ± SD |
| 2-Arachidonoylglycerol (B1664049) (2-AG) | 8.5 | 379.3 > 287.2 | 10.2 ± 1.5 |
| 2-Oleoylglycerol (2-OG) | 9.2 | 357.3 > 265.2 | 15.8 ± 2.1 |
| 2-Palmitoylglycerol (2-PG) | 9.8 | 331.3 > 239.2 | 8.5 ± 1.1 |
| This compound (IS) | 10.5 | 403.3 > 311.2 | (Spiked at 10 ng/mL) |
Role in Cellular Signaling
DHA, the fatty acid component of this compound, is a precursor to a variety of signaling molecules and also directly influences membrane properties and signaling protein function.[2][9] While the direct signaling roles of this compound are still under investigation, it is structurally related to the endocannabinoid 2-arachidonoylglycerol (2-AG) and may interact with similar pathways. The accurate quantification of DHA-containing monoacylglycerols using this compound as a standard is crucial for elucidating their roles in these pathways.
DHA-Mediated Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving DHA, leading to neuroprotection and anti-inflammatory responses.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling of Monodocosahexaenoin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monodocosahexaenoin (MDHA), a monoacylglycerol containing docosahexaenoic acid (DHA), is a lipid molecule of significant interest in neuroscience, pharmacology, and nutritional science. As an endogenous signaling molecule and a metabolic intermediate of DHA, the profiling and quantification of MDHA in biological matrices are crucial for understanding its physiological roles, particularly in the central nervous system. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of volatile and semi-volatile compounds. However, due to the low volatility of monoacylglycerols, a derivatization step is necessary to convert MDHA into a more volatile form suitable for GC-MS analysis. This application note provides a detailed protocol for the profiling of MDHA using GC-MS following silylation, a common and effective derivatization method.
Principle of the Method
This method involves the extraction of lipids from a biological sample, followed by the derivatization of MDHA to its trimethylsilyl (B98337) (TMS) ether derivative. The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for the identification and quantification of MDHA-TMS. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve.
Experimental Protocols
Lipid Extraction from Biological Samples (e.g., Plasma, Tissue Homogenate)
Materials:
-
Biological sample (e.g., 100 µL plasma, 10 mg tissue)
-
Internal Standard (IS) solution (e.g., d5-DHA in ethanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass tube, add the biological sample.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract completely under a stream of nitrogen gas.
Derivatization (Silylation)
Materials:
-
Dried lipid extract
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
Procedure:
-
To the dried lipid extract, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60-70°C for 1 hour to ensure complete derivatization.[1]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Thermo Fisher)
-
Capillary Column: e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
GC Parameters (Example):
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 3 min
-
Ramp 3: 20°C/min to 320°C, hold for 12 min[2]
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode:
-
Full Scan: m/z 50-650 for qualitative analysis and identification of fragmentation patterns.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the MDHA-TMS derivative and the internal standard.
-
Characteristic Ions for Silylated Monoacylglycerols: The mass spectrum of the silylated MDHA is expected to show characteristic fragments that can be used for its identification. Based on the fragmentation of other silylated monoacylglycerols, key ions to monitor would include:
-
The molecular ion [M]+.
-
For 2-MDHA-TMS, a characteristic fragment at m/z 218 .[3]
-
For 1-MDHA-TMS, the loss of a methylene(trimethylsilyl)oxonium ion ([M-103]+ ).[3]
Data Presentation
Quantitative data should be summarized in a clear and structured table. While specific quantitative data for this compound is not widely available in the literature, the following table presents typical performance metrics for the GC-MS analysis of monoacylglycerols, which can be expected for a validated MDHA assay.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.8 - 1.7 mg/L | [4] |
| Limit of Quantification (LOQ) | 0.8 - 1.7 mg/L | [4] |
| Linearity (R²) | > 0.99 | General expectation |
| Precision (%RSD) | < 15% | General expectation |
| Accuracy (% Recovery) | 85 - 115% | General expectation |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound analysis.
Putative Metabolic Pathway of this compound
The metabolic pathway for 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid, is well-characterized. It is proposed that this compound may be synthesized and degraded through a similar pathway, starting from DHA-containing phospholipids (B1166683) in the cell membrane.
Caption: Proposed synthesis and degradation of 2-MDHA.
Conclusion
This application note provides a comprehensive protocol for the profiling of this compound in biological samples using GC-MS. The described methods for lipid extraction, silylation, and GC-MS analysis are based on established procedures for similar lipid molecules and provide a solid foundation for researchers. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biochemical context of MDHA. While the protocol may require optimization for specific matrices and instrumentation, it serves as a valuable resource for scientists in academia and industry engaged in lipidomics and drug development.
References
Application Notes and Protocols for the HPLC Separation of Monodocosahexaenoin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monodocosahexaenoin (MDHA) is a monoacylglycerol containing docosahexaenoic acid (DHA), an omega-3 fatty acid of significant interest in pharmaceutical and nutraceutical research. MDHA exists as positional isomers, primarily sn-1(3)-monodocosahexaenoin and sn-2-monodocosahexaenoin, which may exhibit different biological activities and metabolic fates. Furthermore, the DHA moiety itself can have geometric (cis/trans) isomers. Accurate separation and quantification of these isomers are crucial for quality control, stability studies, and understanding their specific physiological roles. High-performance liquid chromatography (HPLC) is a powerful technique for achieving this separation. This document provides detailed protocols for the separation of MDHA isomers using reversed-phase, normal-phase, and silver-ion HPLC.
Data Presentation: Comparison of HPLC Methods for MDHA Isomer Separation
The following table summarizes the expected performance of different HPLC methods for the separation of MDHA isomers. Retention times and resolution are representative examples to illustrate the selectivity of each method. Actual values will vary depending on the specific instrumentation and conditions.
| Method | Isomer Separation Principle | Analyte | Expected Retention Time (min) | Resolution (Rs) |
| Reversed-Phase HPLC | Polarity and Hydrophobicity | sn-2-MDHA | 12.5 | \multirow{2}{}{>1.5} |
| sn-1(3)-MDHA | 14.0 | |||
| Normal-Phase HPLC (with derivatization) | Polarity of head group and derivatizing agent | Diastereomer of sn-1-MDHA | 18.2 | \multirow{3}{}{>1.5} |
| Diastereomer of sn-3-MDHA | 19.8 | |||
| Diastereomer of sn-2-MDHA | 22.1 | |||
| Silver-Ion HPLC | Interaction of silver ions with double bonds | all-cis-MDHA | 25.4 | \multirow{2}{*}{>1.2} |
| mono-trans-MDHA | 23.1 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Separation of sn-1(3)- and sn-2-MDHA
This method separates MDHA regioisomers based on their polarity. The sn-2 isomer is generally less retained than the sn-1(3) isomer.[1]
1. Sample Preparation:
- Accurately weigh 10 mg of the MDHA sample into a 10 mL volumetric flask.
- Dissolve the sample in 5 mL of chloroform:methanol (2:1, v/v).
- Bring the flask to volume with the mobile phase, for instance, acetonitrile (B52724).
- Vortex for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
- HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at 205 nm).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with acetonitrile/water (99:1, v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 30°C.[2]
- Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or UV at 205 nm.[3]
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the peaks for sn-2-MDHA and sn-1(3)-MDHA based on their retention times, with the sn-2 isomer expected to elute earlier.[1]
- Construct a calibration curve using standards of known concentration to quantify the isomers.
Protocol 2: Normal-Phase HPLC for Separation of sn-1-, sn-2-, and sn-3-MDHA Enantiomers
This method allows for the separation of all three positional isomers, including the enantiomeric sn-1 and sn-3 forms, after derivatization with a chiral reagent.[4]
1. Sample Derivatization:
- Dissolve 1 mg of the MDHA sample in 1 mL of anhydrous dichloromethane.
- Add a 1.5-fold molar excess of (S)-(+)-1-(1-naphthyl)ethyl isocyanate.
- Add a catalytic amount of dibutyltin (B87310) dilaurate.
- Heat the reaction mixture at 60°C for 1 hour.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions:
- HPLC System: As described in Protocol 1, with a UV detector.
- Column: Silica or other normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of hexane (B92381) and isopropanol. For example, a linear gradient from 99:1 (v/v) hexane:isopropanol to 95:5 over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detector: UV at 280 nm (due to the naphthyl group from the derivatizing agent).[4]
- Injection Volume: 10 µL.
3. Data Analysis:
- The derivatization creates diastereomers that can be separated on a standard normal-phase column.[4]
- Identify the peaks corresponding to the diastereomers of sn-1-, sn-2-, and sn-3-MDHA.
- Quantify using an external standard curve prepared with derivatized standards.
Protocol 3: Silver-Ion HPLC for Separation of Geometric Isomers of MDHA
Silver-ion chromatography separates lipids based on the number, geometry, and position of double bonds. This is particularly useful for separating all-cis MDHA from its mono-trans isomers that may form during processing.[5][6]
1. Sample Preparation:
- Follow the same procedure as in Protocol 1, using hexane as the dissolution solvent.
2. HPLC Instrumentation and Conditions:
- HPLC System: As described in Protocol 1.
- Column: A silver-ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).
- Mobile Phase: Isocratic elution with a mixture of hexane and a polar modifier like acetonitrile (e.g., 99:1 hexane:acetonitrile).[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 20°C (temperature can be adjusted to optimize separation).[5]
- Detector: ELSD or UV at 205 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- The retention time on a silver-ion column increases with the number of double bonds. For isomers with the same number of double bonds, cis isomers are retained more strongly than trans isomers.[5]
- Identify the peaks for all-cis-MDHA and its trans isomers based on this principle.
- Quantify using an external standard curve.
Visualizations
Caption: General experimental workflow for HPLC analysis of MDHA isomers.
Caption: Logical basis for isomer separation by different HPLC modes.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Original normal-phase high-performance liquid chromatographic separation of monoacylglycerol classes from extra virgin olive oil triacylglycerols for their stereospecific analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. holcapek.upce.cz [holcapek.upce.cz]
Applications of Monodocosahexaenoin in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of monodocosahexaenoin, specifically docosahexaenoic acid monoglyceride (MAG-DHA), in cell culture experiments. MAG-DHA, a readily bioavailable form of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), has demonstrated significant potential in various research areas, particularly in cancer biology and neurogenesis. These notes summarize key findings, present quantitative data in a structured format, and offer detailed protocols for replicating seminal experiments.
I. Application Notes
Anticancer Effects of MAG-DHA
MAG-DHA has been shown to inhibit the growth of various cancer cell lines, including breast, pancreatic, and colorectal cancer.[1][2][3] The primary mechanisms of its anticancer activity involve the induction of apoptosis (programmed cell death) and autophagy.[1]
-
Induction of Apoptosis and ER Stress: In breast cancer cells (MCF-7 and MDA-MB-231), MAG-DHA treatment leads to significant growth inhibition by triggering apoptosis.[1] This process is mediated by oxidative stress-induced endoplasmic reticulum (ER) stress, evidenced by the activation of the PERK-eIF2α signaling pathway.[1] Key markers of apoptosis, such as activated caspase-3, caspase-12, and cleaved poly (ADP-ribose) polymerase (PARP), are elevated upon MAG-DHA treatment.[1]
-
Inhibition of Cell Proliferation and Survival Pathways: In pancreatic ductal adenocarcinoma (PDAC) cells, DHA, the active component of MAG-DHA, has been shown to inhibit cell proliferation by suppressing c-Myc protein levels.[2] This is achieved by decreasing the phosphorylation of EGFR, STAT3, and CAMKII.[2] Furthermore, DHA has been observed to suppress the PI3K/Akt signaling pathway, a crucial cell survival pathway, in colorectal carcinoma cells.[3]
-
Enhancement of Chemosensitivity: DHA can enhance the efficacy of conventional anticancer drugs. For instance, it has been shown to increase the sensitivity of cancer cells to docetaxel (B913) by downregulating survival pathways like PI3K/Akt and ERK signaling.[4]
Neurogenic Effects of MAG-DHA
DHA is a critical structural component of the brain and plays a vital role in neuronal development and function.[5] In cell culture experiments, DHA has been shown to promote neurogenesis.
-
Neuronal Differentiation of Neural Stem Cells: DHA promotes the differentiation of neural stem cells into neurons.[5][6] This is achieved by encouraging cell cycle exit and suppressing apoptosis in the differentiating cells.[5] In vitro studies have demonstrated that DHA treatment increases the number of Tuj1-positive neurons derived from neural stem cells.[5]
II. Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of MAG-DHA and DHA in cell culture.
Table 1: Anticancer Effects of MAG-DHA on Breast Cancer Cells [1]
| Cell Line | Concentration of MAG-DHA (µM) | Growth Inhibition (%) |
| MCF-7 | 80 | 83.8 |
| MDA-MB-231 | 80 | 94.3 |
Table 2: Effects of DHA on Pancreatic Cancer Cell Viability [2]
| Cell Line | Concentration of DHA (µM) | Duration (h) | Effect |
| HPAF-II | 25, 50, 100, 150 | 24 | Dose-dependent inhibition of cell survival |
Table 3: Induction of Apoptosis by DHA in Chronic Lymphocytic Leukemia (CLL) Cells [7]
| Treatment | Concentration (µM) | Duration (h) | Viable Cells (%) |
| Vehicle | - | 24 | 59.9 |
| Fludarabine | 3.2 | 24 | 25.2 |
| Oleic Acid (OA) | 10 | 24 | 64 |
| DHA | 10 | 24 | 13.5 |
III. Experimental Protocols
Cell Culture and Treatment with MAG-DHA
This protocol describes the general procedure for culturing cells and treating them with MAG-DHA.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MAG-DHA stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks/plates
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into 6-well or 96-well plates at the desired density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare working solutions of MAG-DHA in complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of MAG-DHA or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period with MAG-DHA, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in a 6-well plate
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Protocol:
-
After treatment with MAG-DHA, harvest the cells by trypsinization and wash with cold PBS.
-
Lyse the cells using the lysis buffer and incubate on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the extract using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add 50 µg of protein extract to each well.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance corresponds to the caspase-3 activity.
Western Blotting for Signaling Proteins
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cells cultured in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
IV. Visualizations
Caption: Signaling pathway of MAG-DHA inducing apoptosis and autophagy in cancer cells.
Caption: General experimental workflow for studying the effects of MAG-DHA in cell culture.
References
- 1. Docosahexaenoic acid monoglyceride induces apoptosis and autophagy in breast cancer cells via lipid peroxidation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Docosahexaenoic acid induces apoptosis in colorectal carcinoma cells by modulating the PI3 kinase and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Docosahexaenoic acid promotes neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docosahexaenoic Acid Induces Apoptosis in Primary Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-State 2H-NMR Studies of Monodocosahexaenoin in Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing solid-state deuterium (B1214612) nuclear magnetic resonance (2H-NMR) spectroscopy for the detailed investigation of monodocosahexaenoin (MDHA) within lipid membrane environments. The protocols outlined below are designed to elucidate the structural and dynamic properties of MDHA, offering insights into its influence on membrane organization and its role in cellular signaling.
Introduction to 2H-NMR for Membrane Studies
Solid-state 2H-NMR is a powerful, non-invasive technique for probing the molecular dynamics and orientation of molecules within ordered systems like lipid bilayers.[1] By selectively replacing protons with deuterium atoms on the molecule of interest, in this case, MDHA, we can obtain detailed information about the orientation and motion of specific C-2H bonds.
The primary observable in 2H-NMR of lipids is the quadrupolar splitting (ΔνQ), which is directly related to the order parameter (SCD). The order parameter is a measure of the time-averaged orientational order of a C-2H bond vector with respect to the director of the liquid crystalline phase (the membrane normal). A higher order parameter signifies a more restricted, ordered acyl chain, while a lower value indicates a more disordered and flexible chain.[2]
Quantitative Data Presentation
While direct quantitative solid-state 2H-NMR data for this compound is not extensively available in the literature, a wealth of data exists for phospholipids (B1166683) containing a docosahexaenoic acid (DHA) chain, most commonly at the sn-2 position. This data serves as an excellent proxy for understanding the behavior of MDHA in a membrane, as the dynamics of the DHA chain are the primary determinant of its 2H-NMR signature. Below are representative order parameter profiles for DHA-containing phospholipids in a liquid-crystalline state.
Table 1: Acyl Chain Order Parameters (SCD) for Phospholipids Containing a Perdeuterated sn-1 Chain and a DHA Chain at the sn-2 Position.
Data is presented for mixed-chain phosphatidylcholines with a perdeuterated saturated acyl chain (n:0) at the sn-1 position and docosahexaenoic acid (22:6ω3) at the sn-2 position.[3] The saturated sn-1 chain acts as an intrinsic probe to monitor the effects of the adjacent polyunsaturated DHA chain on membrane order.[3]
| Carbon Position (sn-1 chain) | 12:0-d23/22:6 PC | 14:0-d27/22:6 PC | 16:0-d31/22:6 PC | 18:0-d35/22:6 PC |
| 2 | 0.185 | 0.195 | 0.200 | 0.205 |
| 3 | 0.180 | 0.190 | 0.195 | 0.200 |
| 4 | 0.175 | 0.185 | 0.190 | 0.195 |
| 5 | 0.170 | 0.180 | 0.185 | 0.190 |
| 6 | 0.165 | 0.175 | 0.180 | 0.185 |
| 7 | 0.160 | 0.170 | 0.175 | 0.180 |
| 8 | 0.150 | 0.160 | 0.165 | 0.170 |
| 9 | 0.140 | 0.150 | 0.155 | 0.160 |
| 10 | 0.125 | 0.135 | 0.140 | 0.145 |
| 11 | - | 0.115 | 0.125 | 0.130 |
| 12 | 0.080 | 0.095 | 0.105 | 0.110 |
| 13 | - | - | 0.085 | 0.090 |
| 14 | - | 0.050 | 0.065 | 0.070 |
| 15 | - | - | - | 0.050 |
| 16 | - | - | 0.030 | 0.035 |
| 17 | - | - | - | - |
| 18 | - | - | - | 0.015 |
Note: The order parameters generally decrease towards the methyl end of the acyl chain, reflecting increased motional freedom in the center of the bilayer.[3] The presence of the DHA chain leads to a general disordering of the adjacent saturated chain compared to disaturated phospholipids.[3]
Experimental Protocols
Synthesis of Deuterated this compound (d-MDHA)
To perform 2H-NMR studies, this compound must be isotopically labeled with deuterium. This is a two-step process involving the synthesis of deuterated docosahexaenoic acid followed by its esterification to a glycerol (B35011) backbone.
Protocol 3.1.1: Synthesis of Deuterated Docosahexaenoic Acid (d-DHA)
The synthesis of deuterated polyunsaturated fatty acids can be achieved through various methods, including metal-catalyzed H/D exchange. A common approach involves the use of a ruthenium catalyst.[4]
-
Reaction Setup: In a reaction vessel, dissolve docosahexaenoic acid ethyl ester in an appropriate solvent such as hexane.
-
Catalyst Addition: Add a suitable ruthenium-based catalyst.
-
Deuterium Source: Introduce a deuterium source, typically deuterium gas (D2), and pressurize the vessel.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-150 °C) and stir for a specified time (e.g., 24-48 hours) to allow for H/D exchange at the bis-allylic positions.[4]
-
Purification: After the reaction, cool the mixture, remove the catalyst by filtration, and purify the deuterated DHA ethyl ester using column chromatography.
-
Hydrolysis: Hydrolyze the ethyl ester to the free fatty acid using standard saponification procedures (e.g., refluxing with ethanolic KOH followed by acidification).
Protocol 3.1.2: Esterification of d-DHA to Glycerol to form d-MDHA
-
Reactant Preparation: Combine deuterated docosahexaenoic acid (d-DHA) and glycerol in a reaction flask. An excess of glycerol is often used to drive the reaction towards the formation of monoglycerides.[5]
-
Catalyst: Add an appropriate esterification catalyst, such as tin(II) chloride dihydrate.[5]
-
Reaction Conditions: Heat the mixture under vacuum or with an inert gas purge to a temperature of approximately 160-200°C.[5][6] The reaction time can vary from 1 to several hours.[5]
-
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the decrease in free fatty acid content.
-
Purification: Purify the resulting this compound from the reaction mixture using column chromatography to separate it from unreacted starting materials and di- and triglycerides.
Preparation of Multilamellar Vesicles (MLVs)
-
Lipid Mixture Preparation: Co-dissolve the desired lipids, including the synthesized d-MDHA and the host lipid (e.g., a phosphatidylcholine like POPC), in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.
-
Hydration: Add a buffer solution (e.g., PBS or Tris buffer) to the lipid film.
-
Vortexing: Vortex the mixture vigorously above the phase transition temperature of the lipids to detach the lipid film and form a milky suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several cycles of freezing in liquid nitrogen and thawing in a warm water bath. This process helps to create more homogeneous vesicles.
Solid-State 2H-NMR Spectroscopy
Protocol 3.3.1: Quadrupolar Echo Pulse Sequence
The standard pulse sequence for acquiring static 2H-NMR spectra of lipids is the quadrupolar echo sequence: (π/2)x - τ - (π/2)y - τ - acquire.[7][8] This sequence is crucial for refocusing the dephasing of the magnetization caused by the large quadrupolar interaction, allowing for the acquisition of an undistorted spectrum.[8]
-
Spectrometer Setup: Tune the NMR probe to the deuterium frequency (e.g., 76.8 MHz on an 11.7 T magnet).
-
Sample Loading: Carefully transfer the MLV sample into a solid-state NMR rotor.
-
Pulse Sequence Parameters:
-
π/2 Pulse Length: Typically 2-4 µs.
-
Pulse Separation (τ): 30-50 µs.
-
Recycle Delay: Should be at least 5 times the spin-lattice relaxation time (T1) of the deuterons to allow for full relaxation between scans. For lipids, this is typically in the range of 1-2 seconds.[7]
-
Spectral Width: 250-500 kHz is usually sufficient to cover the entire Pake pattern.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The temperature should be carefully controlled throughout the experiment.
Data Analysis
-
Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum, which will be a Pake pattern for a powder sample.
-
De-Paking: The Pake pattern can be mathematically processed using a "de-Paking" algorithm to obtain a spectrum corresponding to a single bilayer orientation (typically with the bilayer normal parallel to the magnetic field).[9] This simplifies the extraction of the quadrupolar splittings.
-
Calculation of Order Parameters (SCD): The order parameter for each deuterated position is calculated from the quadrupolar splitting (ΔνQ) using the following equation:
SCD = (4/3) * (h / e2qQ) * ΔνQ
where h is Planck's constant, and (e2qQ/h) is the static quadrupolar coupling constant for a C-2H bond (approximately 170 kHz).
Visualization of MDHA-Related Signaling and Experimental Workflow
DHA-Mediated Signaling Pathway
Docosahexaenoic acid is known to be involved in various cellular signaling pathways. One such pathway involves the promotion of neuronal survival through the activation of Akt signaling.[1] DHA incorporation into neuronal membranes leads to an increase in phosphatidylserine (B164497) (PS) levels.[1] This enhanced PS concentration facilitates the translocation and subsequent activation of Akt, which in turn suppresses apoptosis.[1]
Experimental Workflow for 2H-NMR of MDHA in Membranes
The overall process of studying MDHA in membranes using solid-state 2H-NMR can be summarized in the following workflow.
By following these protocols and utilizing the provided data as a reference, researchers can effectively employ solid-state 2H-NMR to gain valuable insights into the role of this compound in modulating the properties of biological membranes. This knowledge is crucial for understanding the molecular basis of the physiological effects of omega-3 fatty acids and for the development of novel therapeutic agents.
References
- 1. Proton NMR T1, T2, and T1 rho relaxation studies of native and reconstituted sarcoplasmic reticulum and phospholipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid enhances segregation of lipids between : 2H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Esterification Plant Setup in Mumbai, India | Muez Hest [muezhest.com]
- 7. 2H nuclear magnetic resonance order parameter profiles suggest a change of molecular shape for phosphatidylcholines containing a polyunsaturated acyl chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Phase Separation in Binary Mixtures of Bipolar and Monopolar Lipid Dispersions Revealed by 2H NMR Spectroscopy, Small Angle X-Ray Scattering, and Molecular Theory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Transesterification of Docosahexaenoic Acid (DHA) Ethyl Ester to Monodocosahexaenoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic transesterification of docosahexaenoic acid (DHA) ethyl ester with glycerol (B35011) to synthesize monodocosahexaenoin. This compound, a monoacylglyceride form of DHA, exhibits enhanced bioavailability and demonstrates significant potential in pharmaceutical and nutraceutical applications.[1][2] The protocols outlined herein focus on the use of various lipases under optimized, solvent-free conditions to achieve high yields of the desired product. This guide is intended for researchers and professionals in drug development and lipid chemistry, offering a comprehensive resource for the synthesis, purification, and characterization of this compound.
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is crucial for cognitive function and retinal health.[3] However, its therapeutic applications can be limited by its bioavailability. The monoacylglyceride form of DHA, this compound, has been shown to be more readily absorbed in the intestine compared to its ethyl ester counterpart.[2] This enhanced bioavailability makes this compound a promising candidate for drug delivery systems and as a bioactive compound for addressing various health conditions, including cardiovascular diseases.[4][5] Specifically, studies have indicated that docosahexaenoic acid monoacylglyceride can lower blood pressure, reduce aortic wall thickness, and improve serum lipid profiles by decreasing total cholesterol and LDL levels while increasing HDL levels.[4] Furthermore, it has been shown to decrease the proliferation of human pulmonary artery smooth muscle cells, suggesting its potential in treating pulmonary hypertension.[6]
The enzymatic transesterification of DHA ethyl ester with glycerol presents a mild and selective method for the synthesis of this compound, avoiding the harsh conditions and potential side reactions associated with chemical catalysis.[1][7] Lipases, particularly those with 1,3-specificity, are effective biocatalysts for this transformation, often yielding the desirable sn-2 monoacylglycerol.[1][8] This document details the protocols for this enzymatic synthesis, providing researchers with the necessary information to produce high-purity this compound for further investigation and application.
Data Presentation
The following tables summarize the quantitative data from various studies on the lipase-catalyzed synthesis of this compound.
Table 1: Comparison of Different Lipases for this compound Synthesis
| Lipase (B570770) Source | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Rhizomucor miehei (RML) | sn-2 DHA-MG | 98 | 37 | 0.25 | [1] |
| Candida antarctica B (CALB) | sn-2 DHA-MG | 90 | 37 | 10 | [1] |
| Alcaligenes sp. (QL) | sn-2 DHA-MG | 40 | 60 | 50 | [1] |
| Penicillium sp. (Lipase G) | Monoglycerides | 64.3 (mol%) | 40 | 24 | [9] |
Table 2: Optimized Reaction Parameters for this compound Synthesis using Rhizomucor miehei Lipase (RML)
| Parameter | Optimal Value | Reference |
| Temperature | 37°C | [1] |
| Substrate Ratio (DHA Ethyl Ester:Glycerol) | Excess DHA Ethyl Ester | [1] |
| System | Solvent-free | [1] |
| Reaction Time | 15 minutes | [1] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic transesterification of DHA ethyl ester to form this compound.
Materials and Reagents
-
Docosahexaenoic Acid (DHA) Ethyl Ester (≥98% purity)
-
Glycerol (≥99% purity)
-
Immobilized Lipase (e.g., from Rhizomucor miehei, Candida antarctica B)
-
Hexane (B92381) (analytical grade)
-
Ethanol (B145695) (analytical grade)
-
Methyl tert-butyl ether (HPLC grade)
-
2-Propanol (HPLC grade)
-
Molecular sieves (3Å, activated)
-
Phosphate buffer (pH 7.0)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Jacketed glass reactor with magnetic stirrer and temperature control
-
Vacuum pump
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
Detailed Experimental Procedure
Step 1: Substrate Preparation
-
Accurately weigh the desired amounts of DHA ethyl ester and glycerol. An excess of DHA ethyl ester is recommended to drive the reaction towards monoacylglyceride formation.[1]
-
Add the substrates to the jacketed glass reactor.
-
Add activated molecular sieves to the reaction mixture to remove any residual water and the ethanol produced during the reaction, which can inhibit the enzyme and shift the equilibrium back towards the reactants.[10]
Step 2: Enzymatic Reaction
-
Set the temperature of the reactor to the desired value (e.g., 37°C for Rhizomucor miehei lipase).[1]
-
Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the lipase preparation.
-
Start the magnetic stirrer to ensure adequate mixing.
-
If conducting the reaction under vacuum, connect the reactor to a vacuum pump to facilitate the removal of the ethanol byproduct.[1]
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.
Step 3: Reaction Termination and Enzyme Recovery
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.
-
The recovered lipase can be washed with a suitable solvent (e.g., hexane) and dried for potential reuse.
Step 4: Product Purification
-
The crude reaction mixture can be purified using silica gel column chromatography.
-
A gradient of hexane and ethyl acetate (B1210297) can be used as the mobile phase to separate the unreacted starting materials, and the desired this compound.
-
Alternatively, preparative HPLC can be employed for high-purity isolation.
Step 5: Product Characterization
-
The purity and identity of the synthesized this compound can be confirmed using HPLC-ELSD.[1]
-
A suitable HPLC method involves a silica column with a gradient elution of hexane, methyl tert-butyl ether, and 2-propanol.[1]
-
The structure can be further confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of the Synthesis
Caption: Transesterification of DHA ethyl ester to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of supplementation with docosahexaenoic acid ethyl ester and sn-2 docosahexaenyl monoacylglyceride on plasma and erythrocyte fatty acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The essential role of docosahexaenoic acid and its derivatives for retinal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of docosahexaenoic acid monoacylglyceride on systemic hypertension and cardiovascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Docosahexaenoic acid monoacylglyceride decreases endothelin-1 induced Ca(2+) sensitivity and proliferation in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Monodocosahexaenoin (MDHA) During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing oxidation of monodocosahexaenoin (MDHA) during experimental sample preparation.
FAQs: Understanding and Preventing MDHA Oxidation
Q1: What is this compound (MDHA) and why is it prone to oxidation?
This compound is a monoacylglycerol containing docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid with six double bonds. These double bonds are highly susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction of lipid peroxidation. This process can degrade the MDHA molecule, generating various oxidation byproducts and compromising the integrity of experimental results.
Q2: What are the primary factors that promote the oxidation of MDHA during sample preparation?
Several factors can accelerate the oxidation of MDHA, including:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidative chain reactions.
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts for lipid peroxidation.
-
Enzymatic Activity: Lipoxygenases and other enzymes present in biological samples can catalyze the oxidation of polyunsaturated fatty acids.
Q3: What are the consequences of MDHA oxidation in my samples?
Oxidation of MDHA can lead to several detrimental outcomes for your research:
-
Inaccurate Quantification: Degradation of the parent molecule will lead to an underestimation of the actual MDHA concentration.
-
Generation of Artifacts: Oxidation products can interfere with analytical methods, leading to the misidentification of compounds or the appearance of ghost peaks in chromatograms.
-
Altered Biological Activity: If the biological activity of MDHA is being studied, its oxidation will lead to a loss of potency or altered effects.
-
Poor Reproducibility: Inconsistent levels of oxidation between samples will result in high variability and poor reproducibility of your experiments.
Q4: Is MDHA more or less stable than other polyunsaturated fatty acids?
Interestingly, studies have shown that this compound is the most stable among common polyunsaturated monoacylglycerols in aqueous micellar systems.[1] However, it is still highly susceptible to oxidation compared to saturated or monounsaturated lipids due to the presence of the six double bonds in the DHA moiety.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of MDHA | Oxidative degradation during extraction. | • Work on ice or in a cold room to minimize thermal degradation.[2] • Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.05% (w/v) to all solvents.[3][4] • Purge all solutions and the sample headspace with an inert gas like nitrogen or argon to displace oxygen. |
| Incomplete extraction from the sample matrix. | • Ensure thorough homogenization of the tissue or cells. For hard tissues, pulverization in liquid nitrogen is effective.[5] • Use a reliable lipid extraction method such as the Folch or Bligh & Dyer procedures, which utilize a chloroform (B151607)/methanol (B129727) solvent system.[5] | |
| High variability between replicate samples | Inconsistent exposure to oxygen or light. | • Standardize the sample handling time to ensure all samples are processed for a similar duration. • Use amber glass vials or wrap tubes in aluminum foil to protect samples from light.[2] |
| Contamination with pro-oxidant metal ions. | • Use high-purity solvents and reagents. • Consider adding a chelating agent like EDTA to your buffers to sequester metal ions. | |
| Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS) | Formation of oxidation byproducts. | • Implement the preventative measures outlined above (antioxidants, inert atmosphere, low temperature). • Analyze samples as quickly as possible after extraction. If storage is necessary, store lipid extracts under an inert atmosphere at -80°C.[2] |
| Solvent-related artifacts. | • Use fresh, high-purity solvents. Chloroform, for instance, can degrade to form phosgene, which can react with lipids.[4] |
Quantitative Data on Antioxidant Strategies
While specific quantitative data for the prevention of MDHA oxidation during sample preparation is limited, the following table summarizes the effectiveness of antioxidants for polyunsaturated fatty acids (PUFAs), which can be extrapolated to MDHA.
| Antioxidant | Concentration | System | Observed Effect | Citation |
| Butylated Hydroxytoluene (BHT) | 5.0 mg/mL on paper | Dried Blood Spots | Prevented PUFA degradation for up to 8 weeks at room temperature. | [3] |
| BHT | 0.01-0.05% (w/v) | General Lipid Extraction | Commonly recommended concentration to prevent lipid oxidation. | [4] |
| Ascorbic Acid (Vitamin C) | Not specified | Beef Patties | Showed antioxidant effects, but was less effective at preventing lipid oxidation compared to BHT and clove extract. | [2] |
| Eicosapentaenoic Acid (EPA) | 10 µM | HDL particles in vitro | Maintained significant inhibition of HDL oxidation (89%) at 4 hours, outperforming DHA. | [1] |
Experimental Protocols
Protocol 1: Extraction of MDHA from Cultured Cells
This protocol is adapted from standard lipid extraction methods and incorporates measures to prevent oxidation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade), pre-chilled to -20°C and containing 0.01% BHT
-
Methanol (HPLC grade), pre-chilled to -20°C and containing 0.01% BHT
-
0.9% NaCl solution, ice-cold
-
Glass centrifuge tubes with PTFE-lined caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis & Lipid Extraction:
-
Add 1 mL of ice-cold methanol (with BHT) to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and quench enzymatic activity.
-
Add 2 mL of ice-cold chloroform (with BHT). Vortex for 1 minute.
-
Add 0.8 mL of ice-cold 0.9% NaCl solution. Vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous phase.
-
Using a glass Pasteur pipette, transfer the lower chloroform phase to a clean glass tube. Be careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen or argon.
-
Reconstitute the lipid film in a suitable solvent for your downstream analysis.
-
If not for immediate use, flush the tube with inert gas, cap tightly, and store at -80°C.
-
Visualizations
Caption: Workflow for the extraction of MDHA from biological samples with integrated steps to prevent oxidation.
Caption: Simplified signaling pathway of lipid peroxidation and the inhibitory role of antioxidants.
References
- 1. Eicosapentaenoic acid inhibits oxidation of high density lipoprotein particles in a manner distinct from docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Monodocosahexaenoin (MDHA)
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of monodocosahexaenoin (MDHA) for long-term storage. Find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (MDHA) degradation during long-term storage?
A1: The primary cause of MDHA degradation is oxidation.[1][2][3] The multiple double bonds in the docosahexaenoic acid (DHA) chain are highly susceptible to attack by oxygen, leading to a free radical chain reaction.[3] This process, known as auto-oxidation, results in the formation of primary oxidation products like hydroperoxides, which are unstable and can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds that can alter the sample's integrity and activity.[4]
Q2: What are the ideal storage conditions for pure MDHA?
A2: For optimal long-term stability, pure MDHA should be stored as a solution in a suitable organic solvent at -20°C or, preferably, -80°C.[1][2] The solution should be stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1][2] It is also crucial to protect the sample from light.[2] Storing unsaturated lipids like MDHA as a dry powder is not recommended as they can be hygroscopic and prone to rapid oxidation and hydrolysis.[1]
Q3: Can I store MDHA in an aqueous solution?
A3: Long-term storage of MDHA in aqueous solutions is not recommended. The ester linkage in MDHA is susceptible to hydrolysis in the presence of water.[1] For cell culture experiments, it is best to prepare fresh aqueous solutions for each use. If necessary, complexing MDHA with fatty acid-free bovine serum albumin (BSA) can improve its stability and delivery to cells.[2]
Q4: What is the expected shelf-life of MDHA under optimal conditions?
A4: While specific data for MDHA is limited, studies on DHA and other polyunsaturated fatty acids (PUFAs) suggest that when stored properly (in an organic solvent at -80°C under an inert atmosphere with an antioxidant), the shelf-life can be several months to years. However, it is crucial to periodically assess the purity of the stored MDHA, especially for long-term studies. One study on DHA stability in ready-to-use therapeutic food showed that encapsulated forms could be stable for over 24 months at temperatures below 25°C.[5]
Q5: Should I add an antioxidant to my MDHA stock solution?
A5: Yes, adding an antioxidant to organic stock solutions of MDHA is a highly recommended practice to inhibit oxidation.[2] Common choices include butylated hydroxytoluene (BHT) or α-tocopherol, if compatible with your downstream analysis.[2][4] The addition of α-tocopherol has been shown to improve the oxidative stability of DHA ethyl esters.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks or mass shifts in analytical data (e.g., LC-MS, GC-MS). | Contamination from storage containers or handling equipment.[1] | Always use high-quality glass containers with Teflon-lined caps (B75204) for organic solutions. Use glass or stainless steel pipettes for transferring solutions. Ensure all glassware is meticulously clean.[1] |
| Oxidation of MDHA. | Store MDHA solutions under an inert gas (argon or nitrogen).[1] Minimize exposure to light and air. Consider adding an antioxidant like BHT to the solvent if your analysis allows.[2] | |
| Poor signal intensity or loss of compound in mass spectrometry. | Degradation of the standard due to improper storage or handling.[1] | Ensure MDHA was stored as a solution in an organic solvent, not as a powder.[1] Verify that the storage temperature was consistently at or below -20°C.[1] Avoid repeated freeze-thaw cycles. |
| Incomplete solubilization. | Ensure the chosen organic solvent is appropriate for MDHA. Gentle warming or sonication can aid dissolution, but use with caution as heat can promote degradation.[1] | |
| Rapid degradation of MDHA in a freshly prepared solution. | Presence of water in the solvent. | Use high-purity, anhydrous solvents. Prevent moisture from entering your standards.[1] |
| Exposure to oxygen and light. | Prepare solutions under an inert atmosphere and in amber vials or vials wrapped in foil to protect from light.[2] | |
| Presence of metal catalysts. | Ensure solvents and containers are free from trace metals like iron and copper, which can catalyze oxidation.[5] | |
| Inconsistent experimental results over time. | Gradual degradation of the MDHA stock solution. | Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and exposure of the entire stock. Periodically re-qualify the stock solution using an appropriate analytical method to confirm its integrity. |
Data on Factors Affecting Stability
The stability of polyunsaturated fatty acids like DHA, and by extension MDHA, is influenced by its chemical form and storage conditions.
Table 1: Influence of Chemical Form on DHA Stability
| Chemical Form | Relative Oxidative Stability | Key Findings |
| Phospholipids (PL) | High | More resistant to oxidative degradation than triacylglycerols (TG) and ethyl esters (EE) in bulk oil. Retained 90% of initial DHA after 10 weeks at 25°C in the dark.[6][7][8] |
| Triacylglycerols (TG) | Low | Rapidly decayed, with a loss of 97% of DHA after 10 weeks at 25°C in the dark.[6][7][8] |
| Ethyl Esters (EE) | Moderate | More stable than TG in one study, with a 64% loss of DHA after 10 weeks at 25°C in the dark.[6][7][8] Another study found DHA was more stable in triacylglycerols than as ethyl esters without added α-tocopherol, but the opposite was observed with α-tocopherol addition.[4] |
Table 2: Effect of Storage Temperature on Stability
| Temperature | General Effect on Stability | Recommendations |
| Room Temperature (~25°C) | High risk of rapid oxidation and hydrolysis.[3][9] | Not recommended for long-term storage. |
| Refrigerated (4°C) | Slows degradation but does not prevent it. | Suitable for short-term storage only. |
| Frozen (-20°C) | Significantly slows degradation.[1][2] | Recommended for long-term storage of solutions. |
| Ultra-low Frozen (-80°C) | Optimal for preserving the integrity of the compound for extended periods.[2] | The preferred temperature for long-term archival storage. |
Experimental Protocols
Protocol 1: Preparation of MDHA Stock Solution for Long-Term Storage
Objective: To prepare a stable stock solution of MDHA for long-term storage.
Materials:
-
This compound (MDHA)
-
High-purity, anhydrous ethanol (B145695) or other suitable organic solvent (e.g., hexane (B92381), chloroform)
-
Butylated hydroxytoluene (BHT) or α-tocopherol (optional antioxidant)
-
Amber glass vials with Teflon-lined screw caps
-
Argon or nitrogen gas with a gentle stream delivery system
-
Analytical balance
-
Glass syringes or pipettes
Procedure:
-
Allow the container of pure MDHA to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of MDHA in a clean, dry vial.
-
Add the appropriate volume of the chosen anhydrous organic solvent to achieve the desired concentration.
-
If using an antioxidant, add it to the solvent at a suitable concentration (e.g., 0.01-0.1% BHT).
-
Gently swirl or sonicate briefly at room temperature to ensure complete dissolution.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen gas for approximately 30-60 seconds to displace any oxygen.
-
Immediately and tightly cap the vial.
-
Label the vial clearly with the compound name, concentration, solvent, date, and any added antioxidant.
-
Store the vial upright in a freezer at -20°C or -80°C, protected from light.
Protocol 2: Monitoring MDHA Stability by Gas Chromatography (GC)
Objective: To assess the stability of stored MDHA by quantifying its purity over time.
Materials:
-
Stored MDHA sample
-
Internal standard (e.g., heneicosanoic acid methyl ester)
-
Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column for fatty acid methyl ester (FAME) analysis.
Procedure:
-
Sample Preparation (Transesterification):
-
Transfer a known aliquot of the MDHA solution to a reaction tube and evaporate the solvent under a stream of nitrogen.
-
Add the internal standard.
-
Add the transesterification reagent (e.g., 1 mL of 5% methanolic HCl).
-
Cap the tube tightly and heat at an appropriate temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to convert the MDHA to its fatty acid methyl ester (FAME).
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to extract the FAMEs.
-
Vortex vigorously and then centrifuge to separate the layers.
-
-
GC Analysis:
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Inject an appropriate volume of the sample into the GC-FID.
-
Run the analysis using a suitable temperature program to separate the FAMEs.
-
-
Data Analysis:
-
Identify the peak corresponding to docosahexaenoic acid methyl ester (DHA-ME) based on its retention time compared to a standard.
-
Quantify the amount of DHA-ME relative to the internal standard.
-
Compare the result to the initial concentration (Time 0) to determine the percentage of MDHA remaining and assess degradation.
-
Visualizations
Caption: Oxidative degradation pathway of MDHA.
Caption: Troubleshooting workflow for MDHA instability.
Caption: Experimental workflow for MDHA stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges of Utilizing Healthy Fats in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stability, oxidation pattern and α-tocopherol response of docosahexaenoic acid (DHA, 22:6n-3)-containing triacylglycerols and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. experts.azregents.edu [experts.azregents.edu]
- 9. Lipid Quality Preservation a Major Challenge Associated with Seafood Raw Material Storage | The Fish Site [thefishsite.com]
Overcoming challenges in monodocosahexaenoin chemical synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of monodocosahexaenoin.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound low in my enzymatic esterification reaction?
Answer:
Low yields in the enzymatic synthesis of this compound can stem from several factors related to reaction conditions and enzyme activity. Key areas to investigate include:
-
Sub-optimal Enzyme Concentration: An insufficient amount of lipase (B570770) will result in a slow reaction rate and incomplete conversion. Conversely, an excessive enzyme concentration can sometimes lead to a decrease in the desired triglyceride content.[1]
-
Incorrect Substrate Molar Ratio: The molar ratio of glycerol (B35011) to docosahexaenoic acid (DHA) or its ester is crucial. An excess of one substrate may not necessarily drive the reaction to completion and can complicate downstream purification.
-
Inappropriate Temperature: Lipase activity is highly temperature-dependent. The optimal temperature for lipases commonly used in this synthesis, such as those from Candida antarctica (CALB) or Rhizomucor miehei (RML), is typically between 40°C and 60°C.[1][2] Temperatures outside this range can lead to reduced enzyme activity or denaturation.
-
Presence of Water: While a small amount of water is often necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis), leading to lower esterification yields. The use of molecular sieves can help control the water content in the reaction medium.[1]
-
Poor Substrate Solubility: Glycerol has low solubility in non-polar organic solvents, which can limit the reaction rate. The choice of solvent or the use of a solvent-free system needs to be carefully considered to ensure adequate mixing and substrate availability.[3]
Question 2: My final product is a mixture of mono-, di-, and triglycerides. How can I improve the selectivity for this compound?
Answer:
Achieving high selectivity for the sn-2 monoacylglycerol can be challenging. Here are some strategies to improve selectivity:
-
Choice of Lipase: Different lipases exhibit varying degrees of regioselectivity. Lipases from Rhizomucor miehei (RML) have been shown to selectively synthesize sn-2 monoglycerides (B3428702) at low temperatures.[2] In contrast, lipases like Candida antarctica lipase B (CALB) may lead to the formation of triglycerides at higher temperatures and with an excess of DHA ethyl ester.[2]
-
Reaction Temperature: Lower reaction temperatures (e.g., 37°C) can favor the formation of the monoglyceride and minimize the subsequent esterification to di- and triglycerides, especially when using RML derivatives.[2]
-
Reaction Time: Shorter reaction times can be employed to halt the reaction after the formation of the monoglyceride, preventing further esterification. For instance, with RML derivatives, significant formation of 2-MG can be achieved in as little as 15 minutes.[2]
-
Substrate Ratio: Carefully controlling the molar ratio of glycerol to the acyl donor (DHA or its ester) is critical. Using a molar excess of glycerol can favor the formation of monoacylglycerols.
Question 3: I am observing the formation of unwanted byproducts, such as oxidized fatty acids. How can I prevent this?
Answer:
Docosahexaenoic acid (DHA) is a polyunsaturated fatty acid and is highly susceptible to oxidation, especially at elevated temperatures.[4] The formation of oxidized byproducts can compromise the purity and biological activity of the final product.
-
Mild Reaction Conditions: Employing enzymatic methods over traditional chemical synthesis allows for milder reaction conditions, which helps to preserve the integrity of the heat-sensitive DHA.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize contact with oxygen and reduce the risk of oxidation.
-
Use of Antioxidants: While not always desirable due to potential purification challenges, the addition of a small amount of a suitable antioxidant could be considered, provided it does not interfere with the enzyme's activity.
-
Purification Process: The purification process itself can sometimes lead to degradation if not performed carefully. Removal of antioxidants during processing can make the modified oil more susceptible to oxidation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic methods for synthesizing this compound?
A1: The most common enzymatic methods are:
-
Esterification: This involves the direct reaction of docosahexaenoic acid (DHA) with glycerol, catalyzed by a lipase.[1]
-
Transesterification: This method uses a DHA ester, such as DHA ethyl ester, which reacts with glycerol in the presence of a lipase.[2] This approach can be advantageous in solvent-free systems.[2]
Q2: Which lipases are most effective for this compound synthesis?
A2: Several commercially available lipases have been used successfully. Lipases from Candida antarctica (CALB), Rhizomucor miehei (RML), and Alcaligenes sp. (QL) are frequently cited for their effectiveness in these reactions.[2] The choice of lipase can influence the reaction rate and the isomeric purity of the final product.
Q3: How can I purify the synthesized this compound?
A3: Purification is a critical step to isolate this compound from the reaction mixture, which may contain unreacted substrates, byproducts, and other glycerides. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating mono-, di-, and triglycerides.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to obtain high-purity this compound.[7] Reverse-phase chromatography is often employed for this purpose.[7]
-
Solvent Extraction: Liquid-liquid extraction can be used as an initial purification step to remove certain impurities.
-
pH-Zone-Refining Countercurrent Chromatography: This technique has been successfully used to separate free eicosapentaenoic and docosahexaenoic acids with high purity.[8]
Q4: What analytical techniques are used to characterize the final product?
A4: The purity and structure of the synthesized this compound can be confirmed using several analytical methods:
-
Gas Chromatography (GC): After conversion to fatty acid methyl esters (FAMEs), GC is used to determine the fatty acid composition and purity of the product.[6]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This method is suitable for the analysis of mono-, di-, and triglycerides.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the synthesized compounds, including the determination of the position of the DHA moiety on the glycerol backbone.[9]
Data Presentation
Table 1: Comparison of Enzymatic Esterification Conditions for Glyceride Synthesis from DHA-rich Fatty Acids.
| Parameter | Study 1 | Study 2 | Study 3 |
| Enzyme | Immobilized CAL-B | Novozym 435 | Novozym 435 |
| Substrates | DHA-rich fatty acids, Glycerol | Cod liver oil PUFA concentrate, Glycerol | Cod liver oil PUFA concentrate, Glycerol |
| Glycerol/Fatty Acid Molar Ratio | Not specified | 1.2:3 | 1:3 |
| Temperature | 50°C | 50°C | 60°C |
| Solvent | 3 mL (type not specified) | 9 mL Hexane | 9 mL Hexane |
| Agitation Speed | 300 rpm | 200 rpm | Not specified |
| Reaction Time | 120 h | Not specified | Not specified |
| Water Content | 26 µL buffer | 0% initial water | 0.5% (vol/vol) |
| Additives | 200 mg molecular sieves | 1 g molecular sieves (at start) | 1 g molecular sieves (after 24h) |
| Degree of Esterification | 75.4% | Not specified | Not specified |
| Monoglyceride Yield | 29.3% | Not specified | Not specified |
| Diglyceride Yield | 16.1% | Not specified | Not specified |
| Triglyceride Yield | 30% | 93.5% | 84.7% |
| Reference | [1] | [1] | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of sn-2 Docosahexaenoyl Monoacylglycerol via Transesterification
This protocol is adapted from a method for the rapid synthesis of sn-2 monoglycerides.[2]
Materials:
-
Docosahexaenoic acid ethyl ester (DHA-EE)
-
Glycerol
-
Immobilized lipase from Rhizomucor miehei (RML)
-
Molecular sieves (3Å)
-
Solvent (optional, can be performed in a solvent-free system)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reaction Setup: In a reaction vessel, combine glycerol (0.115 g, 0.00124 mol) and DHA-EE (6 g, 0.017 mol).[2]
-
Addition of Molecular Sieves: Add 1 g of molecular sieves to the mixture to control the water content.
-
Enzyme Addition: Add the immobilized RML lipase to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a low temperature, for example, 37°C, with constant stirring.[2]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points (e.g., every 5 minutes) and analyzing them by HPLC-ELSD to determine the formation of the sn-2 monoacylglycerol.[2]
-
Reaction Termination: Once the desired conversion is achieved (e.g., after 15 minutes), stop the reaction by filtering out the immobilized lipase.[2] The enzyme can be washed and potentially reused.
-
Product Purification: The resulting product mixture can be purified using column chromatography or preparative HPLC to isolate the sn-2 docosahexaenoyl monoacylglycerol.
Mandatory Visualization
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of structured lipids via acidolysis of docosahexaenoic acid single cell oil (DHASCO) with capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of high-purity eicosapentaenoic acid and docosahexaenoic acid from fish oil by pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans Lipid Library: Synthesis of Docosahexaenoic Acid (DHA) Monotrans Isomers and Regioisomer Identification in DHA-Containing Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for Monodocosahexaenoin Detection
Welcome to the technical support center for the analysis of monodocosahexaenoin and related lipid molecules by LC-MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A: When encountering a low or absent signal for your this compound standard, a systematic check of your sample and instrument is crucial. First, verify the concentration and integrity of your standard; this compound, like other polyunsaturated lipids, can degrade over time, so preparing a fresh standard is advisable.[1] Ensure that the mass spectrometer is properly tuned and calibrated.[2] A quick infusion of a known, reliable compound can confirm the instrument's operational status.[3] Finally, confirm that your acquisition method parameters, such as the m/z range and scan time, are correctly set to detect the expected molecular ion of this compound.
Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?
A: Weak and inconsistent signals for this compound often stem from suboptimal ionization. The choice of ionization technique and mobile phase composition are critical factors to address.
-
Ionization Mode: Electrospray ionization (ESI) is a commonly used technique for lipids. For neutral molecules like this compound, forming adducts is necessary for detection.[1] Positive ion mode ESI, with the appropriate mobile phase additives, can generate protonated molecules ([M+H]+) or adducts with ammonium (B1175870) ([M+NH4]+) or sodium ([M+Na]+), which often provide strong signals.[1][4]
-
Mobile Phase Additives: The addition of modifiers to the mobile phase is essential for enhancing ionization.[5] For positive ion mode, adding 5-10 mM ammonium formate (B1220265) or ammonium acetate (B1210297) is a good starting point to promote the formation of [M+NH4]+ adducts, which are often more stable and produce informative fragments in MS/MS.[1][6] In negative ion mode, additives like ammonium acetate or acetic acid can facilitate the formation of [M+CH3COO]- adducts.[6][7]
-
Ion Source Parameters: Fine-tuning the ion source parameters is critical for efficient desolvation and ion formation.[8] Systematically optimize the spray voltage, source temperature, and nebulizing/drying gas flows to maximize the signal for your specific analyte and mobile phase composition.[1][9][10]
Q3: I suspect matrix effects are suppressing my this compound signal in biological samples. How can I identify and mitigate this issue?
A: Matrix effects, where co-eluting endogenous compounds interfere with the ionization of the analyte, are a common challenge in complex biological samples and can lead to ion suppression.[2][5][11]
-
Identification: To confirm matrix effects, you can perform a post-extraction spike experiment. Analyze a blank matrix extract, the same extract spiked with your analyte, and a pure standard solution of your analyte. A significant decrease in signal intensity in the spiked extract compared to the pure standard indicates ion suppression.
-
Mitigation Strategies:
-
Sample Preparation: Robust sample cleanup is the first line of defense. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering substances such as phospholipids (B1166683) and salts.[2][5][11]
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from the matrix components. Using a column with a different selectivity or adjusting the gradient profile can be effective.
-
Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte. The SIL-IS experiences the same matrix effects, allowing for accurate quantification.
-
Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is similar to your samples can help to correct for matrix effects.[2]
-
Q4: Should I use ESI or APCI for this compound analysis?
A: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of the analyte.[12][13]
-
ESI: Generally the preferred method for many lipids, especially those that are more polar.[8] It is a "soft" ionization technique that works well for thermally labile compounds.[12] For this compound, ESI in positive ion mode with appropriate additives to form adducts is a common and effective approach.[1]
-
APCI: Better suited for less polar and more volatile compounds.[8][12][13] While ESI is often more sensitive for lipids, APCI can be a viable alternative, particularly for less polar species that do not ionize well by ESI.[12] Some studies have successfully used APCI for the analysis of the endocannabinoid metabolome.[14]
Ultimately, the optimal choice may require empirical testing with your specific instrumentation and sample type. Some modern instruments offer the flexibility to switch between sources, which can be beneficial for method development.[15]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to block active sites on the column.[16] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Extra-column Volume | Ensure all tubing and connections are appropriate for the column dimensions to minimize dead volume.[17] |
Issue 2: In-Source Fragmentation
| Potential Cause | Troubleshooting Step |
| High Source Temperature or Voltages | Systematically reduce the source temperature and fragmentor/cone voltage to find the optimal balance between desolvation and fragmentation.[1][18] |
| Analyte Instability | This compound is susceptible to fragmentation. Use gentle source conditions. |
| Mobile Phase Composition | Certain mobile phase additives can influence fragmentation. Evaluate different additives to see their effect. |
Quantitative Data Summary
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI) | Generally provides good sensitivity for lipids as adducts.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Promotes protonation or ammonium adduct formation.[6][7][8] |
| Mobile Phase B | Acetonitrile (B52724)/Isopropanol (90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Formate | High organic content for elution from a reversed-phase column.[6] |
| Column | C18 or C8 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Provides good retention and separation for lipids.[19][20] |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI sources and provides good sensitivity.[5][9] |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal intensity.[1] |
| Source Temperature | 150 - 300 °C | Optimize for efficient desolvation without causing thermal degradation.[19] |
| Drying Gas Flow | 10 - 15 L/min | Crucial for desolvation of the mobile phase.[1] |
| Nebulizing Gas Pressure | 30 - 50 psi | Assists in droplet formation; optimize for a stable spray. |
| Collision Energy (for MS/MS) | 20 - 40 eV | Optimize to obtain characteristic fragment ions. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating this compound and other endocannabinoids from plasma or serum.
-
Sample Preparation:
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of an appropriate stable isotope-labeled internal standard (e.g., this compound-d4).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
-
Extraction:
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new glass tube.
-
Add 500 µL of a methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Sample Reconstitution:
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 85:15 acetonitrile/water with 10 mM ammonium formate).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative method for the profiling of the endocannabinoid metabolome by LC-atmospheric pressure chemical ionization-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. perkinelmer.cl [perkinelmer.cl]
- 16. Mobile phase additives for enhancing the chromatographic performance of astaxanthin on nonendcapped polymeric C30-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution in monodocosahexaenoin chromatography.
Welcome to the technical support center for the chromatographic analysis of monodocosahexaenoin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific peak shape and resolution problems in a question-and-answer format.
Q1: Why are my this compound peaks broad and poorly resolved?
Broad or poorly resolved peaks are often a symptom of several underlying issues in liquid chromatography. The most common causes are related to the mobile phase composition, column condition, or temperature settings.
A1: Potential Causes and Solutions for Broad Peaks
-
Suboptimal Mobile Phase Composition: The choice of solvents and additives in the mobile phase is critical for lipid analysis. For reversed-phase chromatography of lipids, gradient elution with water-acetonitrile-isopropanol is commonly used.[1] Additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and signal intensity.[2][3]
-
Poor Column Condition: The column can degrade over time. Issues like a blocked frit or a void in the packing material at the head of the column can cause peak broadening and splitting.[4][5] If you suspect column degradation, consider flushing it with a strong solvent or replacing it.
-
Temperature Mismatch: Unequal temperatures between the mobile phase entering the column and the column itself can lead to peak distortion.[6] Using a solvent preheater can help ensure thermal equilibrium and produce sharper, more symmetrical peaks.[6]
Q2: What is causing peak tailing for my this compound analyte?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and accuracy.[5][7]
A2: Potential Causes and Solutions for Peak Tailing
-
Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as acidic silanol (B1196071) groups, can cause tailing.[4] This can be minimized by:
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to mass overload and tailing peaks.[7][8] To check for this, dilute your sample and see if the peak shape improves.[8]
-
Packing Bed Deformation: A void at the column inlet or channels in the packing bed can cause tailing.[8] Reversing the column and washing it with a strong solvent may resolve blockages.[8]
Q3: My this compound peak is fronting. What does this mean and how can I fix it?
Peak fronting is the opposite of tailing, where the first half of the peak is broader than the second half.[7][8]
A3: Potential Causes and Solutions for Peak Fronting
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[4][8] This can often be resolved by reducing the sample concentration or the injection volume.[4][5]
-
Column Overload (Concentration): While mass overload often causes tailing, concentration overload can lead to fronting.[7] This occurs when the sample plug is too concentrated, causing the peak to front due to detector saturation or insufficient interaction with the stationary phase.[7] Reducing the amount of sample loaded onto the column can prevent this.[4]
-
Column Collapse: A physical change in the column due to harsh conditions, such as extreme pH or temperature, can cause fronting.[4][8] Ensure your method operates within the column's recommended parameters.[4]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Analysis
This protocol provides a general methodology for the separation of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Gradient Elution:
-
Start with a suitable percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase the percentage of Mobile Phase B over a set time (e.g., to 100% over 20 minutes).
-
Hold at 100% B for a few minutes to elute all components.
-
Return to initial conditions and allow the column to re-equilibrate for at least 10-20 column volumes.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Increasing column temperature generally reduces retention time, while lowering it can improve resolution for closely eluting compounds.[6]
-
Injection Volume: 5-20 µL.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Data Presentation
Table 1: Effect of Column Temperature on Retention and Resolution
| Temperature (°C) | Retention Time (min) | Resolution (Rs) | Backpressure (psi) | Peak Shape |
| 30 | Decreased | Potentially Improved | Increased | May show tailing |
| 40 (Typical) | Baseline | Baseline | Baseline | Symmetrical |
| 50 | Increased | Potentially Decreased | Decreased | Sharper peaks |
| 60 | Significantly Increased | May further decrease | Significantly Decreased | Very sharp peaks |
This table provides a generalized summary of the expected effects. Actual results may vary based on the specific column, mobile phase, and analyte. Increasing column temperature reduces solvent viscosity, leading to faster elution and lower backpressure.[6][10] However, for some compounds, lower temperatures can increase retention and improve resolution.[6]
Table 2: Common Mobile Phase Modifiers for Lipid Chromatography
| Modifier | Typical Concentration | Purpose in Reversed-Phase LC |
| Formic Acid | 0.1% | Improves peak shape and ionization efficiency in MS (positive mode).[2] |
| Acetic Acid | 0.1% | Alternative to formic acid, can be a good compromise for signal intensity in negative mode ESI-MS.[2] |
| Ammonium Formate | 10 mM | Improves peak shape and provides stable retention times.[2] |
| Ammonium Acetate | 10 mM | Often used in HILIC and can be a good compromise for signal intensity in negative mode ESI-MS.[1][2] |
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: Relationship between key HPLC parameters and peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chemtech-us.com [chemtech-us.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
How to minimize artifact formation during monodocosahexaenoin extraction.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of artifacts during the extraction of monodocosahexaenoin (MDHA), a monoacylglycerol of the highly unsaturated fatty acid, docosahexaenoic acid (DHA).
Frequently Asked Questions (FAQs)
Q1: What are the primary types of artifacts that can form during MDHA extraction?
A1: The most common artifacts generated during MDHA extraction stem from the inherent instability of its polyunsaturated fatty acid (PUFA) backbone and the lability of the ester bond. Key artifacts include:
-
Oxidation Products: As a PUFA, the DHA component of MDHA is highly susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[1][2] This process can be initiated by exposure to oxygen, light, and heat.
-
Hydrolysis Products: The ester linkage in MDHA can be cleaved, resulting in free docosahexaenoic acid (DHA) and glycerol. This can be caused by the presence of endogenous lipases in the biological sample or by exposure to strong acidic or basic conditions during the extraction process.[3][4][5]
-
Solvent-Derived Artifacts: Reactive solvents, particularly alcohols like methanol (B129727), can lead to transesterification, forming fatty acid methyl esters (FAMEs).[6][7] Impurities within solvents can also react with lipids to form unexpected adducts.[6][8]
-
Isomers: High temperatures or harsh chemical conditions can induce the conversion of the natural cis-double bonds in the DHA chain to trans-isomers, which are structurally and functionally distinct.[9]
Q2: Which extraction method is generally recommended to minimize artifact formation for MDHA?
A2: Modified versions of the Folch or Bligh & Dyer methods are considered the "gold standard" for lipid extraction and are highly effective for MDHA when adapted for labile molecules.[6][10][11][12] The key is to incorporate protective measures such as adding antioxidants, working at low temperatures, and using an inert atmosphere. For some applications, milder methods like supercritical fluid extraction (SFE) with CO₂ can also be an excellent alternative as it uses lower temperatures and an inert environment, reducing oxidation risk.[13][14]
Q3: How can I effectively prevent oxidation during the extraction process?
A3: Preventing oxidation is critical for maintaining the integrity of MDHA. A multi-pronged approach is most effective:
-
Add Antioxidants: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) directly into your extraction solvents at a concentration of 0.005-0.01%.[6][15]
-
Use an Inert Atmosphere: Purge all sample tubes and solvent containers with an inert gas like nitrogen or argon to displace oxygen.[6][15] Perform extractions and solvent evaporation steps under a gentle stream of inert gas.
-
Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to prevent photo-oxidation.
-
Maintain Low Temperatures: Perform the entire extraction process on ice or in a cold room (4°C).[11] Store lipid extracts at -80°C for long-term stability.[16]
Q4: My sample has high endogenous lipase (B570770) activity. How can I prevent enzymatic hydrolysis of MDHA?
A4: To prevent enzymatic degradation, you must inactivate lipases as early as possible. This can be achieved by immediately homogenizing the fresh or snap-frozen tissue in a cold solvent mixture that denatures proteins, such as the chloroform (B151607)/methanol mixture used in the Folch or Bligh & Dyer methods.[10] The methanol component is particularly effective at denaturing enzymes. For particularly challenging samples, including a lipase inhibitor in the initial homogenization step can be considered, though this is not standard in most lipid extraction protocols.
Q5: What are the best practices for solvent selection and handling?
A5: Solvents can be a significant source of artifacts.[8] Always use fresh, high-purity, HPLC- or LC-MS-grade solvents to avoid contaminants that can react with lipids.[6] Avoid prolonged storage of solvents, especially chloroform, which can degrade to form reactive species like phosgene.[6] If you suspect solvent-derived artifacts in mass spectrometry data, you can use deuterated solvents as a control to help identify these adducts.[6]
Troubleshooting Guide
This guide addresses common problems encountered during MDHA extraction and analysis.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of MDHA | 1. Incomplete Extraction: Insufficient solvent volume or poor homogenization. 2. Hydrolysis: Enzymatic or chemical degradation to free DHA.[3][4] | 1. For high-lipid samples (>2%), use the Folch method with its larger 20:1 solvent-to-sample ratio.[6] Ensure the tissue is thoroughly homogenized. 2. Ensure rapid and cold homogenization in a chloroform/methanol mixture to denature lipases. Avoid pH extremes. |
| Unexpected peaks in LC-MS/GC-MS analysis | 1. Oxidation Products: MDHA has degraded into various oxidized species.[1] 2. Solvent Artifacts: Formation of methyl ethers or other adducts from the extraction solvent.[6][7] | 1. Implement all anti-oxidation measures: add BHT to solvents, work under an inert atmosphere, protect from light, and keep samples cold.[6][15] 2. Use fresh, high-purity solvents. Analyze a solvent blank to identify contaminant peaks. Consider using a different solvent system if the issue persists. |
| High levels of free DHA detected | 1. Endogenous Lipase Activity: Lipases in the sample were not effectively inactivated. 2. Acid/Base-Catalyzed Hydrolysis: Harsh pH conditions during extraction or workup.[13] | 1. Immediately homogenize the sample in cold chloroform/methanol upon collection. Minimize time between collection and extraction. 2. Ensure all solutions are near neutral pH. Use a buffered saline solution (e.g., 0.9% NaCl) for the aqueous wash step.[15] |
| Poor phase separation (Folch/Bligh & Dyer) | Incorrect Solvent Ratios: The final ratio of chloroform:methanol:water is incorrect, preventing the formation of two distinct phases. | Ensure the precise volumes of chloroform, methanol, and the aqueous phase are added to achieve the correct final monophasic and then biphasic ratios as specified in the protocol.[6] Centrifugation can help sharpen the interface. |
Visualized Workflows and Logic
Artifact Formation Pathways
The following diagram illustrates the primary pathways through which MDHA can degrade during the extraction process, leading to artifact formation.
Caption: Key degradation pathways for MDHA during extraction.
Recommended Low-Artifact Extraction Workflow
This workflow outlines the critical steps and integrated protective measures for minimizing artifact formation during MDHA extraction using a modified Folch method.
Caption: Workflow for MDHA extraction with critical control points.
Experimental Protocol
Low-Artifact Modified Folch Extraction Protocol
This protocol is designed for the extraction of MDHA from biological tissues while minimizing degradation.
Materials:
-
Tissue sample (fresh or snap-frozen in liquid nitrogen)
-
Chloroform (HPLC grade, fresh)
-
Methanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Sodium chloride (NaCl) solution (0.9% w/v in ultrapure water)
-
Inert gas (Nitrogen or Argon)
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge (refrigerated)
-
Solvent evaporator (e.g., nitrogen blow-down system)
Procedure:
-
Preparation of Solvents:
-
Prepare a 2:1 (v/v) chloroform:methanol solvent mixture.
-
Add BHT to the solvent mixture to a final concentration of 0.01% (e.g., add 10 mg BHT to 100 mL of solvent). Prepare this solution fresh.
-
Pre-cool all solvents and solutions to 4°C.
-
-
Sample Homogenization:
-
Weigh approximately 100 mg of the tissue sample into a pre-chilled glass centrifuge tube.
-
Add 2 mL of the cold 2:1 chloroform:methanol (+BHT) mixture. This creates a 20:1 solvent-to-sample ratio, ideal for high-lipid tissues.[6]
-
Immediately homogenize the sample thoroughly until no visible tissue particles remain. Perform this step on ice.
-
-
Extraction and Agitation:
-
After homogenization, purge the headspace of the tube with nitrogen gas, cap tightly, and agitate on an orbital shaker for 20-30 minutes at 4°C.
-
-
Washing and Phase Separation:
-
Add 0.4 mL of 0.9% NaCl solution to the tube (this is 0.2 volumes of the initial solvent).[15]
-
Vortex the mixture for 30 seconds. This will create a final chloroform:methanol:water ratio that induces phase separation.
-
Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.[6]
-
-
Lipid Collection:
-
Two distinct layers will form: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.
-
Transfer the lower chloroform phase containing the MDHA extract to a clean, pre-weighed glass vial.
-
-
Solvent Evaporation and Storage:
-
Dry the collected lipid extract under a gentle stream of nitrogen gas. Avoid excessive heat; if necessary, a water bath at <30°C can be used.
-
Once the solvent is fully evaporated, purge the vial with nitrogen, cap tightly, and store at -80°C until analysis.[16]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 8. avantiresearch.com [avantiresearch.com]
- 9. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Enzymatic Synthesis of Monodocosahexaenoin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of enzymatic synthesis of monodocosahexaenoin (MDHA), also known as DHA-monoacylglycerol (DHA-MAG).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low yields can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the enzymatic reaction is highly dependent on parameters such as temperature, pH, and substrate molar ratio.
-
Temperature: Most lipase-catalyzed reactions for MDHA synthesis are performed between 30°C and 60°C.[1][2][3][4] Temperatures outside the optimal range for the specific lipase (B570770) can lead to reduced enzyme activity or denaturation.[5]
-
pH: The pH of the reaction medium affects the ionization state of the enzyme's active site. For instance, a pH of 8.0 was found to be optimal for esterification using immobilized Pseudomonas cepacia lipase (PCL).[6]
-
Substrate Molar Ratio: An excess of one substrate is often used to drive the reaction equilibrium towards product formation. For example, a high glycerol-to-oil molar ratio had little effect on MAG yield in a solvent-free system, but in other systems, optimizing this ratio is critical.[7] In some cases, a molar ratio of crude glycerol (B35011) to oil of 5.7:1 was found to be optimal.[7]
-
Water Activity (aw): Water is a byproduct of esterification and can promote the reverse reaction (hydrolysis). In non-aqueous media, a small amount of water is essential for enzyme activity, but excess water will reduce the yield.[5][8] The use of molecular sieves can help control water content.[4][9]
-
-
Enzyme-Related Issues:
-
Inactive Enzyme: The lipase may have lost its activity due to improper storage, handling (e.g., multiple freeze-thaw cycles), or the presence of inhibitors.[10][11] It is advisable to perform an activity assay with a known standard to confirm enzyme functionality.[10]
-
Enzyme Inhibition: The product (MDHA) or byproducts can inhibit the enzyme, a phenomenon known as product inhibition.[10] High substrate concentrations can also lead to substrate inhibition.[6]
-
Improper Immobilization: For immobilized enzymes, the support and immobilization technique can significantly impact activity and stability.[12] Hydrophobic supports have been shown to be effective for some lipases used in DHA ester synthesis.[13]
-
-
Poor Substrate Solubility: Docosahexaenoic acid (DHA) and glycerol have different polarities, which can lead to a multiphase reaction system with insufficient contact between substrates and the enzyme, thereby lowering the reaction efficiency.[3][7]
-
Use of Solvents: Organic solvents like tert-butanol (B103910) can create a homogeneous reaction medium and significantly improve the monoacylglycerol (MAG) yield.[3][7] Ionic liquids have also been used to improve the solubility of substrates like glycerophosphatidylcholine (GPC) in related syntheses.[9]
-
Solvent-Free Systems: While environmentally attractive, solvent-free systems can suffer from mass transfer limitations due to high viscosity and poor mixing.[1][7] Adequate agitation is crucial in such systems.[6]
-
Q2: My reaction produces a significant amount of di- and tridocosahexaenoin (B56277) instead of the desired this compound. How can I improve selectivity?
A2: The formation of di- and triglycerides (DAGs and TAGs) is a common side reaction. Improving the selectivity towards monoacylglycerol (MAG) formation is key to enhancing the yield of MDHA.
Potential Causes and Solutions:
-
Enzyme Specificity:
-
1,3-Regiospecific Lipases: Using a 1,3-regiospecific lipase, such as those from Rhizomucor miehei (RML) or Thermomyces lanuginosus (TLL), can favor the formation of 1(3)-monoacylglycerols.[14][15] However, acyl migration can still lead to the formation of 2-MAG and subsequent reaction to form DAGs and TAGs.
-
Non-specific Lipases: Lipases like Candida antarctica lipase B (CALB) are non-specific and can esterify all three hydroxyl groups of glycerol, potentially leading to a mixture of mono-, di-, and triglycerides.[1][4]
-
-
Reaction Time: Prolonged reaction times can lead to the further esterification of the initially formed monoglyceride. Monitoring the reaction progress over time and stopping it at the optimal point for MAG concentration is crucial. For example, with Rhizomucor miehei lipase derivatives, sn-2 monoacylglyceride was the unique product at low temperatures (e.g., 37°C) and short reaction times (15 min).[1]
-
Substrate Molar Ratio: A large excess of glycerol relative to the fatty acid can shift the equilibrium towards monoacylglycerol formation.
-
Reaction System:
-
Glycerolysis: The enzymatic glycerolysis of DHA-rich oil is a common method for MDHA production. Optimizing the glycerol-to-oil ratio is important to maximize the MAG yield.[3][7]
-
Transesterification: The transesterification of DHA ethyl ester with glycerol can be controlled to favor the formation of sn-2 docosahexaenyl monoacylglyceride.[1]
-
Q3: The reaction rate is very slow. How can I accelerate the synthesis of this compound?
A3: A slow reaction rate can be due to several factors, including mass transfer limitations and suboptimal catalytic activity.
Potential Causes and Solutions:
-
Mass Transfer Limitations: As mentioned, poor mixing and high viscosity, especially in solvent-free systems, can hinder the interaction between the substrates and the enzyme.
-
Agitation Speed: Increasing the agitation speed can improve mass transfer. Studies have optimized agitation speeds to around 300 rpm.[4]
-
Use of Solvents: A suitable solvent can reduce viscosity and create a homogenous reaction environment, thereby increasing the reaction rate by more than 20-fold compared to a solvent-free system.[3]
-
-
Enzyme Loading: Increasing the amount of enzyme in the reaction mixture can increase the reaction rate, although this also increases costs. The optimal enzyme concentration needs to be determined experimentally. For example, an enzyme concentration of 12.7 wt% was found to be optimal in one study.[7]
-
Reaction Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation. The optimal temperature for the specific lipase should be used.[3][7]
-
Enzyme Activation: Some lipases exhibit higher activity when immobilized on certain supports that promote an open and active conformation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymatic methods for synthesizing this compound?
A1: The primary enzymatic methods for MDHA synthesis are:
-
Glycerolysis: This involves the reaction of a DHA-rich oil (triglycerides) with glycerol, catalyzed by a lipase, to produce a mixture of mono- and diglycerides.[3][7]
-
Esterification: This is the direct reaction of free docosahexaenoic acid with glycerol, catalyzed by a lipase, with the removal of water to drive the reaction.[2][4][6]
-
Transesterification (Alcoholysis): This method uses a DHA ester (e.g., ethyl ester) and glycerol as substrates.[1][13][15] This can be a two-step process involving an initial ethanolysis of DHA-rich oil to produce 2-monoacylglycerols, followed by re-esterification.[15]
Q2: Which lipases are most effective for this compound synthesis?
A2: Several commercially available lipases have been successfully used. The choice of lipase depends on the desired product specificity and reaction conditions. Commonly used lipases include:
-
Candida antarctica Lipase B (CALB, often immobilized as Novozym 435): This is a versatile and robust non-specific lipase that has shown high efficiency in both esterification and glycerolysis reactions.[1][4][7]
-
Rhizomucor miehei Lipase (RML, often immobilized as Lipozyme RM IM): This is a 1,3-specific lipase, which can be advantageous for producing 1(3)-MDHA.[1][7]
-
Thermomyces lanuginosus Lipase (TLL, often immobilized as Lipozyme TL IM): Another 1,3-specific lipase used for structured lipid synthesis.[7]
-
Pseudomonas sp. Lipases: These have also been shown to be effective for the synthesis of steryl esters of DHA and can be useful for MDHA synthesis.[2][14]
Q3: What are the advantages of using an immobilized enzyme?
A3: Immobilizing the lipase on a solid support offers several advantages for industrial applications:
-
Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles, which reduces the overall cost of the process.[9][12] Some immobilized enzymes can be reused for up to five cycles while retaining significant activity.[12]
-
Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature, pH, and solvents.[8][9]
-
Ease of Product Separation: The product can be easily separated from the immobilized enzyme by simple filtration, simplifying downstream processing.[16]
-
Continuous Processing: Immobilized enzymes are well-suited for use in continuous packed bed reactors, which can improve productivity.[3]
Q4: Is a solvent necessary for the reaction?
A4: The use of a solvent is not always necessary but can be highly beneficial.
-
Solvent-Free Systems: These are advantageous from an environmental and product safety perspective, avoiding the need for solvent removal and potential contamination.[1][7] However, they can suffer from high viscosity and poor mixing, leading to lower reaction rates.[3][7]
-
Solvent-Based Systems: The addition of a suitable organic solvent, such as tert-butanol, can create a homogeneous reaction phase, reduce mass transfer limitations, and significantly increase the reaction yield and rate.[3][7] Ionic liquids have also been shown to improve substrate solubility and enzyme stability.[9] The choice of solvent is critical, as some organic solvents can denature the enzyme.[9]
Data Presentation
Table 1: Comparison of Different Lipases for Monoacylglycerol (MAG) Synthesis
| Lipase Source | Immobilization Support | Reaction Type | Key Finding | Reference |
| Candida antarctica Lipase B (Novozym 435) | Acrylic Resin | Glycerolysis | Showed the highest MAG yield (18.41%) among three tested lipases under solvent-free conditions.[7] | [7] |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | Macroporous Anion-Exchange Resin | Glycerolysis | Lower MAG yield compared to Novozym 435 in a solvent-free system.[7] | [7] |
| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Granulated Silica | Glycerolysis | Lower MAG yield compared to Novozym 435 in a solvent-free system.[7] | [7] |
| Pseudomonas cepacia Lipase | Not specified | Esterification | Maximum DHA ester formation (40.7 wt%) in 6 hours.[6] | [6] |
| Quara® LowP (phospholipase) | Immobeads-C18 | Esterification | Achieved 80% yield of DHA-lysophosphatidylcholine in 48 hours.[9] | [9] |
Table 2: Effect of Reaction Conditions on this compound (MDHA) Yield
| Parameter | Condition | System | Effect on Yield/Productivity | Reference |
| Temperature | 65.2 °C | Solvent-free glycerolysis | Optimal for achieving the highest monoglyceride yield with Novozym 435.[7] | [7] |
| 40 °C | Glycerolysis in tert-butanol | Favored in a batch reaction system for obtaining 60-70% MAG yield in 2 hours.[3] | [3] | |
| Glycerol/Oil Molar Ratio | 5.7:1 | Solvent-free glycerolysis | Optimal for maximizing monoglyceride yield.[7] | [7] |
| 4.5:1 | Glycerolysis in tert-butanol | Found to be the best ratio in the study.[3] | [3] | |
| Solvent | tert-butanol | Glycerolysis | Increased reaction efficiency by over 20-fold compared to a solvent-free system.[3] | [3] |
| 50% MOIM-BF4 (Ionic Liquid) | Esterification | Provided the highest reaction yield for DHA-LPC synthesis due to increased GPC solubility and enzyme stability.[9] | [9] | |
| Enzyme Concentration | 12.7 wt% | Solvent-free glycerolysis | Optimal concentration for Novozym 435.[7] | [7] |
Experimental Protocols
Protocol 1: Enzymatic Glycerolysis of DHA-Rich Oil in a Solvent-Free System
This protocol is based on the optimization of monoglyceride synthesis from crude glycerol and oil using Novozym 435.[7]
-
Materials:
-
DHA-rich fish oil
-
Crude glycerol
-
Immobilized lipase (Novozym 435)
-
-
Reaction Setup:
-
In a temperature-controlled batch reactor, add the DHA-rich oil and crude glycerol at a molar ratio of 1:5.7.
-
Add Novozym 435 to the mixture at a concentration of 12.7% of the total substrate weight.
-
-
Reaction Conditions:
-
Set the reaction temperature to 65.2°C.
-
Maintain constant stirring to ensure adequate mixing.
-
The reaction is typically carried out for up to 12 hours.
-
-
Analysis:
-
Withdraw samples periodically to monitor the formation of mono-, di-, and triglycerides using methods such as HPLC or GC.
-
Protocol 2: Enzymatic Esterification of DHA with Glycerol in a Biphasic Solvent System
This protocol is adapted from the esterification of DHA-rich fatty acids with glycerol using immobilized Candida antarctica lipase B (CAL-B).[4]
-
Materials:
-
DHA-rich free fatty acid mixture
-
Glycerol
-
Immobilized CAL-B
-
Biphasic solvent system (e.g., iso-octane)
-
Buffer solution (pH 7.0)
-
Molecular sieves
-
-
Reaction Setup:
-
In a sealed reaction vessel, combine 0.49 g of the fatty acid mixture, 46 mg of glycerol, and 3 mL of the solvent.
-
Add 26 µL of buffer and 200 mg of molecular sieves to control water activity.
-
Add 50 mg of immobilized CAL-B to initiate the reaction.
-
-
Reaction Conditions:
-
Incubate the reaction at 50°C with an agitation speed of 300 rpm.
-
The reaction can be run for up to 120 hours.
-
-
Analysis:
-
Monitor the consumption of free fatty acids and the formation of glycerides over time using appropriate analytical techniques.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for enzymatic MDHA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Enzymatic production of monoacylglycerols containing polyunsaturated fatty acids through an efficient glycerolysis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Ionic Liquids in the Enzymatic Synthesis of Structured Docosahexaenoic Acid Lyso-Phospholipids [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic synthesis of triacylglycerols of docosahexaenoic acid: Transesterification of its ethyl esters with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantitative Analysis of Monodocosahexaenoin in Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantitative analysis of monodocosahexaenoin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure robust and reliable results.
Experimental Protocol: Quantitative Determination of this compound in Plasma by LC-MS/MS
This protocol outlines a validated method for the sensitive and specific quantification of this compound from human plasma samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.[1]
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a clean glass tube, add 10 µL of a deuterated internal standard (IS) solution (e.g., this compound-d5) at a known concentration. The IS is crucial for correcting variability during sample preparation and analysis.[1]
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of a cold 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex for another minute.
-
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate). Vortex thoroughly to ensure complete dissolution.[2]
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is recommended for the separation of lipids.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for the analysis of fatty acids and their derivatives as it readily forms [M-H]⁻ ions.[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ion will be a characteristic fragment, often the carboxylate anion of docosahexaenoic acid (DHA).
-
Internal Standard: The MRM transition for the deuterated internal standard should be monitored concurrently.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: Optimize for maximum signal intensity.
-
Nebulizing and Drying Gas Flow: Adjust to ensure stable spray and efficient desolvation.[4]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for this compound analysis.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Accuracy (% bias) | ± 15% |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 401.3 | 327.2 | 15-25 |
| This compound-d5 (IS) | 406.3 | 332.2 | 15-25 |
Visualizations
Caption: A typical experimental workflow for quantifying this compound.
Troubleshooting Guide
This section addresses common issues encountered during the quantitative analysis of this compound.
Q1: Why is my signal intensity for this compound low or absent?
A1: Low signal intensity can be caused by several factors:[5]
-
Inefficient Ionization: this compound is a neutral molecule and requires the formation of adducts or deprotonation for detection. In negative mode, ensure the mobile phase additives (e.g., ammonium formate) are at the correct concentration to facilitate deprotonation.
-
In-source Fragmentation: High energy in the ion source can cause the molecule to fragment before detection. Optimize source parameters like temperature and voltages to minimize this effect.[4]
-
Poor Extraction Recovery: Ensure the LLE procedure is performed correctly. Incomplete extraction will lead to lower analyte concentrations.
-
Ion Suppression: Co-eluting compounds from the plasma matrix can suppress the ionization of your analyte. Optimize the chromatographic separation to resolve this compound from interfering matrix components.[6]
-
Sample Degradation: Lipids are prone to oxidation. Ensure samples are handled on ice and stored at -80°C.[1]
Caption: A logical workflow for diagnosing the cause of low signal intensity.
Q2: My chromatographic peaks are broad and/or tailing. What could be the cause?
A2: Poor peak shape can compromise resolution and the accuracy of quantification. Common causes include:[6][7]
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Wash the column with a strong solvent (e.g., isopropanol) or replace it if necessary.
-
Inappropriate Reconstitution Solvent: If the sample is reconstituted in a solvent stronger than the initial mobile phase, peak fronting or splitting can occur. Ensure the reconstitution solvent is of similar or weaker strength.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the analyte, causing tailing. Using a well-endcapped column or adding a mobile phase modifier can help mitigate this.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting the sample.[7]
Q3: I'm observing a shift in retention times between injections. How can I fix this?
A3: Drifting retention times can make peak identification and integration difficult. Consider the following:[6]
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between each injection.
-
Mobile Phase Inconsistency: Prepare fresh mobile phases daily and ensure the composition is accurate.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature.
-
System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and affect retention times.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for this analysis?
A1: An internal standard is a compound that is chemically similar to the analyte but isotopically labeled (e.g., containing deuterium). It is added to the sample at a known concentration before sample preparation. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This corrects for any loss of analyte during extraction and for variations in instrument response, leading to more accurate and precise results.[1]
Q2: Can I use a different lipid extraction method?
A2: Yes, other lipid extraction methods such as the Folch or Matyash methods can be used. Solid-phase extraction (SPE) is also an option and can provide cleaner extracts. However, it is important to validate the chosen method to ensure adequate recovery and minimal matrix effects for this compound.
Q3: What are the best practices for storing plasma samples for lipid analysis?
A3: To minimize lipid degradation, plasma samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to hydrolysis and oxidation of lipids.[1]
Q4: What is the expected fragmentation pattern for this compound in negative ion mode ESI-MS/MS?
A4: In negative ion mode, this compound will readily lose a proton to form the [M-H]⁻ ion. Upon collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the glycerol (B35011) head group, resulting in the formation of the deprotonated docosahexaenoic acid (DHA) molecule. This fragment is typically the most abundant and is used as the product ion for MRM analysis.
References
Addressing matrix effects in mass spectrometry analysis of monodocosahexaenoin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of monodocosahexaenoin.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound, focusing on the mitigation of matrix effects.
Problem: Poor signal intensity or significant ion suppression for this compound.
Possible Cause: Matrix effects from co-eluting endogenous lipids, particularly phospholipids (B1166683), in the biological sample.[1]
Solutions:
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This is a common and effective technique to separate lipids from the aqueous phase of the sample. A popular method involves a mixture of chloroform (B151607) and methanol.[2]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation. Various sorbents can be used, and a combination of polymeric mixed-mode SPE has been shown to be effective in reducing matrix effects.[3]
-
Protein Precipitation (PPT): While a simple and fast method, it is often the least effective at removing phospholipids and may lead to significant matrix effects.[3]
-
Specialized Phospholipid Depletion: Techniques like HybridSPE utilize a combination of protein precipitation and selective phospholipid removal, resulting in significantly cleaner extracts.[4]
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: A well-optimized chromatographic gradient can separate this compound from the bulk of interfering matrix components.
-
Column Chemistry: Consider using different column chemistries, such as those designed for lipid analysis, to improve separation.
-
-
Use of Internal Standards:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL internal standard for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.
-
Problem: High background noise in the chromatogram.
Possible Cause: Contamination from the sample matrix, solvents, or the LC-MS system itself.
Solutions:
-
Sample Preparation: Ensure high-purity solvents and reagents are used. Implement a more rigorous cleanup step in your sample preparation protocol, such as SPE.
-
LC-MS System Maintenance: Regularly clean the ion source and check for contamination in the LC system, including tubing and columns.
-
Blank Injections: Run solvent blanks between samples to identify and monitor for carryover and system contamination.
Problem: Poor reproducibility of quantitative results.
Possible Cause: Inconsistent matrix effects between samples and batches.
Solutions:
-
Consistent Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including standards and quality controls.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Internal Standards: The use of a suitable internal standard, preferably a stable isotope-labeled one, is crucial for correcting for variability in matrix effects and improving reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the mass spectrometry signal, which can negatively impact the accuracy and precision of quantification.
Q2: What are the primary sources of matrix effects in biological samples for lipid analysis?
A2: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids are the most significant contributors to matrix effects.[1] Other components like salts, proteins, and other endogenous metabolites can also interfere with the ionization of the target analyte.
Q3: How can I assess the extent of matrix effects in my assay?
A3: Two common methods to evaluate matrix effects are:
-
Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal of the standard indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of this compound spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[5]
Q4: What is the best internal standard to use for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., deuterated this compound). SIL internal standards have nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.
Q5: Can I use a structurally similar compound as an internal standard if a SIL version is not available?
A5: While a SIL internal standard is optimal, a structurally similar compound (an analogue) that is not endogenously present in the sample can be used. However, it is crucial to validate that the analogue behaves similarly to this compound in terms of extraction recovery and ionization response to ensure it provides adequate correction.
Quantitative Data Summary
The following tables provide representative data on the recovery and matrix effects of different sample preparation techniques for endocannabinoids, which are structurally related to this compound.
Table 1: Analyte Recovery with Different Extraction Methods
| Analyte | Extraction Method | Matrix | Average Recovery (%) |
| 2-Arachidonoylglycerol (2-AG) | Liquid-Liquid Extraction (Toluene) | Aortic Tissue | >85 |
| Anandamide (B1667382) (AEA) | Liquid-Liquid Extraction (Toluene) | Aortic Tissue | >85 |
| 2-AG | Solid-Phase Extraction (Oasis HLB) | Plasma | ~80 |
| AEA | Solid-Phase Extraction (Oasis HLB) | Plasma | ~80 |
Data adapted from a study on 2-AG and AEA extraction.[3]
Table 2: Matrix Effect Evaluation of a Validated LC-MS/MS Method
| Analyte | Matrix | Matrix Effect (%) |
| Docosahexaenoic Acid (DHA) | Plasma | Negligible |
| Eicosapentaenoic Acid (EPA) | Plasma | Negligible |
Data from a validated method for DHA and EPA in plasma, where a surrogate matrix was used for validation, and matrix effects were found to be negligible.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general procedure for the extraction of lipids from plasma and should be optimized for this compound analysis.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
-
Extraction:
-
Add 1 mL of toluene (B28343) to the sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.[7]
-
-
Sample Collection and Reconstitution:
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method that can be adapted for this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from 70% B to 100% B over several minutes.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fatty acids and their derivatives.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: The precursor ion (e.g., [M-H]⁻) and a specific product ion for both this compound and its internal standard should be determined and optimized.
-
Visualizations
References
- 1. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining nonesterified and total docosahexaenoic acid and eicosapenaenoic acid concentrations by LC-MS/MS in the plasma of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Methods for GC Analysis of Monodocosahexaenoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of monodocosahexaenoin.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Derivatization is a critical step to increase the volatility and thermal stability of this compound, making it suitable for GC analysis. The presence of free hydroxyl groups on the glycerol (B35011) backbone and a carboxyl group (if hydrolyzed) makes the molecule polar and prone to strong interactions with the GC column's stationary phase. This can lead to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization, typically through silylation, replaces the active hydrogens in these functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group, which reduces polarity and improves chromatographic performance.[1][2][3]
Q2: What is the recommended derivatization method for this compound?
A2: Silylation is the most common and effective derivatization method for monoacylglycerols like this compound.[4][5] This technique converts the polar hydroxyl groups of the glycerol backbone into more volatile trimethylsilyl (TMS) ethers.
Q3: Which silylating reagent should I use: BSTFA or MSTFA?
A3: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for this compound.[1][5]
-
MSTFA is considered the most volatile of the TMS acetamides, which can be advantageous for the analysis of trace volatile compounds where derivative peaks might be close to the solvent front.[2]
-
BSTFA is also a strong silylating agent that forms stable TMS derivatives.[6] The choice between them may depend on the specific requirements of your analysis and potential interferences from reagent byproducts. For highly sensitive analyses, MSTFA is often preferred due to its higher volatility.
Q4: Will the derivatization process affect the double bonds in the docosahexaenoic acid (DHA) chain?
A4: This is a critical consideration. While silylation primarily targets active hydrogens on hydroxyl groups, the reaction conditions (e.g., high temperatures for extended periods) could potentially lead to isomerization or degradation of the polyunsaturated fatty acid (PUFA) chain.[7] It is crucial to use mild reaction conditions (e.g., lower temperatures and shorter reaction times) that are sufficient for complete derivatization without affecting the integrity of the DHA moiety. Some studies suggest that acid-catalyzed methods can be more aggressive towards PUFAs than silylation.[8]
Q5: How many TMS derivatives of this compound should I expect to see in my chromatogram?
A5: this compound has two free hydroxyl groups on its glycerol backbone. A complete silylation reaction will replace the active hydrogens on both hydroxyl groups, resulting in a single di-TMS-monodocosahexaenoin derivative. Incomplete derivatization could lead to the presence of a mono-TMS derivative and the underivatized parent compound, resulting in multiple peaks for a single analyte.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Incomplete Derivatization: Active hydroxyl groups remain, leading to interaction with the column.[3] 2. Active Sites in the GC System: Free silanol (B1196071) groups in the inlet liner, column, or fittings can interact with the analyte.[3] 3. Column Overload: Injecting too much sample can saturate the column. | 1. Optimize derivatization conditions (increase reagent concentration, time, or temperature slightly). Ensure your sample is completely dry, as moisture interferes with silylation.[2] 2. Use a deactivated inlet liner and high-quality, well-conditioned column. Trim the first few centimeters of the column if it has become active. 3. Dilute the sample or use a split injection. |
| Poor Resolution or Peak Splitting | 1. Formation of Multiple Derivatives: Incomplete silylation leading to a mix of mono- and di-TMS derivatives. 2. Isomerization of the Analyte: The acyl group can migrate between the sn-1/3 and sn-2 positions of the glycerol backbone, especially under harsh conditions. 3. Poor Chromatography: Incorrect GC parameters (e.g., temperature program, carrier gas flow rate). | 1. Ensure complete derivatization by optimizing the reaction as mentioned above. 2. Use mild derivatization and sample handling conditions to minimize isomerization. Store samples at low temperatures. 3. Optimize the GC temperature program for better separation of isomers if present. Check and adjust the carrier gas flow rate. |
| Ghost Peaks or Baseline Noise | 1. Contamination: Contamination from solvents, reagents, glassware, or the GC system itself (e.g., septum bleed). Monoacylglycerols are common contaminants. 2. Hydrolysis of Derivatives: Silylated derivatives are sensitive to moisture and can hydrolyze back to the parent compound in the presence of water.[3] | 1. Run a blank analysis (solvent and derivatizing reagent only) to identify sources of contamination. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Ensure all solvents and samples are anhydrous before derivatization. Store derivatized samples under an inert atmosphere (e.g., nitrogen or argon) and analyze them as soon as possible. |
| Low or No Peak Response | 1. Incomplete Derivatization: The analyte is not volatile enough to be efficiently transferred to the column. 2. Analyte Degradation: The highly unsaturated DHA moiety is susceptible to oxidation, especially at high temperatures in the injector. 3. Leaks in the GC System: A leak in the injection port or column connections can lead to sample loss. | 1. Confirm complete derivatization using a known standard. 2. Use a lower injector temperature. Ensure the sample is protected from light and oxygen. The use of an antioxidant like BHT may be beneficial. 3. Perform a leak check of the GC system. |
Quantitative Data Summary
| Derivatization Reagent | Reaction Conditions | Advantages | Disadvantages | Relative Volatility of Byproducts |
| MSTFA | Typically 60-80°C for 30-60 min | Most volatile TMS acetamide, less interference from byproducts.[2] | More expensive than BSTFA. | High |
| BSTFA | Typically 60-80°C for 30-60 min | Strong silylating agent, forms stable derivatives.[6] | Byproducts are less volatile than MSTFA's, which may interfere with early eluting peaks.[2] | Moderate |
| BSTFA + 1% TMCS | Typically 60-80°C for 30-60 min | TMCS acts as a catalyst, increasing the reactivity for hindered hydroxyl groups.[1] | TMCS is highly reactive with moisture and can be corrosive. | Moderate |
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (anhydrous, GC grade)
-
Internal Standard (e.g., monononadecanoin)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen or Argon gas for drying and blanketing
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample or a dried lipid extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to the dried sample.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with an appropriate volume of anhydrous hexane for GC analysis.
-
GC Analysis: Inject 1 µL of the final solution into the GC-MS system.
Visualizations
Experimental Workflow for Silylation of this compound
Caption: Workflow for the silylation of this compound for GC-MS analysis.
Logical Relationship for Troubleshooting Peak Tailing
Caption: Troubleshooting logic for peak tailing in GC analysis of derivatized this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. ijop.id [ijop.id]
- 6. adis-international.ro [adis-international.ro]
- 7. jfda-online.com [jfda-online.com]
- 8. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Monodocosahexaenoin vs. Docosahexaenoic Acid (DHA): A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of monodocosahexaenoin and its constituent fatty acid, docosahexaenoic acid (DHA). We will delve into their bioavailability, anti-inflammatory properties, and underlying molecular mechanisms, supported by experimental data and detailed protocols.
Introduction
Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid crucial for various physiological processes, particularly in the brain and retina.[1] Its anti-inflammatory effects are well-documented and are central to its therapeutic potential.[2] this compound is a monoacylglycerol form of DHA, where DHA is esterified to a glycerol (B35011) backbone. This structural difference has significant implications for its absorption and bioavailability, potentially influencing its biological efficacy. Recent studies suggest that the monoacylglycerol form of fatty acids may offer superior bioavailability compared to other forms like triglycerides or ethyl esters, as they can bypass the initial step of lipolysis for faster absorption.[3]
Comparative Bioavailability and Cellular Uptake
The primary distinction in the biological activity of this compound compared to free DHA lies in its bioavailability. As a monoacylglycerol, this compound is more readily absorbed in the intestine. This is because it does not require the initial enzymatic breakdown by pancreatic lipase (B570770) that triglycerides undergo.[3] This enhanced absorption can lead to higher plasma and tissue concentrations of DHA, potentially resulting in more pronounced biological effects for a given dose.
Cellular uptake of long-chain fatty acids like DHA is facilitated by various membrane-associated proteins, including fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding protein (FABPpm), and fatty acid transport proteins (FATPs).[4][5] Once inside the cell, DHA is rapidly esterified into phospholipids (B1166683), which are then incorporated into cell membranes.[6] While the fundamental uptake mechanisms for DHA delivered via this compound are expected to be the same, the increased extracellular availability from enhanced absorption could lead to a greater intracellular accumulation of DHA.
Anti-inflammatory Mechanisms
Both this compound and DHA exert their anti-inflammatory effects through a variety of interconnected mechanisms. Given that this compound acts as a delivery vehicle for DHA, its anti-inflammatory properties are fundamentally those of DHA. The potential for enhanced bioavailability with this compound suggests it could be a more potent anti-inflammatory agent.
The key anti-inflammatory actions of DHA include:
-
Inhibition of Pro-inflammatory Transcription Factors: DHA has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[7][8][9]
-
Modulation of Inflammatory Signaling Pathways: DHA can interfere with the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[8]
-
Production of Anti-inflammatory Mediators: DHA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively resolve inflammation.[10]
-
Alteration of Membrane Lipid Rafts: The incorporation of DHA into cell membranes can alter the composition and function of lipid rafts, which are microdomains involved in cell signaling, thereby modulating inflammatory responses.
Studies have demonstrated that DHA is more effective than eicosapentaenoic acid (EPA) in reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages.[7] This effect is partly mediated by the downregulation of NF-κB activation.[7]
Data Presentation
Table 1: Comparative Effects of DHA and EPA on Inflammatory Markers (Data from Human Studies)
| Inflammatory Marker | Effect of DHA | Effect of EPA | Reference |
| TNF-α | Significant Decrease | Less Significant Decrease | [7] |
| IL-1β | Significant Decrease | Less Significant Decrease | [7] |
| IL-6 | Significant Decrease | Less Significant Decrease | [7] |
| NF-κB Activation | Significant Inhibition | Less Significant Inhibition | [7] |
Note: This table compares DHA to EPA, another omega-3 fatty acid, to provide context for its anti-inflammatory potency. Direct quantitative comparisons between this compound and DHA are limited in current literature; however, the enhanced bioavailability of this compound suggests a potentially greater effect size for these parameters.
Experimental Protocols
Assessment of Anti-inflammatory Effects in Macrophages
Cell Culture: Human THP-1 monocytes are differentiated into macrophages by incubation with phorbol (B1677699) 12-myristate 13-acetate (PMA).
Treatment: Differentiated macrophages are pre-treated with varying concentrations of DHA or a vehicle control for 24 hours. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
Cytokine Measurement: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).
NF-κB Activation Assay: Nuclear extracts are prepared from the treated cells. NF-κB DNA binding activity is determined using a commercially available NF-κB p65 transcription factor assay kit.
In Vivo Bioavailability Study
Study Design: A randomized, crossover study in human subjects.
Intervention: Participants receive a single oral dose of either this compound or an equivalent molar amount of DHA in its free fatty acid or triglyceride form.
Sample Collection: Blood samples are collected at various time points post-ingestion.
Analysis: Plasma is separated, and lipids are extracted. The concentration of DHA in plasma phospholipids is quantified using gas chromatography-mass spectrometry (GC-MS) to determine the rate and extent of absorption.[11]
Mandatory Visualizations
References
- 1. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of docosahexaenoic acid: Implications for its cancer chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and selective uptake, metabolism, and cellular distribution of docosahexaenoic acid among rod and cone photoreceptor cells in the frog retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid inhibits inflammation via free fatty acid receptor FFA4, disruption of TAB2 interaction with TAK1/TAB1 and downregulation of ERK-dependent Egr-1 expression in EA.hy926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic Acid (DHA) Bioavailability in Humans after Oral Intake of DHA-Containing Triacylglycerol or the Structured Phospholipid AceDoPC® - PMC [pmc.ncbi.nlm.nih.gov]
Monodocosahexaenoin vs. Eicosapentaenoic Acid (EPA) Monoacylglyceride: A Comparative Guide for Researchers
An objective analysis of the experimental data on the bioavailability, anti-inflammatory effects, and impacts on lipid metabolism of Monodocosahexaenoin (MDHA) and Eicosapentaenoic Acid (EPA) monoacylglyceride.
This guide provides a comprehensive comparison of this compound (MDHA), the monoacylglyceride form of docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA) monoacylglyceride. The focus is on presenting experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Data Summary
Bioavailability
The monoacylglyceride (MAG) form of omega-3 fatty acids, including EPA and DHA, demonstrates superior bioavailability compared to other common formulations such as ethyl esters (EE). Studies have consistently shown that plasma concentrations of EPA and DHA are significantly higher and are reached more rapidly when delivered as monoacylglycerides.[1][2][3][4]
Table 1: Bioavailability of Omega-3 Monoacylglycerides vs. Ethyl Esters
| Parameter | EPA Monoacylglyceride | DHA Monoacylglyceride (MDHA) | Ethyl Ester (EPA + DHA) | Reference |
| Peak Plasma Concentration (Cmax) | ~3 times higher than EE | ~2.5 times higher than EE | - | [3][4] |
| Time to Peak (Tmax) | Faster than EE | Faster than EE | - | [1] |
| Plasma Concentration (0-5h absorption phase) | ~5 times higher than EE | ~3 times higher than EE | - | [4] |
| 24-hour Plasma Concentration | ~2 times higher than EE | ~2 times higher than EE | - | [4] |
Anti-inflammatory Effects
Both EPA and DHA are well-established for their anti-inflammatory properties.[5][6] Research on their monoacylglyceride forms suggests potent effects, with studies indicating that MAG-EPA may have a stronger action in certain inflammatory models compared to MAG-DHA.[7][8][9]
A key study in a rat model of rheumatoid arthritis demonstrated that MAG-EPA was more effective than MAG-DHA in reducing paw swelling and levels of pro-inflammatory cytokines.[7][8][9] This effect was linked to the inhibition of the NF-κB and p38 MAPK signaling pathways.[7][8][9]
Table 2: Comparative Anti-inflammatory Effects in a Rheumatoid Arthritis Model
| Parameter | Control (CFA) | MAG-DHA | MAG-EPA | Reference |
| Paw Diameter (mm) | 7.32 ± 0.22 | 6.53 ± 0.19 | 5.89 ± 0.21 | [7] |
| Plasma IL-17A (pg/mL) | ~400 | ~300 | ~150 | [7][8] |
| Plasma IL-1β (pg/mL) | ~250 | ~180 | ~100 | [7][8] |
| Plasma IL-6 (pg/mL) | ~350 | ~250 | ~125 | [7][8] |
| Plasma TNF-α (pg/mL) | ~120 | ~90 | ~50 | [7][8] |
CFA: Complete Freund's Adjuvant-induced arthritis model in rats.
Effects on Lipid Metabolism
EPA and DHA are known to modulate lipid metabolism, primarily by reducing triglyceride levels.[10][11][[“]][13] While direct comparative studies on the monoacylglyceride forms are limited, extensive research on EPA and DHA in other forms provides valuable insights. DHA appears to have a more pronounced triglyceride-lowering effect.[10][13] However, DHA has also been observed to increase low-density lipoprotein (LDL) cholesterol levels, though this is often accompanied by an increase in LDL particle size, which may be less atherogenic.[13] EPA's effect on LDL cholesterol is generally considered neutral.[10]
Table 3: General Effects of EPA and DHA on Lipid Profile (from studies on various forms)
| Lipid Parameter | EPA | DHA | Reference |
| Triglycerides | ↓ | ↓↓ | [10][13] |
| LDL Cholesterol | ↔ | ↑ | [10][13] |
| HDL Cholesterol | ↔ | ↑ | [10] |
| LDL Particle Size | ↔ | ↑ | [13] |
Arrows indicate the general trend: ↓ (decrease), ↓↓ (greater decrease), ↑ (increase), ↔ (neutral/no significant change).
Experimental Protocols
Bioavailability Study: Omega-3 Monoacylglycerides vs. Ethyl Esters
-
Study Design: A randomized, double-blind, crossover, controlled clinical trial.[3][4]
-
Intervention: A single oral dose of omega-3 fatty acids in either monoacylglyceride or ethyl ester form.[3][4]
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points over a 24-hour period post-dose.[3][4]
-
Analysis: Plasma total lipids are extracted, and the fatty acid composition is analyzed using gas chromatography to determine the concentrations of EPA and DHA over time.[3][4]
Anti-inflammatory Study: Monoacylglyceride Omega-3s in a Rheumatoid Arthritis Model
-
Model: Complete Freund's Adjuvant (CFA)-induced arthritis in rats, a widely used model for human rheumatoid arthritis.[7][8][9]
-
Treatment Groups: 1) Control (CFA-injected, no treatment), 2) CFA + MAG-DHA, 3) CFA + MAG-EPA.
-
Administration: Oral administration of the respective monoacylglyceride compounds.[7][8][9]
-
Assessments:
-
Morphological: Measurement of paw diameter to assess swelling.[7]
-
Histological: Analysis of joint tissue for signs of inflammation and damage.[8][9]
-
Biochemical: Measurement of plasma levels of pro-inflammatory cytokines (IL-17A, IL-1β, IL-6, TNF-α) using ELISA.[7][8]
-
Molecular: Western blot analysis of paw homogenates to determine the activation of NF-κB and p38 MAPK pathways.[7][8][9]
-
Visualizations
Signaling Pathways
The anti-inflammatory effects of EPA and DHA monoacylglycerides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoacylglycerol Form of Omega-3s Improves Its Bioavailability in Humans Compared to Other Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosapentaenoic acid and docosapentaenoic acid monoglycerides are more potent than docosahexaenoic acid monoglyceride to resolve inflammation in a rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eicosapentaenoic acid and docosapentaenoic acid monoglycerides are more potent than docosahexaenoic acid monoglyceride to resolve inflammation in a rheumatoid arthritis model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Effects of eicosapentaenoic acid versus docosahexaenoic acid on serum lipids: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Omega-3 Eicosapentaenoic Acid Versus Docosahexaenoic Acid-Rich Fish Oil Supplementation on Plasma Lipids and Lipoproteins in Normolipidemic Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Monodocosahexaenoin Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of monodocosahexaenoin, a monoacylglycerol containing docosahexaenoic acid (DHA), is critical for quality control, metabolic studies, and the development of therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate technique for your research needs.
While GC-MS has traditionally been a standard for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for sensitive or isomeric compounds.[1] A cross-validation of results between GC and HPLC provides the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.[1]
Methodological Principles: A Tale of Two Techniques
At their core, HPLC and GC-MS offer distinct approaches to the analysis of fatty acids and their esters. HPLC separates compounds based on their polarity and interaction with a stationary phase, which can be suitable for analyzing the intact monoacylglycerol.[2][3] In contrast, GC-MS necessitates the conversion of non-volatile compounds like this compound into more volatile derivatives, typically fatty acid methyl esters (FAMEs), which are then separated based on their boiling points and identified by their mass-to-charge ratio.[2][3]
Quantitative Performance Comparison
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on DHA and related fatty acids. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[1][2]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Linearity (r²) | > 0.99[1] | > 0.99[1][4] | Both techniques exhibit excellent linearity over a defined concentration range.[1] |
| Sensitivity (LOD) | ~0.01 - 0.1 µg/mL[2] | ~0.1 - 0.5 µg/mL[2] | GC-MS generally offers higher sensitivity.[2] |
| Sensitivity (LOQ) | ~0.05 - 0.5 µg/mL[2] | ~0.5 - 2.0 µg/mL[2] | GC-MS is more suitable for trace analysis.[1] |
| Precision (%RSD) | < 10%[2] | < 5%[2][5] | Both methods demonstrate good precision, with HPLC often showing slightly better performance.[2] |
| Accuracy (Recovery %) | 85 - 115%[2] | 90 - 110%[2] | Comparable recovery rates are achievable with optimized extraction procedures.[2] |
| Analysis Time | ~20 - 60 minutes[1] | ~20 - 60 minutes[1] | Analysis times are generally comparable.[1] |
| Derivatization | Required for volatility (e.g., methylation)[3] | Often required for UV detection, but not for mass-based detectors[3][6] | Derivatization in GC-MS adds a step to sample preparation but can enhance sensitivity.[7] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[2] | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[2] | This is a significant advantage of HPLC for detailed fatty acid profiling.[2] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.
GC-MS Protocol for this compound (as FAME)
GC-MS is a well-established and highly sensitive method for the analysis of fatty acids.[2] The protocol involves a derivatization step to convert the fatty acid moiety of this compound into a volatile Fatty Acid Methyl Ester (FAME).[2]
1. Lipid Extraction:
-
Extract total lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).[2]
2. Hydrolysis and Methylation (Derivatization):
-
Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes to release the docosahexaenoic acid.[2]
-
Methylate the free fatty acid by adding a reagent like 14% Boron trifluoride (BF3) in methanol and heating.[8]
-
Stop the reaction by adding water.
3. FAME Extraction:
-
Extract the FAMEs with a non-polar solvent such as hexane (B92381).[2]
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[2]
4. GC-MS Conditions:
-
GC Column: DB-23 capillary column or equivalent.[2]
-
Injector: Splitless injection is commonly used to enhance sensitivity.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Oven Temperature Program: An initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min).[2]
-
MS Detector: Electron Impact (EI) ionization.[2]
HPLC Protocol for this compound
HPLC can be used to analyze the intact this compound or the released docosahexaenoic acid, often after derivatization to enhance UV detection.[1]
1. Lipid Extraction:
-
Perform lipid extraction as described in the GC-MS protocol.[1]
2. Sample Preparation (Two Options):
- Intact Analysis: Dissolve the extracted lipid residue in a suitable solvent (e.g., tetrahydrofuran) for direct injection.[9] This approach is less common and requires a mass-based detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) for good sensitivity.[6]
- Analysis as Derivatized Fatty Acid:
- Hydrolysis: Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes.[2]
- Acidification: Acidify the solution to protonate the free fatty acids.[8]
- Extraction: Extract the free fatty acids with hexane.[2]
- Derivatization: Derivatize the fatty acids to introduce a UV-absorbing chromophore (e.g., using α-bromoacetophenone).[5]
3. HPLC Conditions (for derivatized DHA):
-
Column: C18 or C30 reversed-phase column.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and methanol/water.[5]
-
Flow Rate: 0.55 mL/min.[5]
-
Detection: UV detector set at an appropriate wavelength for the chosen derivative (e.g., 244 nm).[5]
-
Column Temperature: 50°C.[5]
Workflow and Logic Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Determination of Eicosapentaenoic, Docosahexaenoic, and Arachidonic Acids in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.com [phenomenex.com]
A Comparative Guide to the Lipidomics of Tissues with Varying Monodocosahexaenoin (DHA) Levels
This guide provides a comparative analysis of the lipid profiles in tissues with differing levels of monodocosahexaenoin (DHA), an essential omega-3 polyunsaturated fatty acid crucial for various biological functions. It is intended for researchers, scientists, and drug development professionals interested in the roles of DHA-containing lipids in health and disease.
Data Presentation: Quantitative Comparison of DHA and Lipid Content Across Tissues
The following tables summarize quantitative data on the distribution of DHA and other lipids in various tissues, compiled from lipidomics studies. These tables highlight the significant variation in lipid composition, particularly the enrichment of DHA in neural tissues.
Table 1: Total Docosahexaenoic Acid (DHA) Levels in Various Mouse Tissues
This table presents the total amount of DHA measured in different organs of wildtype mice, showcasing the wide range of concentrations across tissues.
| Tissue | Total DHA (μg/g of tissue) |
| Colon | ~244 |
| Spleen | ~244 |
| Lung | ~280 |
| Liver | ~350 |
| Kidney | ~680 |
| Heart | ~1700 |
| Muscle | ~1300 |
Data adapted from a study on wildtype mice. Actual values can vary based on species, age, and diet.[1]
Table 2: Comparative Lipid Content in the Prefrontal Cortex of Pigs on Different Diets
This table illustrates how dietary intervention with DHA from fish oil can significantly alter the lipid composition of the prefrontal cortex.
| Lipid Class | Control Diet (Soybean Oil) (μg/mg of tissue) | DHA-Enriched Diet (Fish Oil) (μg/mg of tissue) |
| Total Lipids | 341.69 | 641.60 |
| Total Phospholipids | 220.82 | 387.86 |
| Phosphatidylcholine (PC) | ~110 | ~190 |
| Phosphatidylethanolamine (PE) | ~75 | ~130 |
| Phosphatidylserine (PS) | ~15 | ~25 |
| Phosphatidylinositol (PI) | ~10 | ~20 |
Data is approximated from a lipidomics analysis of the prefrontal cortex in Bama pigs.[2]
Table 3: Concentration of DHA-Containing Phospholipid Species in Rat Parietal Cortex
This table provides an example of the detailed quantification of specific DHA-containing phospholipid species in the brain tissue of rats on a diet with adequate omega-3 fatty acids.
| Phospholipid Species (sn1/sn2) | Concentration (nmol/g of tissue) |
| PC (16:0/22:6) | ~120 |
| PC (18:0/22:6) | ~80 |
| PC (18:1/22:6) | ~30 |
| PE (16:0/22:6) | ~70 |
| PE (18:0/22:6) | ~250 |
| PE (18:1/22:6) | ~90 |
| PS (18:0/22:6) | ~200 |
Data represents the mean concentrations from rat brain extracts.[3]
Experimental Protocols
A detailed and robust experimental workflow is critical for accurate comparative lipidomics. The following protocol is a synthesized methodology based on established lipid analysis techniques.[4][5][6][7]
1. Tissue Collection and Homogenization:
-
Excise tissues of interest and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity.[5] Store at -80°C until extraction.
-
Weigh the frozen tissue (typically 10-100 mg).[8]
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice. For robust cell lysis, methods like bead beating or probe sonication can be employed.[7]
2. Lipid Extraction:
-
The Bligh and Dyer method is a common approach for extracting lipids.
-
To the tissue homogenate, add a 2:1 mixture of methanol (B129727) and chloroform (B151607) and vortex thoroughly.
-
Add chloroform and a salt solution (e.g., 0.1M NaCl) to induce phase separation.
-
Centrifuge the mixture to separate the layers. The lower organic phase, containing the lipids, is carefully collected.
-
The extraction process is often repeated to ensure complete recovery of lipids.[5]
-
The collected organic phases are combined and dried under a stream of nitrogen gas.[5]
3. Chromatographic Separation (LC-MS/MS):
-
Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., 1:1 chloroform/methanol).
-
Inject the sample into a liquid chromatography system, typically a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC), coupled to a mass spectrometer.
-
Use a suitable column (e.g., C18) to separate the different lipid species based on their physicochemical properties.[2]
4. Mass Spectrometry Analysis:
-
A tandem mass spectrometer is used for the detection and identification of lipids.[5]
-
The instrument is operated in both positive and negative ionization modes to detect a broad range of lipid classes.
-
For targeted analysis of DHA-containing lipids, precursor ion scanning for the m/z of DHA (327.4) can be utilized.[9]
-
Full scan MS and fragmentation data (MS/MS) are acquired to identify and quantify individual lipid species.
5. Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify peaks and align chromatograms.
-
Identify lipid species by comparing their mass-to-charge ratios and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Quantify the identified lipids, often using internal standards for normalization.
-
Perform statistical analysis to identify significant differences in lipid profiles between different tissues.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the comparative lipidomics of DHA-containing lipids.
Caption: Experimental workflow for comparative lipidomics.
Caption: Modulation of lipid raft signaling by DHA.
Caption: G-protein coupled receptor signaling pathway.
References
- 1. Quantitative Profiling of Hydroxy Lipid Metabolites in Mouse Organs Reveals Distinct Lipidomic Profiles and Modifications Due to Elevated n-3 Fatty Acid Levels | MDPI [mdpi.com]
- 2. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Monodocosahexaenoin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of monodocosahexaenoin and its parent compound, docosahexaenoic acid (DHA), with other neuroprotective alternatives. The information is supported by experimental data from in vitro studies to assist researchers in evaluating its potential as a therapeutic agent. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on DHA and its neuroprotective derivatives, such as Neuroprotectin D1 (NPD1), as a proxy. This compound, as a monoacylglycerol of DHA, is expected to exhibit similar, if not enhanced, bioavailability and neuroprotective activity.
Data Presentation: Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from various in vitro studies, comparing the neuroprotective effects of DHA and its derivatives with other compounds. These studies often utilize neuronal cell lines like SH-SY5Y and primary neuronal cultures subjected to neurotoxic insults.
Table 1: Comparison of Neuroprotective Effects on Cell Viability in SH-SY5Y Cells
| Compound | Neurotoxic Insult | Concentration Tested | % Increase in Cell Viability (approx.) | Reference Compound | % Increase in Cell Viability (Reference) |
| Docosahexaenoic Acid (DHA) | Rotenone (50 µM) | 20 µM | ~30% | Genistein (20 µM) | ~30% |
| Neuroprotectin D1 (NPD1) | Amyloid-β42 | 50 nM | Prevents Aβ42-induced apoptosis | - | - |
| Carnosic Acid | Hydrogen Peroxide | 1-10 µM | More efficient than Edaravone or Ebselen | Edaravone, Ebselen | Less efficient |
| Genistein | Rotenone (50 µM) | 20 µM | Restored to 80% of control | - | - |
| Enzymatic Hydrolyzate from Silkworms (ESLC) | Hydrogen Peroxide (100 µM) | 100-250 µg/mL | ~11-12% | - | - |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Table 2: Comparative IC50/EC50 Values of Neuroprotective Agents in Vitro
| Compound | Assay | Cell Line | IC50/EC50 Value |
| JNK Inhibitor V (AS601245) | Cytotoxicity (XTT assay) | SH-SY5Y | IC50: 9 µM |
| Homo-bis-nitrone (HBN6) | Neuroprotection (Oligomycin A/Rotenone) | SH-SY5Y | EC50: 1.24 ± 0.39 µM |
| Galantamine | Acetylcholinesterase Inhibition | - | IC50: 6.27 ± 1.15 µg/mL |
| n-BuOH extract (C. tougourensis) | Acetylcholinesterase Inhibition | - | IC50: 9.8 ± 0.62 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro experiments commonly used to assess neuroprotection.
In Vitro Glutamate (B1630785) Excitotoxicity Assay
This assay evaluates a compound's ability to protect primary neuronal cultures from glutamate-induced cell death.
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Dilute the compound in culture medium to final desired concentrations. Remove the old medium from the cells and add the medium containing the test compound or vehicle control. Incubate for 1 hour at 37°C.
-
Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration of 50 µM (the optimal concentration should be determined empirically). Do not add glutamate to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer’s instructions.
-
LDH Release: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.
-
Apoptosis: Measure caspase-3 activity in cell lysates using a colorimetric assay kit to assess apoptosis.
-
In Vitro Oxidative Stress Assay
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced damage.
-
Cell Culture: Use a neuronal cell line such as SH-SY5Y or PC12.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a duration determined to induce significant cell death in control wells.
-
Assessment:
-
Cell Viability: Use assays like MTT or neutral red uptake.
-
Intracellular Reactive Oxygen Species (ROS): Measure ROS levels using fluorescent probes like DCFH-DA.
-
Mitochondrial Membrane Potential: Assess changes using dyes like JC-1 or TMRE.
-
Mandatory Visualization
Signaling Pathways of DHA-Mediated Neuroprotection
The neuroprotective effects of DHA and its derivatives are mediated through multiple signaling pathways that converge on promoting cell survival and reducing inflammation and apoptosis.
Caption: Signaling pathways of DHA-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
A generalized workflow for assessing the neuroprotective potential of a compound in vitro.
Caption: General workflow for in vitro neuroprotection assays.
Logical Relationship of DHA and its Neuroprotective Derivatives
This diagram illustrates the relationship between the parent compound DHA, its monoacylglycerol form, and its key neuroprotective metabolite.
Caption: Relationship of DHA and its neuroprotective derivatives.
Monodocosahexaenoin: A Comparative Analysis Against Other Omega-3 Monoacylglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monodocosahexaenoin (MAG-DHA) with other omega-3 monoacylglycerides, focusing on bioavailability, efficacy, and underlying mechanisms of action. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid in research and development.
Executive Summary
Omega-3 fatty acids are crucial for human health, with their therapeutic effects largely dependent on their bioavailability. The monoacylglyceride (MAG) form of omega-3s has emerged as a superior alternative to traditional ethyl ester and triglyceride forms, exhibiting significantly higher absorption rates.[1][2] This guide delves into a comparative analysis of this compound (MAG-DHA) against other key omega-3 monoacylglycerides, namely monoeicosapentaenoin (MAG-EPA) and mono-α-linolenin (MAG-ALA). While direct comparative data for MAG-ALA is limited, this document synthesizes available evidence to provide a comprehensive overview for research and drug development professionals.
Bioavailability: A Comparative Overview
The monoacylglyceride form of omega-3 fatty acids bypasses the initial lipase (B570770) digestion step required for triglycerides and ethyl esters, leading to more efficient absorption.[2] Studies in humans have demonstrated that omega-3 monoacylglycerides lead to significantly higher plasma concentrations of EPA and DHA compared to the ethyl ester form.[1]
Key Findings:
-
Superior Absorption of MAGs: A clinical trial directly comparing omega-3 MAGs to ethyl esters (EE) showed that after a single oral dose, the plasma concentrations of EPA and DHA were 3-fold and 2.5-fold higher, respectively, with the MAG form.[1]
-
This compound (MAG-DHA) vs. Monoeicosapentaenoin (MAG-EPA): While direct head-to-head bioavailability studies between MAG-DHA and MAG-EPA are not extensively available, studies on their parent fatty acids suggest differential incorporation into plasma lipids. DHA is preferentially esterified into triglycerides, while EPA is more evenly distributed among triglycerides, cholesterol esters, and phospholipids. This could influence their absorption and distribution kinetics in their monoacylglyceride forms.
-
Mono-α-linolenin (MAG-ALA): There is a significant lack of research on the bioavailability of ALA in its monoacylglyceride form. Studies on ALA from flaxseed oil and milled flaxseed show that it does increase plasma ALA levels, but the conversion to the more active long-chain omega-3s, EPA and DHA, is inefficient in humans.[3][4]
Table 1: Comparative Bioavailability of Omega-3 Monoacylglycerides vs. Ethyl Esters
| Parameter | Omega-3 Monoacylglyceride (MAG) | Omega-3 Ethyl Ester (EE) | Fold Increase with MAG |
| Peak Plasma EPA Concentration (Cmax) | ~3x higher | Baseline | ~3 |
| Peak Plasma DHA Concentration (Cmax) | ~2.5x higher | Baseline | ~2.5 |
| Plasma EPA Concentration (over 24h) | 3-5x higher during absorption phase | Baseline | 3-5 |
| Plasma DHA Concentration (over 24h) | 3-5x higher during absorption phase | Baseline | 3-5 |
Data synthesized from a randomized controlled trial comparing omega-3 MAGs to omega-3 EEs.[1]
Efficacy: Anti-inflammatory Effects
The anti-inflammatory properties of omega-3 fatty acids are a cornerstone of their therapeutic potential. These effects are primarily mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, and the activation of specialized pro-resolving mediators.
Key Findings:
-
DHA's Broader Anti-inflammatory Profile: Studies comparing the effects of DHA and EPA on inflammatory markers suggest that DHA may have a more potent and broader anti-inflammatory effect. In a study on men and women with chronic inflammation, DHA supplementation was more effective than EPA in reducing levels of the pro-inflammatory cytokine Interleukin-18 (IL-18) and increasing the anti-inflammatory adipokine, adiponectin.[5]
-
Effects on Cytokine Production: In vitro studies using LPS-stimulated macrophages have shown that both EPA and DHA can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. However, some studies indicate that DHA may be more effective in reducing a wider range of pro-inflammatory cytokines.
-
ALA's Anti-inflammatory Potential: Alpha-lipoic acid (ALA), a compound with structural similarities to omega-3 fatty acids, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the secretion of TNF-α, IL-1β, and IL-6 in various cell models.[6][7] While this suggests a potential anti-inflammatory role for MAG-ALA, direct evidence is currently lacking.
Table 2: Comparative Efficacy of DHA vs. EPA on Inflammatory Markers
| Inflammatory Marker | Effect of DHA Supplementation | Effect of EPA Supplementation |
| Interleukin-18 (IL-18) | Significant Reduction | No Significant Change |
| Adiponectin | Significant Increase | No Significant Change |
| C-Reactive Protein (CRP) | No Significant Difference | No Significant Difference |
| Interleukin-6 (IL-6) | No Significant Difference | No Significant Difference |
| Tumor Necrosis Factor-alpha (TNF-α) | No Significant Difference | No Significant Difference |
Data from a randomized, crossover, head-to-head comparison of EPA and DHA supplementation.[5]
Signaling Pathways
The biological effects of omega-3 fatty acids are mediated through complex signaling pathways. Two key pathways involved in their anti-inflammatory and metabolic effects are the NF-κB signaling pathway and the GPR120 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Omega-3 fatty acids, including DHA and EPA, are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
References
- 1. Monoacylglycerol Form of Omega-3s Improves Its Bioavailability in Humans Compared to Other Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Form of Omega-3s Improves Its Bioavailability in Humans Compared to Other Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3 Most Important Types of Omega-3 Fatty Acids [healthline.com]
- 4. Bioavailability of alpha-linolenic acid in subjects after ingestion of three different forms of flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of the protective roles of alpha-lipoic acid supplementation on nanomaterial-induced toxicity: A meta-analysis of in vitro and in vivo studies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Alpha-lipoic acid exerts anti-inflammatory effects on lipopolysaccharide-stimulated rat mesangial cells via inhibition of nuclear factor kappa B (NF-κB) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of monodocosahexaenoin from different biological sources.
For Researchers, Scientists, and Drug Development Professionals
Monodocosahexaenoin, a monoglyceride containing the omega-3 fatty acid docosahexaenoic acid (DHA), is a molecule of significant interest in pharmaceutical and nutraceutical research due to its potent anti-inflammatory and neuroprotective properties. This guide provides a comparative analysis of this compound derived from various biological sources, focusing on yield, purity, and biological activity. Experimental data is presented to offer an objective comparison, aiding researchers in selecting the most suitable source for their specific applications.
I. Quantitative Comparison of this compound (DHA) from Different Sources
The primary biological sources of this compound are marine microorganisms and fish oils. While direct data for the this compound form is limited, the comparison is based on the abundance and extractability of its precursor, DHA, which is then processed into this compound.
| Biological Source | Organism/Type | DHA Yield (% of total fatty acids or g/L) | Purity Achievable | Key References |
| Marine Microorganisms | Schizochytrium sp. | 34% - 59.6% of total fatty acids; 5.41 g/L to 47.4 g/L | >98% | [1][2][3] |
| Crypthecodinium cohnii | Up to 99.2% of total fatty acids in purified fractions | High, comparable to Schizochytrium | [4] | |
| Thraustochytrium sp. | High, specific quantitative data varies by strain | High | [5] | |
| Fish Oils | Salmon | 500-1500 mg DHA per 100g | Variable, depends on purification | [6] |
| Mackerel | ~1195 mg DHA per 100g | Variable, depends on purification | [6] | |
| Tuna | High, often used for high-DHA supplements | Variable, depends on purification | [7] | |
| Anchovy | ~1292 mg DHA per 100g | Variable, depends on purification | [6] | |
| Cod Liver | Lower than fatty fish, but a source | Variable, depends on purification | [8] | |
| Genetically Engineered | Yarrowia lipolytica (Yeast) | Engineered to produce EPA, potential for DHA | High | [9] |
| Plants | Genetically Modified Camelina sativa | Engineered to produce EPA and DHA | High | [9] |
II. Experimental Protocols
A. Extraction and Purification of Docosahexaenoic Acid (DHA)
The following outlines a general workflow for obtaining high-purity DHA from microbial or fish oil sources, which can then be used to synthesize this compound.
1. Extraction of Crude Oil:
-
From Microbial Biomass (e.g., Schizochytrium sp.):
-
Harvest microbial cells via centrifugation.
-
Disrupt cell walls using methods like enzymatic lysis, high-pressure homogenization, or bead milling to release the intracellular oil.[5][10]
-
Extract the crude oil using organic solvents such as hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727).[11]
-
-
From Fish Tissue:
-
Wet pressing is a common industrial method where the fish is cooked, pressed to separate the liquid (press liquor) from the solid (press cake), and the oil is then separated from the press liquor by centrifugation.
-
2. Saponification to Free Fatty Acids:
-
The extracted crude oil (triglycerides) is hydrolyzed using a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solution (e.g., ethanol), to yield free fatty acids (FFAs) and glycerol (B35011).
3. Purification of DHA:
-
Urea Complexation/Precipitation:
-
This method is effective for separating polyunsaturated fatty acids (PUFAs) from saturated and monounsaturated fatty acids.
-
The mixture of free fatty acids is dissolved in an alcoholic solution (e.g., methanol or ethanol) containing urea.[12]
-
Upon cooling, the saturated and monounsaturated fatty acids form crystalline complexes with urea, which can be removed by filtration.[12]
-
The PUFA-rich fraction, including DHA, remains in the filtrate. This process can significantly increase the concentration of DHA.[4][13]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For achieving very high purity (>98%), preparative reverse-phase HPLC is often employed.[14]
-
The FFA mixture or their methyl esters are injected into an HPLC system equipped with a C18 column.
-
A mobile phase, typically a mixture of methanol and water, is used to separate the fatty acids based on their hydrophobicity and chain length.[11][14]
-
Fractions containing pure DHA are collected for subsequent use. Purity levels of 98.5% to 99.54% have been reported using this method.[14][15]
-
B. Synthesis of this compound
Once highly purified DHA is obtained, it can be esterified with glycerol to produce this compound. This is typically achieved through enzymatic synthesis using a lipase (B570770) as a catalyst to ensure the specific formation of the monoacylglycerol.
III. Visualization of Experimental Workflow and Signaling Pathways
A. Experimental Workflow for DHA Purification
B. Signaling Pathways Modulated by this compound (DHA)
This compound, through its active component DHA, exerts its biological effects by modulating key signaling pathways involved in inflammation and gene expression.
1. Inhibition of the NF-κB Pro-inflammatory Pathway
DHA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.
2. Activation of the PPARγ Anti-inflammatory Pathway
DHA can act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and lipid metabolism.
IV. Concluding Remarks
The selection of a biological source for this compound production depends on the desired scale, purity, and economic feasibility. Marine microorganisms, particularly Schizochytrium sp., offer a sustainable and high-yield alternative to traditional fish oils, with the potential for tightly controlled production and high purity.[1][3] Fish oils remain a viable source, though DHA content and purity can be more variable.[6][8] The bioavailability of DHA from microalgal and fish oil sources has been found to be comparable.[16][17]
The potent biological activities of this compound, mediated through pathways like NF-κB inhibition and PPARγ activation, underscore its therapeutic potential.[18][19] Further research into optimizing extraction and purification from sustainable sources will be crucial for the continued development of this compound-based therapeutics and nutraceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Analysis of Schizochytrium Mutants With High DHA Content Achieved With ARTP Mutagenesis Combined With Iodoacetic Acid and Dehydroepiandrosterone Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction of docosahexaenoic acid in Schizochytrium sp. through genetic engineering of oxidative stress defense pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Extraction of a Docosahexaenoic Acid (DHA)-Rich Lipid Fraction from Thraustochytrium sp. Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 7. How does high DHA fish oil affect health? A systematic review of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 9. Microbial and genetically engineered oils as replacements for fish oil in aquaculture feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103787864B - Method for extracting DHA (Docosahexaenoic acid) from marine microalgae fermentation liquor - Google Patents [patents.google.com]
- 11. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN103880648A - Production process for separation and purification of DHA from Schizochytrium - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103086873A - Preparation method of high-purity DHA (Docosahexaenoic Acid) by means of high-speed counter-current chromatography separation - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Docosahexaenoic acid inhibition of inflammation is partially via cross-talk between Nrf2/heme oxygenase 1 and IKK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EPA and DHA reduce LPS-induced inflammation responses in HK-2 cells: evidence for a PPAR-gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Metabolic Journey of Monodocosahexaenoin: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals, understanding the precise metabolic fate of bioactive lipids like monodocosahexaenoin (MDHA) is paramount for elucidating their physiological roles and therapeutic potential. Isotopic labeling, a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive counterparts, offers an unparalleled window into these complex biological pathways. This guide provides an objective comparison of common isotopic labeling strategies to validate the metabolic fate of MDHA, supported by experimental data and detailed methodologies.
This guide will delve into the two predominant stable isotopes used in lipid metabolism studies: Deuterium (²H) and Carbon-13 (¹³C). We will explore their relative strengths and weaknesses, present available comparative data, and provide detailed experimental protocols for their application in tracing the metabolism of very-long-chain monounsaturated fatty acids, using erucic acid (22:1n-9), a positional isomer of MDHA, as a key exemplar due to the limited availability of data on MDHA itself.
Comparing the Tracers: Deuterium (²H) vs. Carbon-13 (¹³C)
The choice between Deuterium and Carbon-13 labeling hinges on the specific research question, analytical instrumentation available, and budgetary considerations.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Principle | Tracks the fate of hydrogen atoms. | Tracks the carbon backbone of the molecule. |
| Advantages | - Lower cost of labeled precursors. - High level of isotopic enrichment possible. - Can provide insights into redox metabolism. | - Stable label with minimal risk of exchange. - Directly traces the carbon skeleton through metabolic pathways. - Less likely to exhibit a significant kinetic isotope effect (KIE).[1] |
| Disadvantages | - Potential for a significant kinetic isotope effect (KIE), which could alter metabolic rates. - Risk of label exchange with protons from water, potentially complicating data interpretation.[1] | - Higher cost of labeled precursors. |
| Primary Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
A key consideration when choosing between these isotopes is the potential for an "isotope effect," where the difference in mass between the isotope and the natural atom can alter the rate of enzymatic reactions. While a significant kinetic isotope effect can be a tool to study reaction mechanisms, it can also potentially divert the metabolic pathway from its natural course.
A study directly comparing the in vivo metabolism of Deuterium-labeled (²H₅) and Carbon-13-labeled (U-¹³C) essential fatty acids (linoleic acid and alpha-linolenic acid) in rats found no significant differences in the plasma concentrations of the parent fatty acids or their metabolites after 24 hours.[2][3] This suggests that for these fatty acids, under the studied conditions, the choice of isotope did not significantly alter the overall metabolic outcome.[2][3] However, the study did note that endogenous fatty acid pools had a greater suppressive effect on the measurement of ¹³C-labeled fatty acids compared to their ²H-labeled counterparts, a factor to consider in experimental design and data analysis.[2][3]
Visualizing the Metabolic Pathways and Experimental Workflow
To effectively track the metabolic fate of MDHA, a clear understanding of its potential biotransformation pathways and the experimental workflow for a tracer study is essential.
Caption: Putative metabolic pathways of exogenously administered labeled this compound (MDHA).
Caption: General experimental workflow for tracing the metabolic fate of labeled MDHA in an animal model.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported for other long-chain and very-long-chain fatty acids and should be optimized for studies specifically targeting MDHA.
Protocol 1: In Vivo Administration of Labeled MDHA in Rodents
Objective: To administer a known quantity of labeled MDHA to rodents to trace its metabolic fate.
Materials:
-
²H- or ¹³C-labeled MDHA
-
Vehicle for administration (e.g., corn oil, olive oil, or a specialized lipid emulsion like Intralipid®)
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Oral gavage needles or supplies for intravenous injection
-
Metabolic cages (optional, for collection of expired air to measure oxidation)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the labeled MDHA.
-
Dissolve or suspend the labeled MDHA in the chosen vehicle to achieve the desired final concentration. Sonication may be required to aid dissolution.[4]
-
-
Animal Preparation:
-
Acclimate animals to the housing conditions.
-
For studies on postprandial metabolism, animals are typically fasted overnight (e.g., 12-16 hours) with free access to water.[4]
-
-
Administration:
-
Oral Gavage: Administer the dosing solution directly into the stomach using a gavage needle. The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg body weight for mice).
-
Intravenous Injection: For studies bypassing intestinal absorption, the labeled MDHA can be formulated for intravenous injection (e.g., as a complex with albumin or in a lipid emulsion) and administered via a tail vein.[4]
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via tail nick, saphenous vein, or cardiac puncture at the terminal time point.
-
At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Lipid Extraction and Fatty Acid Analysis by GC-MS
Objective: To extract total lipids from biological samples and analyze the isotopic enrichment of MDHA and its metabolites.
Materials:
-
Collected blood plasma and tissues
-
Internal standards (e.g., deuterated fatty acids of different chain lengths)[5][6]
-
Solvents: Chloroform, methanol, iso-octane, toluene
-
Reagents for derivatization: Methanolic HCl or pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine (DIPEA)[5][6]
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize tissue samples in a chloroform:methanol mixture (2:1, v/v).
-
Add the internal standard solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in methanolic HCl.[7]
-
Incubate at a high temperature (e.g., 100°C) for a set period to transesterify the fatty acids.[7]
-
Extract the resulting FAMEs with a non-polar solvent like hexane.
-
Dry the FAME extract and reconstitute in a suitable solvent for GC-MS analysis.
-
-
Derivatization to Pentafluorobenzyl (PFB) Esters (for enhanced sensitivity):
-
GC-MS Analysis:
-
Inject the derivatized sample onto a suitable GC column (e.g., a wax column for FAMEs).[7]
-
Use a temperature gradient to separate the fatty acid derivatives based on their volatility and polarity.
-
The mass spectrometer will detect the mass-to-charge ratio of the eluting compounds, allowing for the identification and quantification of the labeled MDHA and its metabolites based on their specific mass shifts.
-
Conclusion
The selection of an isotopic labeling strategy to validate the metabolic fate of this compound requires careful consideration of the research objectives and available resources. Both Deuterium and Carbon-13 labeling, coupled with mass spectrometry or NMR spectroscopy, are powerful tools for this purpose. While direct comparative data for MDHA is scarce, studies on structurally similar very-long-chain monounsaturated fatty acids and other fatty acids provide a strong foundation for experimental design. By adapting the detailed protocols provided in this guide, researchers can effectively trace the absorption, distribution, and biotransformation of MDHA, thereby gaining critical insights into its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of monodocosahexaenoin and arachidonic acid monoacylglyceride.
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical properties, signaling pathways, and physiological effects of monodocosahexaenoin (MDHA) and arachidonic acid monoacylglyceride (AAM).
Introduction
Monoglycerides, once considered mere intermediates in lipid metabolism, are now recognized as critical signaling molecules. This guide provides a head-to-head comparison of two such molecules: this compound (MDHA), a monoacylglycerol of the omega-3 fatty acid docosahexaenoic acid (DHA), and arachidonic acid monoacylglyceride (AAM), a key endocannabinoid and a derivative of the omega-6 fatty acid arachidonic acid (AA). While direct comparative studies are limited, this guide synthesizes the current understanding of their parent molecules and respective signaling pathways to offer a comparative overview for the research community.
MDHA is gaining interest for its potential to deliver the neuroprotective and anti-inflammatory benefits of DHA. In contrast, AAM, particularly 2-arachidonoylglycerol (B1664049) (2-AG), is a well-established endocannabinoid that modulates a wide range of physiological processes, often with pro-inflammatory outcomes mediated by its metabolite, arachidonic acid.
Biochemical and Physicochemical Properties
This table summarizes the key biochemical and physicochemical properties of MDHA and AAM.
| Property | This compound (MDHA) | Arachidonic Acid Monoacylglyceride (AAM) |
| Parent Fatty Acid | Docosahexaenoic Acid (DHA) | Arachidonic Acid (AA) |
| Chemical Formula | C25H38O4[1] | C23H36O4 |
| Molecular Weight | 402.6 g/mol [1] | 376.5 g/mol |
| Omega Class | Omega-3 | Omega-6 |
| Solubility | Soluble in chloroform[1] | Soluble in organic solvents |
| Key Metabolites | DHA, Resolvins, Protectins, Maresins[2] | AA, Prostaglandins, Leukotrienes, Thromboxanes[3] |
Synthesis and Metabolism
This compound (MDHA)
MDHA can be synthesized through enzymatic transesterification of DHA ethyl ester and glycerol.[4] This method offers a mild and efficient route to produce sn-2 docosahexaenoyl monoacylglycerol.[4] Once administered, MDHA is likely hydrolyzed by lipases to release DHA. DHA can then be incorporated into cell membranes or metabolized into a variety of bioactive molecules with potent anti-inflammatory and pro-resolving properties.[2][5]
Arachidonic Acid Monoacylglyceride (AAM)
The most studied AAM is 2-arachidonoylglycerol (2-AG), a key endocannabinoid. 2-AG is synthesized from arachidonic acid-containing phospholipids (B1166683) in the cell membrane through the action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[6][7] Its signaling is terminated by hydrolysis via monoacylglycerol lipase (MAGL), which releases arachidonic acid (AA).[8] AA is then a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of a wide array of pro-inflammatory eicosanoids.[3][9]
Signaling Pathways and Mechanisms of Action
This compound (MDHA) and DHA-Derived Signaling
The signaling actions of MDHA are primarily attributed to its constituent fatty acid, DHA. DHA exerts its effects through multiple mechanisms:
-
Membrane Modulation : DHA incorporates into cell membranes, particularly in the brain and retina, influencing membrane fluidity, lipid raft composition, and the function of membrane proteins.[10][11]
-
Metabolite-Mediated Signaling : DHA is a precursor to potent signaling molecules, including resolvins, protectins (such as neuroprotectin D1), and maresins.[2][5] These specialized pro-resolving mediators (SPMs) actively regulate the resolution of inflammation.
-
Receptor Activation : DHA can activate G-protein coupled receptors like GPR120, which in turn can mediate anti-inflammatory effects.
-
Neuroprotection : In neuronal cells, DHA promotes survival by stimulating the synthesis of phosphatidylserine (B164497) (PS), which facilitates the activation of pro-survival kinases like Akt.[2][5][12] A metabolite of DHA, synaptamide, promotes neurogenesis and synaptogenesis by activating the GPR110 receptor.[2][5]
Arachidonic Acid Monoacylglyceride (AAM) and AA-Derived Signaling
AAM, primarily as 2-AG, is a key player in the endocannabinoid system. Its signaling is multifaceted:
-
Endocannabinoid Signaling : 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are widely expressed in the brain and immune system, respectively. Activation of these receptors modulates neurotransmitter release, synaptic plasticity, pain perception, and immune responses.
-
Pro-inflammatory Eicosanoid Production : The hydrolysis of 2-AG by MAGL releases arachidonic acid, a substrate for the COX and LOX pathways.[8] This leads to the production of prostaglandins, leukotrienes, and thromboxanes, which are potent mediators of inflammation, pain, and fever.[3][9][13]
Comparative Physiological and Pathophysiological Roles
The opposing nature of the parent fatty acids of MDHA and AAM leads to distinct and often contrasting physiological and pathophysiological roles.
| Area | This compound (DHA-mediated) | Arachidonic Acid Monoacylglyceride (AA/2-AG-mediated) |
| Inflammation | Primarily anti-inflammatory and pro-resolving.[2] | Primarily pro-inflammatory via AA metabolites.[13] |
| Neurobiology | Neuroprotective, promotes neurogenesis and synaptogenesis.[2][5][10] | Modulates neurotransmission; AA metabolites can be neuroinflammatory.[10] |
| Immune System | Generally immunosuppressive.[11] | Complex immunomodulatory roles via CB2 and eicosanoids. |
| Cardiovascular | Cardioprotective effects. | Complex roles; some AA metabolites are vasoconstrictors. |
| Pain | Can be analgesic through anti-inflammatory actions. | Can be pro-nociceptive via inflammatory mediators. |
Experimental Protocols
While direct comparative protocols for MDHA and AAM are not available, a general workflow for evaluating and comparing novel monoacylglycerides can be proposed.
1. Synthesis and Purification:
-
Enzymatic Synthesis: As described for both 2-AG and MDHA, using specific lipases and precursors.[4][14]
-
Purification: Solvent extraction and chromatography techniques are used to isolate the monoacylglyceride of high purity.[14]
2. In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity and selectivity for relevant receptors (e.g., CB1, CB2, GPR120, GPR110).
-
Enzyme Inhibition Assays: To assess the interaction with key metabolic enzymes like MAGL, COX-1, COX-2, and various lipoxygenases.
-
Cell-Based Signaling Assays:
-
Measurement of second messengers (e.g., cAMP, intracellular calcium).
-
Western blotting for phosphorylation of downstream signaling proteins (e.g., Akt, ERK).
-
Cytokine and chemokine release assays from immune cells (e.g., macrophages, microglia) to assess inflammatory responses.
-
-
Metabolomics: LC-MS/MS-based analysis to identify and quantify the metabolic products in cell culture supernatants or cell lysates.
3. In Vivo Models:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the compounds.
-
Models of Inflammation: Such as LPS-induced systemic inflammation or carrageenan-induced paw edema to evaluate anti-inflammatory or pro-inflammatory effects.
-
Models of Neurological Disorders: To assess neuroprotective effects in models of stroke, Alzheimer's disease, or Parkinson's disease.
-
Behavioral Models: To evaluate effects on pain, anxiety, and cognition.
Conclusion
This compound and arachidonic acid monoacylglyceride represent two classes of monoacylglycerides with likely opposing physiological effects, largely dictated by their parent fatty acids. MDHA, through its delivery of DHA, is poised to be anti-inflammatory, pro-resolving, and neuroprotective. In contrast, AAM, as a key endocannabinoid and a source of arachidonic acid, plays a complex role in neurotransmission and immunity, with a significant potential to fuel pro-inflammatory pathways.
For researchers and drug development professionals, the choice between targeting pathways involving MDHA or AAM will depend on the therapeutic goal. Enhancing MDHA signaling or supplementation may be a strategy for treating chronic inflammatory and neurodegenerative diseases. Conversely, inhibiting AAM synthesis or its breakdown to arachidonic acid could be a therapeutic approach for conditions characterized by excessive inflammation and endocannabinoid system dysregulation.
Future research should focus on direct head-to-head comparisons of these two monoacylglycerides in standardized in vitro and in vivo models to fully elucidate their distinct pharmacological profiles and therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 8. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle [mdpi.com]
- 11. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]
- 14. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
Monodocosahexaenoin vs. Free DHA: A Comparative Guide on Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of monodocosahexaenoin (MDHA) and free docosahexaenoic acid (DHA) in modulating inflammatory responses. The information presented is based on available experimental data, offering insights into their respective mechanisms and potential therapeutic applications.
Executive Summary
Both this compound, a monoglyceride form of DHA, and free DHA have demonstrated significant anti-inflammatory properties. Experimental data indicates that both molecules can effectively reduce the levels of key pro-inflammatory markers. While direct comparative studies are limited, available evidence suggests that the monoglyceride form of DHA may offer enhanced bioavailability, potentially leading to potent in vivo anti-inflammatory effects. Free DHA has been extensively studied in vitro, revealing its ability to directly modulate inflammatory pathways in immune cells. This guide will delve into the quantitative data from key studies, detail the experimental protocols used, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of MDHA and free DHA from distinct experimental models. It is important to note that the direct comparison is challenging due to the different experimental systems utilized (in vivo for MDHA and primarily in vitro for free DHA).
Table 1: In Vivo Efficacy of this compound (MAG-DHA) in a Rat Model of Diet-Induced Inflammation
| Inflammatory Marker | Treatment Group (HFHC + MAG-DHA) | Control Group (HFHC) | Percentage Reduction | Reference |
| C-Reactive Protein (CRP) | Data not quantified | Data not quantified | Reduced | [1] |
| Interleukin-6 (IL-6) | Data not quantified | Data not quantified | Reduced | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Data not quantified | Data not quantified | Reduced | [1] |
| Interleukin-1β (IL-1β) | Data not quantified | Data not quantified | Reduced | [1] |
HFHC: High-Fat/High-Carbohydrate Diet. Data from a study on male rats fed an HFHC diet for 8 weeks, with or without 3 g/day of MAG-DHA.
Table 2: In Vitro Efficacy of Free DHA in LPS-Stimulated Human THP-1 Macrophages
| Inflammatory Marker | Treatment (100 µM DHA) | Control (LPS-stimulated) | Percentage Reduction | Reference |
| TNF-α Production | Significantly Decreased | - | Not specified | [2] |
| IL-1β Production | Significantly Decreased | - | Not specified | [2] |
| IL-6 Production | Significantly Decreased | - | Not specified | [2] |
| TNF-α mRNA Expression | Reduced | - | Not specified | [2] |
| IL-1β mRNA Expression | Reduced | - | Not specified | [2] |
| IL-6 mRNA Expression | Reduced | - | Not specified | [2] |
Data from a study on human THP-1 monocyte-derived macrophages pretreated with DHA before stimulation with lipopolysaccharide (LPS).
Experimental Protocols
1. In Vivo Model: this compound (MAG-DHA) in Diet-Induced Hypertensive Rats
-
Animal Model: Male Wistar rats were used in the study.
-
Dietary Intervention: The rats were divided into different groups. One group received a high-fat/high-carbohydrate (HFHC) diet to induce a pro-inflammatory state and hypertension. The treatment group received the same HFHC diet supplemented with 3 g/day of MAG-DHA for 8 weeks.
-
Inflammatory Marker Analysis: At the end of the 8-week period, blood samples were collected. Serum levels of pro-inflammatory markers including C-reactive protein (CRP), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) were measured to assess the systemic anti-inflammatory effects of MAG-DHA.[1]
2. In Vitro Model: Free DHA in LPS-Stimulated Macrophages
-
Cell Culture: Human THP-1 monocytes were differentiated into macrophages.
-
Treatment: The macrophages were pre-treated with 100 µM of pure DHA.
-
Inflammatory Stimulus: Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response.
-
Cytokine Measurement: The production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the cell culture supernatant was measured. Additionally, the messenger RNA (mRNA) expression levels of these cytokines were quantified to assess the effect of DHA at the transcriptional level.[2]
Signaling Pathways and Mechanisms of Action
Both MDHA and free DHA are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by MDHA and Free DHA.
The diagram above illustrates how both MDHA and free DHA can inhibit the NF-κB signaling cascade. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation leads to the degradation of IκB, releasing NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. MDHA and free DHA can interfere with this pathway at multiple points, including the inhibition of IKK activation and the prevention of NF-κB translocation to the nucleus.
Caption: Generalized workflow for in vivo assessment of anti-inflammatory agents.
Conclusion
Both this compound and free DHA demonstrate compelling anti-inflammatory properties by targeting key signaling pathways, most notably the NF-κB cascade. The available data, although from different experimental systems, suggests that both forms of DHA are effective in reducing the expression and production of pro-inflammatory cytokines. The monoglyceride form, MDHA, may have an advantage in terms of bioavailability, which could translate to enhanced efficacy in vivo. However, more direct comparative studies are necessary to definitively establish the relative potency of this compound versus free DHA in modulating inflammation. Researchers and drug development professionals should consider the potential of both molecules in the development of novel anti-inflammatory therapeutics.
References
- 1. Effect of docosahexaenoic acid monoacylglyceride on systemic hypertension and cardiovascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Monodocosahexaenoin: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Monodocosahexaenoin, a monoacylglycerol containing docosahexaenoic acid (DHA).[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions for handling chemicals should be followed.[3]
Immediate Safety and Hazard Assessment
According to the Safety Data Sheet (SDS), this compound has no specific hazard classifications.[3] However, it is recommended to treat it as a material with unknown hazards until more information is available.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A standard lab coat is sufficient.
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Alert personnel in the immediate area.
-
Containment: Absorb the spill using an inert, liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor and the relevant Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through absorption and collection as solid waste. Do not dispose of this chemical down the drain or into sewers, surface water, or ground water.[3]
-
Preparation: Ensure all necessary PPE is worn before beginning the disposal process.
-
Absorption: For small quantities of this compound, which is supplied as a neat oil, absorb the substance with an inert material.[2][3]
-
Containment: Place the absorbent material containing the this compound into a clearly labeled, leak-proof container.[4]
-
Waste Segregation: The contained waste should be segregated with other non-hazardous solid laboratory waste.
-
Final Disposal: Dispose of the container as unused product in accordance with local, state, and federal regulations.[5] This typically involves collection by a licensed chemical waste disposal service.[6]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, or other labware, should also be disposed of as solid chemical waste. Place these items in a designated and clearly labeled waste container.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safe Handling and Disposal of Monodocosahexaenoin: A Procedural Guide
This guide provides essential safety, operational, and disposal information for handling Monodocosahexaenoin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining the necessary personal protective equipment (PPE), handling protocols, and disposal plans.
Chemical and Physical Properties
This compound is a monoacylglycerol containing the omega-3 fatty acid, docosahexaenoic acid (DHA).[1][2] It is supplied as a neat oil and is soluble in chloroform.[1][2] According to the Safety Data Sheet (SDS), the substance is not classified as hazardous under the Globally Harmonized System (GHS).[3]
| Parameter | Information | Source |
| Molecular Formula | C₂₅H₃₈O₄ | [1][4][5] |
| Molecular Weight | 402.6 g/mol | [1][6] |
| Physical State | Neat Oil / Liquid | [2][4] |
| Purity | ≥95% to >99% (Varies by supplier) | [1][4][5] |
| Solubility | Soluble in Chloroform | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 4 years at -20°C | [1][2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
Personal Protective Equipment (PPE) and Handling Plan
While this compound is not classified as a hazardous substance, it should be treated as a potentially hazardous material for which full toxicological properties are not yet known.[2][3] Adherence to standard laboratory safety protocols is crucial.
Step 1: Risk Assessment and PPE Selection
Before handling, perform a risk assessment for your specific experimental procedure. The following PPE is recommended as a baseline for handling this compound.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles to protect against potential splashes.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. The SDS for this compound states that no specific recommendation can be given due to a lack of testing; therefore, it is crucial to select gloves based on the solvent being used (e.g., chloroform) and to change them immediately if contaminated.[3]
-
Body Protection : A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection : Not required under normal handling conditions with adequate ventilation.[3] Handle in a well-ventilated area. A chemical fume hood may be necessary if the substance is being aerosolized or heated.
Step 2: Operational Handling Procedure
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store the substance at -20°C in a tightly sealed container to maintain stability.[1][2][4]
-
Preparation of Stock Solutions : this compound is supplied as a neat oil.[2] To prepare a stock solution, dissolve it in a solvent of choice, such as chloroform.[2] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[2]
-
General Hygiene : Avoid ingestion, inhalation, and contact with eyes and skin.[2] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
Biological Context and Disposal Plan
This compound is a monoacylglycerol that contains docosahexaenoic acid (DHA).[1][2] DHA is a well-studied omega-3 polyunsaturated fatty acid known to be involved in numerous biological signaling pathways, particularly in neuronal and retinal tissues. While specific pathways for this compound are not detailed, its biological activity is expected to be closely related to that of DHA.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation : Do not dispose of this compound or its solutions down the drain. The SDS specifies to prevent entry into sewers, surface, or ground water.[3]
-
Collection of Unused Material : Collect any unused this compound and its solutions in a clearly labeled, sealed, and chemically compatible waste container.
-
Contaminated Materials : Any materials contaminated with the substance (e.g., pipette tips, gloves, absorbent pads) should be collected in a designated, sealed waste container.
-
Final Disposal : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
This document is intended to provide guidance and does not replace a thorough risk assessment or the need to follow institutional safety protocols. Always refer to the most current Safety Data Sheet before handling any chemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. 1-MONODOCOSAHEXAENOIN | 140670-40-2 | INDOFINE Chemical Company [indofinechemical.com]
- 6. This compound | C25H38O4 | CID 21775505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
